molecular formula C12H16O3 B1274700 2-(4-Isopropylphenoxy)propanoic acid CAS No. 237412-04-3

2-(4-Isopropylphenoxy)propanoic acid

Cat. No.: B1274700
CAS No.: 237412-04-3
M. Wt: 208.25 g/mol
InChI Key: JQGMFMWLOKZVBQ-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGMFMWLOKZVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390668
Record name 2-(4-isopropylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237412-04-3
Record name 2-(4-isopropylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(4-isopropylphenoxy)propanoic acid, a valuable molecule in chemical research and development. The primary focus of this document is the Williamson ether synthesis, a robust and widely applicable method for the formation of the ether linkage in the target molecule. This guide outlines two detailed experimental protocols based on this synthesis, presents key quantitative data in a structured format, and includes a visualization of the synthetic workflow.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-isopropylphenol with a 2-halopropanoic acid derivative in the presence of a base. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion, formed by the deprotonation of 4-isopropylphenol, acts as a nucleophile and attacks the electrophilic carbon of the propanoic acid derivative, displacing a halide leaving group.

Two primary variations of this method are presented:

  • Direct Synthesis: Reaction of 4-isopropylphenol with a 2-halopropanoic acid (e.g., 2-chloropropanoic acid) in a basic aqueous solution.

  • Esterification followed by Hydrolysis: A two-step process involving the reaction of 4-isopropylphenol with a 2-haloalkanoate (e.g., ethyl 2-bromopropionate) to form an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid.

Data Presentation

The following tables summarize the physicochemical properties of the reactants and the final product, which are crucial for experimental design, monitoring, and product characterization.

Table 1: Physicochemical Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Solubility
4-IsopropylphenolC₉H₁₂O136.1959-61[1][2]212-213[1][3]-Slightly soluble in water; soluble in ethanol and ether.[1][3]
2-Chloropropanoic AcidC₃H₅ClO₂108.52-12 to -14[4]170-190[4]1.182 (at 25°C)[4]Miscible with water, ethanol, and ether.[5]
Ethyl 2-bromopropionateC₅H₉BrO₂181.03-156-160[6][7][8]1.394 (at 25°C)[6][7][8]Soluble in alcohol and ether; immiscible with water.[6]

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 237412-04-3[9]
Molecular Formula C₁₂H₁₆O₃[9]
Molecular Weight 208.26 g/mol [9]
Appearance (Predicted) White to off-white solid
Hazard Irritant[9]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Williamson ether synthesis.

Protocol 1: Direct Synthesis from 4-Isopropylphenol and 2-Chloropropanoic Acid

This method is a one-pot synthesis that directly yields the target carboxylic acid.

Materials:

  • 4-Isopropylphenol

  • 2-Chloropropanoic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask, dissolve a strong base (e.g., 4 g of KOH) in a minimal amount of water (e.g., 8 mL).[10] To this solution, add 1.0 molar equivalent of 4-isopropylphenol and stir until a homogeneous solution is formed.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle boil.[10] Slowly add a solution of 1.1 to 1.5 molar equivalents of 2-chloropropanoic acid in a small amount of water dropwise through the condenser over a period of 10-15 minutes.[6][11]

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for 30-60 minutes.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.[11]

    • Acidify the solution with concentrated HCl until it is acidic to litmus paper.[6][11]

    • Transfer the acidic solution to a separatory funnel and extract the product with diethyl ether.[6][11]

    • Wash the ether layer with water, and then extract the ether layer with a saturated sodium bicarbonate solution to separate the acidic product into the aqueous layer.[6][11]

  • Isolation and Purification:

    • Carefully acidify the bicarbonate layer with concentrated HCl to precipitate the crude this compound.[6][11]

    • Collect the solid product by vacuum filtration and wash with cold water.[12]

    • The crude product can be purified by recrystallization from hot water or a suitable solvent system like ethyl acetate/hexane.[11][13]

Protocol 2: Synthesis via Ester Intermediate

This two-step protocol involves the formation of an ethyl ester intermediate, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate

Materials:

  • 4-Isopropylphenol

  • Ethyl 2-bromopropionate

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Anhydrous acetone or Ethanol

  • Diethyl ether

  • Brine solution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 molar equivalent of 4-isopropylphenol, 1.5 molar equivalents of anhydrous potassium carbonate, and anhydrous acetone.[12] Stir the suspension at room temperature for 15-30 minutes.[12][13]

  • Addition of Alkyl Halide: Add 1.2 molar equivalents of ethyl 2-bromopropionate dropwise to the stirring suspension.[12][13]

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12][13]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[12][13]

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate.[12][13]

    • Dissolve the crude residue in diethyl ether, wash sequentially with water and brine, and dry the organic layer over anhydrous magnesium sulfate.[12]

    • Filter and concentrate the organic layer under reduced pressure to yield the crude ester, which can often be used in the next step without further purification.[12]

Step 2: Hydrolysis of Ethyl 2-(4-isopropylphenoxy)propanoate

Materials:

  • Crude ethyl 2-(4-isopropylphenoxy)propanoate

  • Ethanol

  • 10% aqueous sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude ester from Step 1 in ethanol. Add an excess (2-3 molar equivalents) of a 10% aqueous NaOH solution.[12]

  • Hydrolysis: Heat the mixture to reflux and stir for 2-4 hours, monitoring the consumption of the starting ester by TLC.[12]

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[12]

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.[12]

  • Isolation and Purification:

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M HCl to precipitate the this compound.[12][13]

    • Cool the mixture in an ice bath to maximize precipitation.[12]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[12][13]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two primary synthetic pathways described.

Synthesis_Pathways cluster_0 Protocol 1: Direct Synthesis cluster_1 Protocol 2: Esterification and Hydrolysis p1_start 4-Isopropylphenol + 2-Chloropropanoic Acid p1_reagents NaOH or KOH Water, Reflux p1_start->p1_reagents Reaction p1_workup Acidification, Extraction, Purification p1_reagents->p1_workup Work-up p1_end This compound p1_workup->p1_end p2_start 4-Isopropylphenol + Ethyl 2-bromopropionate p2_reagents1 K₂CO₃ or NaOH Acetone or Ethanol, Reflux p2_start->p2_reagents1 Esterification p2_intermediate Ethyl 2-(4-isopropylphenoxy)propanoate p2_reagents1->p2_intermediate p2_reagents2 NaOH, Ethanol/Water Reflux p2_intermediate->p2_reagents2 Hydrolysis p2_workup Acidification, Extraction, Purification p2_reagents2->p2_workup Work-up p2_end This compound p2_workup->p2_end

Caption: Synthetic pathways for this compound.

Experimental_Workflow start Start Materials: 4-Isopropylphenol & 2-Halopropanoic Acid/Ester reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction workup Work-up (Quenching, Extraction) reaction->workup isolation Isolation (Precipitation/Concentration) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification product Final Product: This compound purification->product characterization Characterization (NMR, IR, MP) product->characterization

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Isopropylphenoxy)propanoic acid (CAS No. 237412-04-3). While experimental data for this specific compound is limited in publicly available literature, this document compiles available information and augments it with data from structurally similar aryloxyphenoxypropanoic acid derivatives. This guide covers the compound's structure, predicted physicochemical properties, general synthetic and purification methodologies, and insights into its potential biological activity based on its chemical class. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and agrochemical research.

Introduction

This compound belongs to the class of aryloxyphenoxypropanoic acids, a group of compounds that has garnered significant interest in both the pharmaceutical and agrochemical sectors.[1][2][3][4] Structurally, it features a propanoic acid moiety linked to a 4-isopropylphenol group through an ether linkage. This structural motif is characteristic of a class of herbicides known as "fops," which are recognized for their selective herbicidal activity against grass weeds.[5][6] The biological activity of these compounds is often attributed to their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[5][6][7] Given the therapeutic and commercial importance of related compounds, a thorough understanding of the chemical properties of this compound is essential for its potential development and application.

Chemical and Physical Properties

PropertyValueSource
CAS Number 237412-04-3[5][8][9][10][11]
Molecular Formula C₁₂H₁₆O₃[5][9][12]
Molecular Weight 208.26 g/mol [5][12]
IUPAC Name This compound[9]

Note: Specific experimental values for melting point, boiling point, pKa, and solubility for this compound are not available in the cited literature. The properties of this class of compounds can be influenced by the nature and position of substituents on the aromatic ring.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, general methodologies for the synthesis and purification of aryloxyphenoxypropanoic acids are well-established.

Synthesis: Williamson Ether Synthesis

A common and versatile method for the synthesis of 2-(aryloxy)propanoic acids is the Williamson ether synthesis.[13][14][15][16] This reaction involves the nucleophilic substitution of a halide from an α-halopropionate by a phenoxide ion.[13]

General Protocol:

  • Deprotonation of Phenol: 4-Isopropylphenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent (e.g., acetone, ethanol) to form the corresponding sodium or potassium 4-isopropylphenoxide.[14][17]

  • Nucleophilic Substitution: The phenoxide is then reacted with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate). The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the halide to form the ethyl ester of this compound.[13][16]

  • Hydrolysis: The resulting ester is subsequently hydrolyzed, typically under basic conditions using an aqueous solution of sodium hydroxide, followed by acidification with a strong acid (e.g., HCl) to yield the final carboxylic acid product.[17]

G General Workflow for Williamson Ether Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis 4-Isopropylphenol 4-Isopropylphenol 4-Isopropylphenoxide 4-Isopropylphenoxide 4-Isopropylphenol->4-Isopropylphenoxide + Base Base (e.g., NaOH) Base (e.g., NaOH) Ethyl 2-(4-isopropylphenoxy)propanoate Ethyl 2-(4-isopropylphenoxy)propanoate 4-Isopropylphenoxide->Ethyl 2-(4-isopropylphenoxy)propanoate + Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate This compound This compound Ethyl 2-(4-isopropylphenoxy)propanoate->this compound + Hydrolysis Base (e.g., NaOH), then Acid (e.g., HCl) Base (e.g., NaOH), then Acid (e.g., HCl)

Workflow for Williamson Ether Synthesis
Purification

Purification of the final product can be achieved through several standard laboratory techniques:

  • Extraction: Acid-base extraction is a highly effective method for separating the carboxylic acid product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution) to extract the deprotonated carboxylic acid into the aqueous layer. The aqueous layer is then separated and acidified to precipitate the pure carboxylic acid.[18]

  • Recrystallization: The solid product can be further purified by recrystallization from a suitable solvent or solvent mixture to remove any remaining impurities.[18]

  • Chromatography: For small-scale purification or for separating mixtures of closely related compounds, column chromatography can be employed.[18]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of organic compounds.[19] While the specific spectra for this compound are not provided in the search results, the expected characteristic signals based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the methine proton of the propanoic acid moiety, the methyl protons of the propanoic acid moiety, and the acidic proton of the carboxylic acid. The acidic proton is typically observed as a broad singlet at a downfield chemical shift (around 10-12 ppm).[20][21]

  • ¹³C NMR: The carbon-13 NMR spectrum should display unique resonances for each carbon atom in a different chemical environment, including the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), the aromatic carbons, and the aliphatic carbons of the isopropyl and propanoate groups.[21]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the hydroxyl group of the carboxylic acid dimer.[21]

  • C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[21]

  • C-O stretch: Absorptions corresponding to the ether linkage and the C-O single bond of the carboxylic acid.

  • C-H stretch: Absorptions for the aromatic and aliphatic C-H bonds.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, its structural similarity to aryloxyphenoxypropionate ("fop") herbicides suggests it may exhibit similar biological effects.[5][6]

Potential Herbicidal Activity

Aryloxyphenoxypropionate herbicides are known to be potent and selective inhibitors of acetyl-CoA carboxylase (ACCase) in grasses.[5][6][7] ACCase is a key enzyme that catalyzes the first committed step in fatty acid biosynthesis.[22][23][24] Inhibition of this enzyme disrupts the production of lipids, which are essential components of cell membranes and for energy storage. This disruption ultimately leads to the death of the susceptible plant.[7]

Signaling Pathway: Inhibition of Acetyl-CoA Carboxylase

The proposed mechanism of action involves the binding of the aryloxyphenoxypropionate inhibitor to the carboxyltransferase (CT) domain of the ACCase enzyme, preventing it from catalyzing the transfer of a carboxyl group to acetyl-CoA to form malonyl-CoA.[23] This inhibition is often stereospecific, with one enantiomer typically being significantly more active than the other.

G Proposed Signaling Pathway: ACCase Inhibition Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA Fatty Acid Biosynthesis Fatty Acid Biosynthesis Malonyl-CoA->Fatty Acid Biosynthesis Cell Membrane Integrity Cell Membrane Integrity Fatty Acid Biosynthesis->Cell Membrane Integrity Plant Death Plant Death Cell Membrane Integrity->Plant Death Disruption leads to ACCase_Inhibition This compound This compound This compound->ACCase Inhibition ACCase->Malonyl-CoA Carboxylation

Inhibition of Acetyl-CoA Carboxylase

Conclusion

This compound is a member of the aryloxyphenoxypropanoic acid class of compounds with potential applications in the agrochemical and pharmaceutical industries. While specific experimental data for this molecule is sparse, its chemical properties and biological activity can be inferred from its structural analogs. The Williamson ether synthesis provides a reliable route for its preparation, and standard spectroscopic and purification techniques can be applied for its characterization. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.

References

An In-depth Technical Guide to 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylphenoxy)propanoic acid is a chemical compound belonging to the class of phenoxypropanoic acids. Its structure, featuring a propanoic acid moiety linked to an isopropyl-substituted phenoxy group, suggests its potential for biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Compounds within this class have garnered interest for various applications, including as herbicides and as scaffolds for the development of therapeutic agents.[1] Research into phenoxypropanoic acid derivatives is ongoing, with investigations into their potential antibacterial, anticancer, and anticonvulsant properties.[1]

This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities, and the relevant experimental protocols.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a central phenoxy ring with an isopropyl group at the para position and a propanoic acid group attached to the oxygen atom.

PropertyValue
IUPAC Name This compound
CAS Number 237412-04-3[1][2]
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.26 g/mol [2]
InChI Key JQGMFMWLOKZVBQ-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary and most established method for the synthesis of this compound and its analogs is the Williamson ether synthesis.[1][3] This method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, 4-isopropylphenol is reacted with an ester of 2-halopropanoic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.[1]

Representative Experimental Protocol: Williamson Ether Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for analogous phenoxypropanoic acids.[1][4]

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-isopropylphenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Stirring: Stir the resulting suspension at room temperature for approximately 15-30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Alkyl Halide: To the stirring suspension, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification of Ester: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate. This crude product can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude ethyl 2-(4-isopropylphenoxy)propanoate from the previous step in ethanol in a round-bottom flask.

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents) to the flask.

  • Reflux: Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials or non-acidic impurities.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid (HCl). This will cause the precipitation of this compound as a solid.

  • Isolation of Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis Data

Due to the limited availability of specific experimental data in the public domain for this compound, the following table serves as a template for recording key quantitative data from the synthesis.

ParameterValue
Yield (%) Data not available
Purity (%) Data not available
Melting Point (°C) Data not available
¹H NMR Data not available
¹³C NMR Data not available
IR (cm⁻¹) Data not available
Mass Spec (m/z) Data not available

Biological Activity and Mechanism of Action

Phenoxypropanoic acids are a well-known class of herbicides.[3] Their mechanism of action in susceptible plants is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and for energy storage.[2][4] By inhibiting ACCase, these compounds disrupt fatty acid synthesis, leading to the cessation of growth and eventual death of the plant.[3]

It is plausible that this compound exhibits similar herbicidal activity through the inhibition of ACCase. Further research into derivatives of this compound has also explored potential applications in medicine, including as antibacterial, anticancer, and anticonvulsant agents.[1]

Signaling Pathway: Inhibition of Fatty Acid Biosynthesis

The diagram below illustrates the role of acetyl-CoA carboxylase in the fatty acid biosynthesis pathway and its inhibition by phenoxypropanoic acid herbicides.

ACCase_Inhibition Fatty Acid Biosynthesis Inhibition Pathway AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase ACCase->MalonylCoA Herbicide This compound Herbicide->Inhibition Inhibition->ACCase Williamson_Synthesis_Workflow Synthesis Workflow of this compound cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis Start1 4-Isopropylphenol + Ethyl 2-bromopropanoate + K₂CO₃ in Acetone Reflux1 Reflux (12-18h) Start1->Reflux1 Filter1 Filter to remove salts Reflux1->Filter1 Evaporate1 Evaporate solvent Filter1->Evaporate1 CrudeEster Crude Ethyl 2-(4-isopropylphenoxy)propanoate Evaporate1->CrudeEster Start2 Crude Ester in Ethanol + 10% NaOH(aq) Reflux2 Reflux (2-4h) Start2->Reflux2 Evaporate2 Remove Ethanol Reflux2->Evaporate2 Wash Wash with Diethyl Ether Evaporate2->Wash Acidify Acidify with 6M HCl Wash->Acidify Filter2 Vacuum Filtration Acidify->Filter2 FinalProduct This compound Filter2->FinalProduct

References

An In-depth Technical Guide on 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 237412-04-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 2-(4-Isopropylphenoxy)propanoic acid. It is important to note that while this compound is recognized as a valuable research scaffold, publicly available, in-depth experimental data and specific biological pathway information are limited. Therefore, this guide also draws upon data from the broader class of phenoxypropanoic acid derivatives to provide context and potential avenues for research.

Introduction

This compound is a member of the aryloxyalkanoic acid class of organic compounds. Structurally, it features a propanoic acid moiety linked to a 4-isopropylphenyl group through an ether linkage. This structural motif is of significant interest in medicinal chemistry and drug discovery. The phenoxypropanoic acid core is a proven bioactive scaffold, and the isopropyl substituent on the phenyl ring can modulate the molecule's physicochemical properties, such as lipophilicity, which in turn can influence its biological activity.[1]

While specific applications for this compound are not extensively documented, its derivatives are being explored for a range of therapeutic applications, including antibacterial, anticancer, and anticonvulsant properties.[1] The broader class of arylpropionic acid derivatives is well-known for its anti-inflammatory effects.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 237412-04-3[3]
Chemical Formula C12H16O3[3]
Molecular Weight 208.25 g/mol [1]
Synonyms 2-(4-propan-2-ylphenoxy)propanoic acid, AKOS BBB/278, CHEMBDG-BB 3013847[3]

Synthesis and Experimental Protocols

General Experimental Protocol: Williamson Ether Synthesis

This protocol describes a plausible route for the synthesis of this compound.

Materials:

  • 4-Isopropylphenol

  • Ethyl 2-bromopropanoate (or other 2-halopropanoate ester)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., acetone, dimethylformamide)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Step 1: Ether Formation:

    • In a round-bottom flask, dissolve 4-isopropylphenol in the chosen anhydrous solvent.

    • Add the base (e.g., 1.5 equivalents of potassium carbonate) to the solution and stir at room temperature for 30 minutes to form the phenoxide.

    • To this mixture, add ethyl 2-bromopropanoate (1.1 equivalents) dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., diethyl ether).

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate.

  • Step 2: Hydrolysis:

    • Dissolve the crude ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC.

    • Once the hydrolysis is complete, remove the ethanol under reduced pressure.

    • Wash the aqueous solution with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent system.

Visualization of the Synthetic Workflow:

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis A 4-Isopropylphenol D Reaction Mixture A->D B Ethyl 2-bromopropanoate B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D E Workup & Purification D->E Reflux F Ethyl 2-(4-isopropylphenoxy)propanoate E->F G Ethyl 2-(4-isopropylphenoxy)propanoate I Reaction Mixture G->I H Base (e.g., NaOH) Ethanol/Water H->I J Acidification (HCl) I->J Stir/Heat K This compound J->K

Caption: A generalized workflow for the two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of arylpropionic acids is well-characterized, with many compounds acting as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, arylpropionic acid derivatives can reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. It is plausible that this compound could exhibit similar activity.

Visualization of the COX Inhibition Pathway:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates compound This compound (Potential Inhibitor) compound->cox Inhibits

Caption: Postulated mechanism of action via inhibition of the cyclooxygenase (COX) pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Some phenylpropanoic acid derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ.[4] PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. Agonism of these receptors is a therapeutic strategy for metabolic diseases. Further research would be required to determine if this compound interacts with these receptors.

Research Applications and Future Directions

This compound serves as a valuable starting point for the synthesis of novel compounds with potentially diverse biological activities.[1] The core scaffold can be chemically modified to explore structure-activity relationships and optimize for specific therapeutic targets.

Potential areas for future research include:

  • Synthesis of a chemical library: A series of derivatives could be synthesized by modifying the isopropyl group, the propanoic acid chain, or by adding substituents to the phenyl ring.

  • Biological screening: The synthesized compounds could be screened for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and metabolic effects.

  • Target identification and validation: For any active compounds, studies would be needed to identify their specific molecular targets and elucidate their mechanism of action.

  • Stereoselective synthesis and evaluation: The propanoic acid moiety contains a chiral center. The synthesis and biological evaluation of individual enantiomers would be crucial, as stereoisomers often exhibit different pharmacological properties.

Conclusion

This compound is a chemical compound with a promising structural scaffold for the development of new therapeutic agents. While specific data on its biological activity and mechanisms of action are currently limited, its relationship to the well-studied class of arylpropionic acids suggests potential for anti-inflammatory and other pharmacological effects. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives. Further experimental investigation is necessary to fully characterize its properties and unlock its therapeutic potential.

References

An In-depth Technical Guide to 2-(4-Isopropylphenoxy)propanoic Acid: Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 2-(4-Isopropylphenoxy)propanoic acid. Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust framework for research and development.

Molecular Structure and Identification

This compound is an aromatic carboxylic acid featuring a central phenoxy ring substituted with an isopropyl group at the para position and linked to a propanoic acid moiety via an ether bond.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name This compound-
CAS Number 237412-04-3[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.26 g/mol [1]
InChI Key JQGMFMWLOKZVBQ-UHFFFAOYSA-N-

Physicochemical Properties (Predicted and Analog-Based)

Table 2: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Analog ValueNotes
Melting Point Solid at room temperatureBased on similar phenoxypropanoic acids.
Boiling Point > 300 °CEstimated based on related structures.
pKa ~3.5 - 4.5Typical range for propanoic acid derivatives.
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water.The isopropyl and phenoxy groups increase lipophilicity.

Synthesis and Characterization

A definitive experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, the Williamson ether synthesis is a widely employed and robust method for preparing similar phenoxypropanoic acid derivatives and is the most probable synthetic route.[2][3]

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed two-step synthesis involves the formation of an ester intermediate followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate

  • Reagents and Materials:

    • 4-Isopropylphenol

    • Ethyl 2-bromopropanoate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 4-isopropylphenol (1.0 eq) in anhydrous acetone.

    • Add finely ground anhydrous potassium carbonate (1.5 eq) to the solution.

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate.

    • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis of Ethyl 2-(4-isopropylphenoxy)propanoate

  • Reagents and Materials:

    • Ethyl 2-(4-isopropylphenoxy)propanoate (from Step 1)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • Dissolve the crude or purified ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The final product can be further purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis A 4-Isopropylphenol D Reflux A->D B Ethyl 2-bromopropanoate B->D C K2CO3, Acetone C->D E Ethyl 2-(4-isopropylphenoxy)propanoate D->E G Reflux E->G Intermediate F NaOH, Ethanol/Water F->G H Acidification (HCl) G->H I This compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[4]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s, 1H)170 - 180
Aromatic C-H6.8 - 7.2 (m, 4H)115 - 130
Methine (-CH-) of propanoic acid4.5 - 4.8 (q, 1H)70 - 80
Methyl (-CH₃) of propanoic acid1.4 - 1.6 (d, 3H)15 - 25
Methine (-CH-) of isopropyl2.8 - 3.0 (septet, 1H)30 - 40
Methyl (-CH₃) of isopropyl1.1 - 1.3 (d, 6H)20 - 30

Table 4: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Appearance
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C=O stretch (Carboxylic Acid)1700 - 1725Strong, sharp
C-O-C stretch (Ether)1230 - 1270 and 1020 - 1075Strong
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 2970Medium to strong

Biological Activity and Signaling Pathways (Contextual)

The biological activity of this compound has not been specifically reported. However, the broader class of phenoxypropanoic acid derivatives is known for significant biological effects, primarily as herbicides and non-steroidal anti-inflammatory drugs (NSAIDs).

Potential Herbicidal Activity

Many aryloxyphenoxypropionate ("fop") herbicides function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[5] This enzyme is crucial for the biosynthesis of fatty acids, and its inhibition leads to the death of the plant. It is plausible that this compound could exhibit similar activity.

Potential Anti-inflammatory Activity

Several arylpropionic acid derivatives are well-known NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.[2] The structural similarity of this compound to these compounds suggests it could potentially interact with the COX signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule This compound Molecule->COX_Enzyme Inhibition

Caption: Hypothetical inhibition of the COX pathway by this compound.

Conclusion

This compound is a molecule of interest due to the established biological activities of the broader phenoxypropanoic acid class. While specific experimental data for this compound is sparse, this guide provides a comprehensive framework based on its molecular structure and data from analogous compounds. The proposed synthetic route via Williamson ether synthesis offers a reliable method for its preparation, and the predicted spectroscopic data can guide its characterization. Further research is warranted to elucidate the specific physicochemical properties and biological activities of this compound, particularly its potential as an herbicide or an anti-inflammatory agent.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(4-Isopropylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential biological activities of 2-(4-Isopropylphenoxy)propanoic acid based on the known functions of the broader chemical classes to which it belongs, namely phenoxypropanoic acids and arylpropanoic acids. As of this writing, specific experimental data for this compound is not available in the public domain. The information presented herein is intended for research and drug development professionals and is based on activities reported for structurally related compounds.

Introduction

This compound is a member of the phenoxypropanoic acid family of organic compounds. This class of molecules is notable for its diverse range of biological activities. Structurally, the presence of the phenoxypropanoic acid scaffold is significant, as it is a key feature in several commercially important herbicides and pharmaceuticals. The isopropyl substituent on the phenyl ring may influence the molecule's lipophilicity and steric interactions with biological targets, potentially modulating its activity and selectivity.

Given its structural characteristics, this compound could plausibly exhibit one or more of the following biological activities:

  • Herbicidal Activity: As an inhibitor of Acetyl-CoA Carboxylase (ACCase).

  • Anti-inflammatory Activity: As an inhibitor of Cyclooxygenase (COX) enzymes.

  • Metabolic Regulation: As a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).

This guide will explore these potential activities, presenting quantitative data from analogous compounds, detailing relevant experimental protocols, and illustrating the associated signaling pathways.

Potential Herbicidal Activity

Phenoxypropanoic acid derivatives are a well-established class of herbicides, often referred to as "fops," that selectively target grassy weeds.[1][2][3][4][5]

Mechanism of Action: ACCase Inhibition

The primary mode of action for this class of herbicides is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and lipid-based energy storage molecules in plants. By inhibiting ACCase, these compounds disrupt the production of lipids, leading to the cessation of growth and eventual death of susceptible grass species.[6] The selectivity of these herbicides is attributed to structural differences in the ACCase enzyme between grasses and broadleaf plants.[3]

Quantitative Data for Related Herbicides

The following table summarizes the herbicidal activity of representative aryloxyphenoxypropionate (AOPP) herbicides. This data is provided to illustrate the range of potency observed within this chemical class.

Compound NameTarget WeedParameterValueReference
Quizalofop-p-ethylEchinochloa crusgalliInhibition Rate>80% at 150 g ha⁻¹[2]
Digitaria sanguinalisInhibition Rate>80% at 150 g ha⁻¹[2]
Spartina alternifloraInhibition Rate>80% at 150 g ha⁻¹[2]
SethoxydimSusceptible Digitaria ciliarisIC₅₀ (ACCase)~1.3 µM[6]
ClethodimSusceptible Digitaria ciliarisIC₅₀ (ACCase)~2.5 µM[6]
Fluazifop-p-butylSusceptible Digitaria ciliarisIC₅₀ (ACCase)~1.2 µM[6]
Experimental Protocols

This assay determines the concentration of an inhibitor required to reduce the activity of the ACCase enzyme by 50% (IC₅₀).

Materials:

  • Plant tissue (e.g., leaves of a susceptible grass species like barnyard grass).[7]

  • Extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT, and protease inhibitors).[7]

  • Assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 120 mM NaHCO₃, 25 mM ATP).[6][8]

  • Acetyl-CoA.[8]

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Malachite green colorimetric reagent or a method to quantify ADP production.[6][8][9]

  • 96-well microplate and plate reader.

Protocol:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.[7]

  • Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme extract, and various concentrations of the test compound.[6][8]

  • Reaction Initiation: Start the reaction by adding acetyl-CoA to each well.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period.

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to ACCase activity. This can be done using a malachite green assay that detects the phosphate released from ATP hydrolysis.[6][8]

  • Data Analysis: Plot the percentage of ACCase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined from the resulting dose-response curve.[6]

Diagrams

experimental_workflow_accase cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plant_tissue Plant Tissue (e.g., Grass Leaves) extraction Homogenize in Extraction Buffer plant_tissue->extraction centrifugation Centrifuge extraction->centrifugation enzyme_extract Crude ACCase Extract centrifugation->enzyme_extract reaction_setup Prepare Reaction Mix: - Assay Buffer - Enzyme Extract - Test Compound enzyme_extract->reaction_setup reaction_init Initiate with Acetyl-CoA reaction_setup->reaction_init incubation Incubate reaction_init->incubation detection Measure ADP (Malachite Green) incubation->detection data_plot Plot % Inhibition vs. [Compound] detection->data_plot ic50 Calculate IC50 data_plot->ic50

Workflow for ACCase Inhibition Assay.

Potential Anti-inflammatory Activity

Many arylpropanoic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being prominent examples.[10] These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs stem from their ability to block the activity of COX-1 and COX-2 enzymes.[10][11] These enzymes are responsible for converting arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[12][13][14][15] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced during inflammation.[10][16] Selective inhibition of COX-2 is a key goal in modern NSAID development to reduce gastrointestinal side effects associated with COX-1 inhibition.[16]

Quantitative Data for Related NSAIDs

The table below presents the in vitro COX inhibitory activity for representative NSAIDs, illustrating the potency and selectivity for the two COX isoforms. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Compound NameCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Ibuprofen2.50.2510[16]
Naproxen0.10.052[16]
Celecoxib150.0043750[16]
Indomethacin0.010.60.017[17]
Experimental Protocols

This assay measures the peroxidase activity of COX enzymes and is used to screen for inhibitors.[18][19]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.[19]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[19]

  • Heme cofactor.[19]

  • Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).[19]

  • Arachidonic acid.[18]

  • Test compound (this compound) dissolved in DMSO.

  • Known COX inhibitor as a positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2).[18]

  • 96-well black microplate and a fluorescence plate reader.

Protocol:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and arachidonic acid in assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add assay buffer, heme, ADHP, and the enzyme (either COX-1 or COX-2).[19]

  • Inhibitor Addition: Add the test compound at various concentrations to the designated wells. Include wells for "100% initial activity" (with solvent only) and "background" (no enzyme).[19]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[18]

  • Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[18]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound relative to the "100% initial activity" control. Plot the percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.[18]

Diagrams

cox_pathway cluster_cox COX Enzymes Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Cleavage COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Synthases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Signal to NSAID NSAIDs (e.g., this compound) NSAID->COX1 Inhibit NSAID->COX2 Inhibit

Inhibition of the Prostaglandin Synthesis Pathway.

Potential as a PPAR Agonist

Certain phenoxypropanoic acid derivatives, particularly those with a gem-dimethyl group adjacent to the carboxylic acid (a feature not present in the title compound), function as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[20][21] PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[22][23]

  • PPARα: Primarily expressed in the liver, heart, and muscle, it regulates fatty acid oxidation. Fibrate drugs, which are PPARα agonists, are used to treat dyslipidemia.[21][22]

  • PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity. Glitazones, PPARγ agonists, are used to treat type 2 diabetes.[21][23]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored as a target for metabolic disorders.[22]

Given the structural similarity to known PPAR agonists, this compound could potentially modulate one or more of these receptors. Evaluation would require specific cell-based reporter gene assays.

Conclusion

While specific biological data for this compound is currently lacking, its chemical structure places it within classes of compounds with well-defined and significant biological activities. Based on the extensive research on phenoxypropanoic and arylpropanoic acids, it is plausible that this compound could function as an ACCase-inhibiting herbicide, a COX-inhibiting anti-inflammatory agent, or a PPAR-modulating metabolic regulator. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic investigation of these potential activities. Further research is required to elucidate the specific biological profile of this compound and to determine its potential for development in agricultural or pharmaceutical applications.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Isopropylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanisms of action for 2-(4-Isopropylphenoxy)propanoic acid, a molecule belonging to the phenoxypropanoic acid class of compounds. Drawing upon data from structurally related analogues and established principles for this chemical class, this document outlines the primary molecular targets and signaling pathways through which this compound likely exerts its biological effects. The guide details potential activities as both a herbicide, through the inhibition of Acetyl-CoA Carboxylase (ACCase), and as a therapeutic agent, primarily via the inhibition of Cyclooxygenase (COX) enzymes. Detailed experimental protocols for assessing these activities and comparative quantitative data from related compounds are provided to facilitate further research and development.

Introduction

This compound is a member of the phenoxypropanoic acid family, a versatile scaffold known for its diverse biological activities. Compounds within this class have been successfully developed as selective herbicides for the control of grass weeds in broadleaf crops and as non-steroidal anti-inflammatory drugs (NSAIDs) for human use. The specific biological activities of this compound are not extensively documented in publicly available literature; however, its structural features strongly suggest two primary mechanisms of action, which will be the focus of this guide: inhibition of Acetyl-CoA Carboxylase (ACCase) in plants and inhibition of Cyclooxygenase (COX) enzymes in mammals.

Potential Mechanisms of Action

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal activity of aryloxyphenoxypropionate ("fop") herbicides is primarily due to the inhibition of the ACCase enzyme.[1] This enzyme catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA. In sensitive grass species, inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately results in the cessation of growth and death of the plant.

ACCase_Inhibition Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Biosynthesis Cell Membranes Cell Membranes Fatty Acids->Cell Membranes Plant Growth Plant Growth Cell Membranes->Plant Growth This compound This compound This compound->ACCase Inhibition ACCase->Malonyl-CoA Catalysis

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by this compound disrupts fatty acid synthesis and subsequent plant growth.

Inhibition of Cyclooxygenase (COX) Enzymes

Many arylpropionic acid derivatives are well-known NSAIDs that function by inhibiting COX enzymes.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Inhibition of COX enzymes, particularly COX-2, is a primary therapeutic strategy for anti-inflammatory drugs.[3]

COX_Inhibition Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX COX-1 & COX-2 Arachidonic Acid->COX Substrate Prostaglandins Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX Inhibition PLA2->Arachidonic Acid COX->Prostaglandins Catalysis

Caption: Inhibition of Cyclooxygenase (COX) enzymes by this compound blocks the synthesis of prostaglandins, key mediators of inflammation and pain.

Quantitative Data Summary

Table 1: ACCase Inhibition by Structurally Related Herbicides

Compound Target Organism IC50 (µM) Reference
Fenoxaprop Digitaria ciliaris (Resistant) >40 [4]
Fenoxaprop Digitaria ciliaris (Susceptible) ~5.0 [4]
Fluazifop-p-butyl Digitaria ciliaris (Resistant) >40 [4]

| Fluazifop-p-butyl | Digitaria ciliaris (Susceptible) | ~2.5 |[4] |

Table 2: COX Inhibition by Structurally Related NSAIDs

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Phenoxy Acetic Acid Derivatives 4.07 - 9.03 0.06 - 0.09 High (up to 133.34) [3]
Phenylpropionic Acid Derivatives Better than Ibuprofen Close to Nimesulide Not Specified [3]
Ibuprofen 12 80 0.15 [5]
Celecoxib 14.93 0.05 ~298.6 [3]

| Mefenamic Acid | 29.9 | 1.98 | 15.1 |[3] |

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Malachite Green Colorimetric Method)

This protocol is adapted from a method used to evaluate ACCase activity in the presence of inhibitors and is a non-radioactive alternative to the traditional [¹⁴C]-acetyl-CoA based assays.[4]

ACCase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Extract Prepare Enzyme Extract (e.g., from plant tissue) Mix_Components Mix Enzyme Extract, Herbicide, and Assay Buffer in a microplate Enzyme_Extract->Mix_Components Herbicide_Dilutions Prepare Serial Dilutions of This compound Herbicide_Dilutions->Mix_Components Assay_Buffer Prepare Assay Buffer Assay_Buffer->Mix_Components Start_Reaction Add Acetyl-CoA to initiate the reaction Mix_Components->Start_Reaction Incubate Incubate at a controlled temperature Start_Reaction->Incubate Stop_Reaction Stop Reaction with Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at ~620 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and determine IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the malachite green-based ACCase inhibition assay.

  • Enzyme Extraction: Partially purify ACCase from the target plant species (e.g., susceptible grass weed) using established protocols.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tricine-KOH (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Substrate: Prepare a solution of acetyl-CoA lithium salt in the assay buffer.

    • Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a stabilizing agent.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme extract, the test compound at various concentrations, and the assay buffer.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding the malachite green reagent. The reagent will react with the inorganic phosphate produced from the ATP hydrolysis coupled to the carboxylation reaction, forming a colored complex.

    • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ACCase inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This protocol provides a general method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes using a fluorometric approach.[3]

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: Enzymes, Buffer, Probe, Substrate Plate_Setup Add Buffer, Probe, Heme, and Enzyme (COX-1 or COX-2) to wells Reagent_Prep->Plate_Setup Compound_Dilutions Prepare Serial Dilutions of This compound Add_Compound Add Test Compound or Control Compound_Dilutions->Add_Compound Plate_Setup->Add_Compound Pre_incubation Pre-incubate at 37°C Add_Compound->Pre_incubation Start_Reaction Add Arachidonic Acid to initiate the reaction Pre_incubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (e.g., Ex/Em = 535/587 nm) Incubate->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve and calculate IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the fluorometric COX inhibition assay.

  • Materials and Reagents:

    • Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes.

    • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

    • Heme (cofactor).

    • Arachidonic Acid (substrate).

    • Test Compound: this compound dissolved in DMSO.

    • Reference Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, fluorometric probe, and heme to each well.

    • Add the COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compound at various concentrations or a vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time plot) for each well.

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

    • Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion

Based on its chemical structure, this compound is predicted to exhibit biological activity through the inhibition of ACCase and COX enzymes. The information and protocols provided in this technical guide offer a robust framework for the experimental validation of these mechanisms of action. The determination of specific quantitative data, such as IC50 values, for this compound will be crucial for understanding its potential applications as either a herbicide or a therapeutic agent and for guiding future structure-activity relationship studies and lead optimization efforts.

References

The Synthesis and Biological Evaluation of 2-(4-Isopropylphenoxy)propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylphenoxy)propanoic acid and its derivatives belong to the broader class of arylpropanoic acids, a scaffold of significant interest in medicinal chemistry and agrochemistry. While direct research on this specific molecule is limited in publicly available literature, its structural similarity to known biologically active compounds suggests its potential as a modulator of key cellular pathways. This technical guide provides a comprehensive overview of the synthesis, potential biological targets, and experimental evaluation of this compound, drawing upon established methodologies for analogous compounds.

The primary focus of this guide is on the potential of these derivatives as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that play a crucial role in regulating lipid and glucose metabolism, making them attractive targets for the development of therapeutics for metabolic diseases such as type 2 diabetes and dyslipidemia.[1][2] Additionally, the phenoxypropanoic acid scaffold is a well-known feature of certain herbicides, suggesting a potential dual utility for these compounds.[3][4]

This document outlines a plausible synthetic route based on the Williamson ether synthesis, details the experimental protocols for assessing PPAR agonism, and presents representative data from structurally related compounds to guide future research and development efforts.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and versatile method for the synthesis of this compound is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a halo-propionate ester by the phenoxide of 4-isopropylphenol, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Reaction Scheme:

Step 1: Ether Formation 4-Isopropylphenol reacts with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropionate) in the presence of a base to form ethyl 2-(4-isopropylphenoxy)propanoate.

Step 2: Hydrolysis The ethyl ester is then hydrolyzed, typically using a strong base followed by acidification, to yield this compound.

Experimental Protocols

Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate (Ester Intermediate)

Reagents and Materials:

  • 4-Isopropylphenol

  • Ethyl 2-bromopropionate

  • Potassium Carbonate (K₂CO₃), finely ground

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4-isopropylphenol (1 equivalent) in anhydrous acetone in a round-bottom flask, add finely ground potassium carbonate (1.5 equivalents).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • To this mixture, add ethyl 2-bromopropionate (1.2 equivalents) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Hydrolysis of Ethyl 2-(4-isopropylphenoxy)propanoate to this compound

Reagents and Materials:

  • Ethyl 2-(4-isopropylphenoxy)propanoate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the purified ethyl 2-(4-isopropylphenoxy)propanoate (1 equivalent) in a mixture of ethanol and a 10% aqueous sodium hydroxide solution (excess).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. This will cause the precipitation of the carboxylic acid.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

G cluster_synthesis Synthesis Workflow Start Start Step1 Step 1: Williamson Ether Synthesis (4-Isopropylphenol + Ethyl 2-bromopropionate) Start->Step1 Base (K2CO3) Acetone Step2 Step 2: Alkaline Hydrolysis Step1->Step2 NaOH, Ethanol/Water Purification Purification (Recrystallization/Chromatography) Step2->Purification Acidification (HCl) Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Characterization->Final_Product

Synthesis workflow for this compound.

Biological Evaluation: PPAR Agonism

The primary hypothesized mechanism of action for the therapeutic effects of this compound derivatives is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that, upon binding to an agonist, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression. The three main isoforms are PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.

  • PPARα: Primarily expressed in the liver, heart, and skeletal muscle, it is a key regulator of lipid catabolism.

  • PPARγ: Highly expressed in adipose tissue, it plays a central role in adipogenesis, glucose homeostasis, and insulin sensitization.

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and is implicated in metabolic regulation.

G cluster_pathway PPAR Signaling Pathway Ligand 2-(4-Isopropylphenoxy) propanoic acid (Agonist) PPAR PPARα / PPARγ Ligand->PPAR Binds to Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Forms heterodimer with RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Biological_Response Biological Response (e.g., Lipid Metabolism, Glucose Homeostasis) Gene_Expression->Biological_Response Leads to G cluster_assay PPAR Transactivation Assay Workflow Start Start Transfection Co-transfect cells with: 1. PPAR-LBD-GAL4 plasmid 2. Luciferase reporter plasmid 3. Normalization plasmid Start->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat cells with varying concentrations of test compound Incubation1->Treatment Incubation2 Incubate for 8-24 hours Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Measurement Measure Luciferase and β-galactosidase activity Lysis->Measurement Analysis Data Analysis: - Normalize Luciferase activity - Generate dose-response curve - Calculate EC50 Measurement->Analysis End End Analysis->End

References

An In-depth Technical Guide to In Vitro Studies of 2-(4-Isopropylphenoxy)propanoic Acid and Related Phenoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies related to 2-(4-Isopropylphenoxy)propanoic acid and the broader class of phenoxypropanoic acid derivatives. Due to the limited specific research on the this compound, this guide incorporates data and methodologies from structurally similar compounds, such as the well-established nonsteroidal anti-inflammatory drug (NSAID) Fenoprofen [2-(4-phenylphenoxy)propanoic acid], to provide a robust framework for research and development. This document covers key mechanisms of action, detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and workflows.

Potential Mechanisms of Action

Phenoxypropanoic acid derivatives have been investigated for a range of biological activities. The primary and most well-documented mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which is central to their anti-inflammatory effects.[1][2][3] Additionally, emerging research suggests potential antimicrobial and cytotoxic activities for this class of compounds.[4][5]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory, analgesic, and antipyretic properties of many phenoxypropanoic acid derivatives are attributed to their ability to inhibit COX-1 and COX-2 enzymes.[2][3] These enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[3] The non-selective inhibition of both isoforms by compounds like Fenoprofen reduces prostaglandin production, thus alleviating inflammatory symptoms.[2][3]

COX_Signaling_Pathway membrane Cell Membrane phospholipids Phospholipids phospholipase Phospholipase A2 phospholipids->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox_enzymes COX-1 (Constitutive) COX-2 (Inducible) arachidonic_acid->cox_enzymes pgh2 Prostaglandin H2 (PGH2) cox_enzymes->pgh2 prostaglandins Prostaglandins & Thromboxanes pgh2->prostaglandins inhibitor This compound (and derivatives) inhibitor->cox_enzymes

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of phenoxypropanoic acid derivatives.

Antimicrobial Activity

Some derivatives of phenoxypropanoic acid are being explored for their antimicrobial properties.[4] A proposed mechanism for phenolic compounds involves the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, bacterial cell death.[4]

Antimicrobial_Mechanism cluster_cell Bacterial Cell compound Phenoxypropanoic Acid Derivative disruption Membrane Disruption compound->disruption bacterial_cell Bacterial Cell Membrane permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Cell Death leakage->cell_death

Caption: Postulated mechanism of bacterial cell membrane disruption by phenoxypropanoic acid derivatives.

Quantitative Data

The following tables summarize the available quantitative data for the in vitro activities of relevant phenoxypropanoic acid derivatives.

Table 1: Cyclooxygenase (COX) Inhibition Data for Fenoprofen
CompoundTarget(s)COX-2/COX-1 IC50 RatioTherapeutic Effect(s)
FenoprofenCOX-1, COX-25.14[2]Anti-inflammatory, Analgesic, Antipyretic[2]

A higher COX-2/COX-1 ratio indicates greater selectivity for COX-2. With a ratio of 5.14, Fenoprofen is considered a non-selective COX inhibitor.[2]

Table 2: Hypothetical Antimicrobial Activity (MIC) Data for 2-(4-Phenylphenoxy)propanoic Acid Derivatives
DerivativeStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
Derivative 1>12864128
Derivative 23212864
Derivative 3646432
Derivative 4128>128>128

This table presents hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate how the antimicrobial activity of synthesized derivatives can be presented.[4] The MIC is the lowest concentration of an agent that prevents the visible growth of a microorganism.[4]

Experimental Protocols

This section details the methodologies for key in vitro experiments.

Synthesis of 2-(4-Phenylphenoxy)propanoic Acid Derivatives

The synthesis can be achieved through a multi-step process, often involving a Williamson ether synthesis followed by hydrolysis.[4][6]

Synthesis_Workflow start 2-(4-Hydroxyphenyl)propanoic acid + Alcohol (e.g., Methanol/Ethanol) esterification Esterification (Acid Catalyst, e.g., H2SO4) start->esterification ester_intermediate Ester Intermediate esterification->ester_intermediate williamson Williamson Ether Synthesis (Substituted Phenyl Halide, Base e.g., K2CO3) ester_intermediate->williamson ether_intermediate Phenylphenoxy Ester Intermediate williamson->ether_intermediate hydrolysis Hydrolysis (Base e.g., NaOH, followed by Acidification) ether_intermediate->hydrolysis final_product 2-(4-Phenylphenoxy)propanoic Acid Derivative hydrolysis->final_product purification Purification (Recrystallization or Column Chromatography) final_product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General synthetic workflow for 2-(4-Phenylphenoxy)propanoic acid derivatives.

Protocol:

  • Esterification: 2-(4-Hydroxyphenyl)propanoic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to produce the corresponding ester.[4]

  • Williamson Ether Synthesis: The resulting ester undergoes a Williamson ether synthesis reaction with a substituted phenyl halide in the presence of a base (e.g., potassium carbonate) to introduce the phenylphenoxy moiety.[4]

  • Hydrolysis: The ester group is hydrolyzed using a base (e.g., sodium hydroxide), followed by acidification, to yield the final 2-(4-phenylphenoxy)propanoic acid derivative.[4]

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.[4]

  • Characterization: The structure and purity are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)

This assay measures the inhibition of COX-1 and COX-2 activity in a physiologically relevant matrix.[2]

Protocol:

  • COX-1 Activity (Thromboxane B2 Measurement):

    • Dispense 1 mL aliquots of whole blood into tubes containing various concentrations of the test compound or a vehicle control.[2]

    • Allow the blood to clot at 37°C for 1 hour to induce platelet activation and the production of Thromboxane A2 (TXA2), which is rapidly metabolized to the stable Thromboxane B2 (TXB2).[2]

    • Centrifuge the samples to separate the serum.[2]

    • Measure the concentration of TXB2 in the serum using a specific enzyme immunoassay (EIA). TXB2 levels are indicative of COX-1 activity.[2]

  • COX-2 Activity (Prostaglandin E2 Measurement):

    • To heparinized whole blood samples, add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.[2]

    • Incubate the samples with various concentrations of the test compound or vehicle control at 37°C for 24 hours.[2]

    • Centrifuge the samples to separate the plasma.[2]

    • Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a specific EIA. PGE2 levels are indicative of COX-2 activity.[2]

  • Data Analysis:

    • Plot the percentage inhibition of TXB2 and PGE2 production against the logarithm of the test compound's concentration.[2]

    • Calculate the IC50 values using non-linear regression analysis.[2]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4]

Protocol:

  • Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[4]

  • Prepare a standardized inoculum of the test microorganism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL.[4]

  • Add 100 µL of the diluted inoculum to each well, excluding sterility control wells. Include a growth control (inoculum without the compound) and a sterility control (broth only).[4]

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[4]

  • Determine the MIC by visually inspecting for the lowest concentration that shows no visible growth. Absorbance can also be measured using a microplate reader.[4]

In Vitro Cytotoxicity Assays

A panel of assays is recommended to assess the cytotoxic potential of the compounds.[5]

Cytotoxicity_Assay_Workflow cluster_assays Cytotoxicity Endpoints start Seed Mammalian Cells in 96-well Plates treatment Treat with Serial Dilutions of Test Compound start->treatment incubation Incubate for a Defined Period (e.g., 24-72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase analysis Data Analysis (Calculate IC50 values) mtt->analysis ldh->analysis caspase->analysis

Caption: General workflow for in vitro cytotoxicity testing.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon damage to the plasma membrane, indicating cell lysis.[5]

  • Caspase-3/7 Activity Assay (Apoptosis): This assay measures the activity of caspases 3 and 7, which are key proteases involved in the execution phase of apoptosis (programmed cell death).[5]

Conclusion and Future Perspectives

The available in vitro data for phenoxypropanoic acid derivatives, particularly Fenoprofen, establish a clear mechanism of action through COX inhibition.[2][3] The methodologies outlined in this guide provide a solid foundation for the investigation of this compound and novel analogs. Future research should focus on generating specific quantitative data for this compound to determine its potency and selectivity against COX enzymes. Furthermore, exploring its potential antimicrobial and cytotoxic activities through the described assays could unveil novel therapeutic applications for this class of compounds. The synthesis and screening of new derivatives also remain a promising avenue for the development of agents with improved efficacy and safety profiles.[7]

References

An In-depth Technical Guide to 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-(4-isopropylphenoxy)propanoic acid, a member of the phenoxypropanoic acid class of compounds. This document details its chemical properties, synthesis methodologies, and known biological activities, with a focus on its potential applications in agrochemical and pharmaceutical research. The primary mechanism of action for this class of compounds, the inhibition of acetyl-CoA carboxylase (ACCase), is discussed in detail. This guide also presents experimental protocols for its synthesis and biological evaluation, alongside quantitative data for related compounds to provide a comparative context. Visual diagrams of key synthetic and biological pathways are included to facilitate a deeper understanding of the compound's chemistry and mechanism of action.

Chemical Properties and Characterization

This compound is an aromatic ether and a carboxylic acid. Its chemical structure and properties are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 237412-04-3[1][2]
Molecular Formula C₁₂H₁₆O₃[1][2]
Molecular Weight 208.26 g/mol [1][2]
Appearance White solid (estimated)[3]
Melting Point 158 °C (for the related 2-(4-methoxyphenoxy)propanoic acid)[3]
logP (o/w) 1.650 (for the related 2-(4-methoxyphenoxy)propanoic acid)[3]
Solubility Soluble in alcohol; sparingly soluble in water (estimated for related compounds)[3]

Spectroscopic Data:

Spectroscopy Observed Peaks/Signals Source
GC-MS Available in public databases.[4]
Vapor Phase IR Available in public databases.[4]

For the phenoxypropanoic acid moiety, the spectroscopic profile of 2-(4-hydroxyphenoxy)propanoic acid provides valuable reference points.[5]

Spectroscopy Solvent Chemical Shift (δ) / Wavenumber (cm⁻¹) Assignment Source
¹H NMR DMSO-d₆11.6 (s, 1H), 6.68-6.61 (m, 4H), 4.65 (m, 1H), 1.36 (d, J=6.8 Hz, 3H)-COOH, Aromatic, -CH, -CH₃[5]
¹³C NMR -Data available in literature.-[5]
IR (KBr) -Broad O-H stretch, C=O stretch, C-O stretchHydroxyl, Carbonyl, Ether[5]

Synthesis of this compound

The most common and versatile method for the synthesis of this compound and its analogs is the Williamson ether synthesis .[6][7] This method involves the reaction of a phenoxide with an alkyl halide.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of analogous phenoxypropanoic acids.[6]

Materials:

  • 4-Isopropylphenol

  • Ethyl 2-bromopropionate

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or Ethanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 4-isopropylphenol (1 equivalent) in anhydrous acetone or ethanol. Add finely ground potassium carbonate (1.5 equivalents) or a solution of sodium hydroxide (1.1 equivalents). Stir the mixture vigorously at room temperature for 30 minutes to form the potassium or sodium salt of the phenol.

  • Nucleophilic Substitution: To the stirred suspension, add ethyl 2-bromopropionate (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours to hydrolyze the ester to the carboxylic acid.

  • Isolation of the Product: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting materials. Carefully acidify the aqueous layer with 6M HCl to a pH of approximately 2, which will precipitate the this compound.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ethanol and water.

Synthesis Workflow Diagram

G Williamson Ether Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification 4_Isopropylphenol 4_Isopropylphenol Phenoxide_Formation Phenoxide Formation 4_Isopropylphenol->Phenoxide_Formation Ethyl_2_bromopropionate Ethyl_2_bromopropionate Nucleophilic_Substitution Nucleophilic Substitution (Reflux) Ethyl_2_bromopropionate->Nucleophilic_Substitution Base Base (K2CO3 or NaOH) Base->Phenoxide_Formation Solvent Solvent (Acetone or Ethanol) Solvent->Phenoxide_Formation Phenoxide_Formation->Nucleophilic_Substitution Filtration_Concentration Filtration & Concentration Nucleophilic_Substitution->Filtration_Concentration Ester_Hydrolysis Ester Hydrolysis (Reflux with NaOH) Acidification Acidification (HCl) Ester_Hydrolysis->Acidification Filtration_Concentration->Ester_Hydrolysis Precipitation Precipitation Acidification->Precipitation Purification Purification (Recrystallization) Precipitation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Applications

The biological activities of this compound are primarily associated with its classification as an aryloxyphenoxypropionate. This class of compounds is well-known for its herbicidal properties.[8] Additionally, the broader class of propanoic acid derivatives has been investigated for antimicrobial activities.

Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[8][9][10] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[9][10] By inhibiting this enzyme, these herbicides disrupt lipid synthesis, leading to the death of susceptible grass species.[8]

Quantitative Data for Related Herbicides:

While specific IC₅₀ values for this compound are not available in the reviewed literature, data for other aryloxyphenoxypropionate herbicides demonstrate their potent inhibitory activity against ACCase.

CompoundTarget OrganismIC₅₀ (g/ha)Source
(R)-(+)-N-[(6-chloropyridin-3-yl)methyl]- 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin- 2-yl]oxy}phenoxy)-propanamide (2b)Digitaria sanguinalis15.4[11]
(R)-(+)-N-[(6-chloropyridin-3-yl)methyl]- 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin- 2-yl]oxy}phenoxy)-propanamide (2b)Echinochloa crus-galli22.8[11]
Metamifop (Commercial Herbicide)Digitaria sanguinalis31.9[11]
Metamifop (Commercial Herbicide)Echinochloa crus-galli25.0[11]

Signaling Pathway: ACCase Inhibition

G ACCase Inhibition by Aryloxyphenoxypropionates Acetyl_CoA Acetyl_CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl_CoA ACCase->Malonyl_CoA Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acid_Biosynthesis Lipids Lipids for Cell Membranes Fatty_Acid_Biosynthesis->Lipids Plant_Growth Plant Growth Lipids->Plant_Growth Herbicide This compound Herbicide->Inhibition Inhibition->ACCase

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by this compound.

Potential Antimicrobial Activity

Derivatives of phenylpropanoic acid have been investigated for their antimicrobial properties.[12] The proposed mechanism of action for some phenolic compounds involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[12]

Quantitative Data for a Related Propanoic Acid Derivative:

Minimum Inhibitory Concentration (MIC) values for propionic acid against various food spoilage microorganisms have been reported.

MicroorganismMIC of Propionic Acid (ppm) at pH 5.5Source
Erwinia carotovora50[13]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[12]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (medium with solvent)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of this compound and the positive control antibiotic.

  • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Experimental Workflows

Herbicide Screening Workflow

A general workflow for screening the herbicidal activity of a compound is outlined below.

G Herbicide Screening Workflow Compound_Synthesis Synthesis of this compound Solution_Preparation Preparation of Herbicide Solutions at Various Concentrations Compound_Synthesis->Solution_Preparation Herbicide_Application Application of Herbicide Solutions to Plants Solution_Preparation->Herbicide_Application Plant_Cultivation Cultivation of Target Weed Species (e.g., Digitaria sanguinalis) Plant_Cultivation->Herbicide_Application Incubation Incubation under Controlled Greenhouse Conditions Herbicide_Application->Incubation Data_Collection Data Collection (e.g., Visual Assessment, Biomass Measurement) Incubation->Data_Collection Data_Analysis Data Analysis (e.g., Calculation of IC50) Data_Collection->Data_Analysis Results Determination of Herbicidal Efficacy Data_Analysis->Results

Caption: General workflow for screening the herbicidal activity of a compound.

Conclusion

This compound belongs to a class of compounds with well-established herbicidal activity through the inhibition of acetyl-CoA carboxylase. The Williamson ether synthesis provides a reliable method for its production. While specific quantitative biological data for this particular compound is limited in the public domain, the data available for analogous structures suggest potent biological activity. Further research is warranted to fully elucidate the herbicidal spectrum and potential antimicrobial properties of this compound, which could lead to the development of new agrochemical or pharmaceutical agents. The protocols and data presented in this guide provide a solid foundation for such future investigations.

References

An In-depth Technical Guide on the Safety and Handling of 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(4-Isopropylphenoxy)propanoic acid, a compound often utilized in research and development. The following sections detail the hazards, protective measures, emergency procedures, and toxicological data to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound and its analogs are classified with several hazards. The primary concerns are skin and eye irritation, with the potential for serious eye damage. It can also be harmful if swallowed or inhaled and may cause respiratory irritation.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[2]

  • H315: Causes skin irritation.[1][3]

  • H317: May cause an allergic skin reaction.[1]

  • H318: Causes serious eye damage.[1][2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][2][3]

Toxicological Data

The toxicological profile indicates that this compound is slightly toxic upon single ingestion and relatively non-toxic after short-term inhalation or skin contact.[1] However, it can cause significant, though temporary, eye injury.[1] Animal studies have shown it to be slightly irritating to the skin but not a skin sensitizer.[1]

Toxicological Endpoint Species Result Reference
Acute Oral Toxicity (LD50)Rat (male and female)3,455.1 mg/kg[2]
Skin Corrosion/IrritationRabbitCorrosive / Slightly irritating[1][2]
Serious Eye Damage/IrritationRabbitCauses serious eye damage[1][2]
Skin SensitizationGuinea pigNon-sensitizing[1]
MutagenicityBacteriaNot mutagenic[1]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][4]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[1][2][5]

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

General Hygiene Practices:

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

  • Wash hands thoroughly after handling.[1][3]

  • Remove and wash contaminated clothing before reuse.[1][3]

Safe_Handling_Workflow Safe Handling Workflow for this compound start Start: Prepare for Handling assess_risks Assess Risks & Review SDS start->assess_risks ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risks->ppe engineering_controls Ensure Proper Ventilation (Fume Hood) ppe->engineering_controls weigh_transfer Weigh and Transfer Chemical engineering_controls->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup cleanup Clean Work Area & Equipment reaction_setup->cleanup waste_disposal Dispose of Waste Properly cleanup->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end First_Aid_Procedures First-Aid Procedures for Exposure cluster_routes Route of Exposure exposure Exposure Occurs eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion rinse_eyes Rinse with water for 15 mins Remove contact lenses eye_contact->rinse_eyes wash_skin Remove contaminated clothing Wash with soap and water skin_contact->wash_skin fresh_air Move to fresh air Keep comfortable inhalation->fresh_air rinse_mouth Rinse mouth Do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention rinse_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical Spill_Response_Workflow Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

References

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-(4-Isopropylphenoxy)propanoic acid. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this guide focuses on its physicochemical properties, which are critical determinants of solubility. Furthermore, it details established experimental protocols for solubility determination and presents logical workflows and relationships through diagrams.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical characteristics. The following table summarizes the key computed and experimental properties of this compound and related compounds, which collectively inform its expected solubility behavior.

PropertyThis compound2-(4-methoxyphenoxy) propionic acid (Analogue)2-(4-Isobutylphenyl)propionic Acid (Ibuprofen)
Molecular Formula C₁₂H₁₆O₃C₁₀H₁₂O₄C₁₃H₁₈O₂
Molecular Weight ( g/mol ) 208.26196.20206.29
Melting Point (°C) Not available158 (est.)[1]76
Boiling Point (°C) Not available377 (est.)[1]157
pKa (acidic) Not available3.48 (Predicted)4.5
logP (o/w) Not available1.650 (est.)[1]3.97
Water Solubility Not available3129 mg/L @ 25 °C (est.)[1]Low
Solubility in Alcohol Not availableSoluble[1]Soluble

Note: "est." denotes an estimated value, and "Not available" indicates that specific experimental data was not found in the searched literature.

Expected Solubility Profile

Based on its chemical structure, featuring a carboxylic acid group and a lipophilic isopropylphenoxy moiety, the solubility of this compound is expected to be pH-dependent and favor organic solvents over aqueous media. The carboxylic acid group suggests that its aqueous solubility will increase significantly at pH values above its pKa, as the molecule ionizes to form a more polar carboxylate salt. Conversely, in acidic environments, the non-ionized form will predominate, leading to lower aqueous solubility. The presence of the isopropyl and phenoxy groups contributes to its lipophilicity, suggesting good solubility in less polar organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for various stages of research and development. The following are detailed methodologies for key experiments cited in the scientific literature for determining the solubility of compounds similar to this compound.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., glass vial).

  • Equilibration: The container is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Potentiometric Titration for pKa Determination

The pKa is a critical parameter that influences the pH-dependent solubility of ionizable compounds.

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure initial dissolution.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Diagrams

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

G Experimental Workflow for Solubility Determination start Start add_excess Add excess solid to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-72h) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate sample Sample clear supernatant separate->sample dilute Dilute sample sample->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: A typical experimental workflow for determining solubility.

References

An In-depth Technical Guide to the Structural Analogs of 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-phenoxypropanoic acid constitute a significant class of compounds with diverse biological activities. The parent compound, 2-(4-Isopropylphenoxy)propanoic acid, serves as a key structural scaffold for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of its structural analogs, detailing their synthesis, biological evaluation, and structure-activity relationships (SAR). The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to design and synthesize new molecules with enhanced efficacy and selectivity.

The arylpropionic acid moiety is a well-established pharmacophore, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1][2] By modifying the substituents on the phenyl ring and the propanoic acid side chain, it is possible to modulate the pharmacological profile of these compounds, leading to the discovery of agents with anti-inflammatory, antimicrobial, and other therapeutic properties.[1][3] This guide will delve into the known structural modifications of the this compound core, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Data Presentation

The biological activities of various structural analogs of this compound are summarized in the tables below. These tables provide a comparative analysis of their anti-inflammatory and antimicrobial potencies.

Table 1: Anti-inflammatory Activity of Arylpropionic Acid Analogs
Compound IDStructural ClassTargetIC50 (µM)Selectivity (COX-1/COX-2)Reference
Diclofenac Acetic Acid DerivativeCOX-10.611~0.97[4]
COX-20.63[4]
Fenoprofen 2-(4-Phenylphenoxy)propanoic acidCOX-1 & COX-2Not AvailableNon-selective[4]
Compound 6h 2-(4-substitutedmethylphenyl)propionic acid derivativeCOX-1Better than IbuprofenNot Specified[5]
COX-2Better than Ibuprofen[5]
Compound 6l 2-(4-substitutedmethylphenyl)propionic acid derivativeCOX-1Better than IbuprofenNot Specified[5]
COX-2Close to Nimesulide[5]
Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
2 N-(4-hydroxyphenyl)-β-alanine methyl esterStaphylococcus aureus>64[6]
Enterococcus faecalis>64[6]
3 N-(4-hydroxyphenyl)-β-alanine hydrazideS. aureus>64[6]
E. faecalis>64[6]
Escherichia coli>64[6]
Klebsiella pneumoniae>64[6]
Pseudomonas aeruginosa>64[6]
Acinetobacter baumannii>64[6]
14 Hydrazone with 2-furancarboxaldehydeS. aureus8[6]
E. faecalis16[6]
E. coli32[6]
K. pneumoniae32[6]
P. aeruginosa64[6]
A. baumannii64[6]
15 Hydrazone with 2-thiophenecarboxaldehydeS. aureus8[6]
E. faecalis16[6]
E. coli16[6]
K. pneumoniae32[6]
P. aeruginosa32[6]
A. baumannii64[6]

Experimental Protocols

General Synthesis of 2-(4-Substituted-phenoxy)propanoic Acid Derivatives

A common method for the synthesis of 2-phenoxypropanoic acid derivatives is the Williamson ether synthesis. This involves the reaction of a substituted phenol with an α-haloalkanoate in the presence of a base.

Materials:

  • Substituted phenol (e.g., 4-isopropylphenol)

  • Ethyl 2-bromopropionate

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Etherification: To a solution of the substituted phenol in anhydrous acetone, add anhydrous potassium carbonate. The mixture is stirred at room temperature, followed by the dropwise addition of ethyl 2-bromopropionate. The reaction mixture is then refluxed for several hours and monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the crude ester.

  • Hydrolysis: The crude ester is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for a few hours until the ester is completely hydrolyzed (monitored by TLC).

  • Purification: The ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether and then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

In Vitro COX Inhibition Assay

The anti-inflammatory activity of the synthesized compounds is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Assay: The enzyme is incubated with the test compound at various concentrations in the presence of arachidonic acid as the substrate.

  • Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity is determined by finding the minimum concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Standardized suspensions of bacterial or fungal strains are prepared.

  • Assay: The test compounds are serially diluted in a suitable broth medium in microtiter plates. The microbial suspension is then added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Signaling Pathways and Workflows

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Analogs 2-(4-Isopropylphenoxy)propanoic Acid Analogs Analogs->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by structural analogs.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel analogs.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (Substituted Phenol, Alkyl Halide) Synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization In_Vitro In Vitro Assays (COX Inhibition, MIC) Characterization->In_Vitro In_Vivo In Vivo Models (e.g., Carrageenan-induced paw edema) Characterization->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR In_Vivo->SAR

Caption: Experimental workflow from synthesis to biological evaluation.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of arylpropionic and phenoxypropanoic acid derivatives, several structural features are known to influence biological activity:

  • The Carboxylic Acid Group: The presence of a free carboxylic acid is often crucial for anti-inflammatory activity, as it is believed to be involved in binding to the active site of COX enzymes.[7]

  • The α-Methyl Group: The methyl group on the propanoic acid side chain is a common feature in many potent NSAIDs and can influence stereoselectivity and metabolic stability.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact potency and selectivity. Lipophilic groups, such as the isopropyl group, can enhance binding to the hydrophobic channels of target enzymes. The introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives, certain substitutions led to potent dual COX inhibitory and antibacterial activity.[5]

  • Ester and Amide Derivatives: Modification of the carboxylic acid to form esters or amides can alter the pharmacokinetic properties of the compounds, potentially creating prodrugs with improved absorption or reduced gastrointestinal side effects.[3] Hydrazone derivatives of a related scaffold have shown promising antimicrobial activity.[6]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on related arylpropionic and phenoxypropanoic acid derivatives demonstrates that structural modifications can lead to potent anti-inflammatory and antimicrobial compounds. The key to advancing this field lies in the systematic synthesis and evaluation of a diverse library of analogs to establish a clear structure-activity relationship. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their quest for new and improved drugs. Future studies should focus on a comprehensive exploration of substitutions on the aromatic ring and modifications of the propanoic acid moiety to fine-tune the biological activity and pharmacokinetic profile of these promising compounds.

References

Methodological & Application

Synthesis Protocol for 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-(4-Isopropylphenoxy)propanoic acid and its derivatives are of significant interest in the fields of medicinal chemistry and materials science. This class of compounds, aryloxyphenoxypropionates, is known for its herbicidal activity, and analogs are explored for various pharmaceutical applications. The synthesis of this compound is a key step for further derivatization and biological screening.

The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis. This method involves the formation of an ether linkage by the reaction of a phenoxide with an alkyl halide. In this specific synthesis, 4-isopropylphenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an ethyl 2-halopropanoate. The resulting ester is subsequently hydrolyzed to yield the desired carboxylic acid. This two-step approach is generally high-yielding and allows for straightforward purification of the final product.

Reaction Scheme

The synthesis of this compound is typically achieved through a two-step process:

Step 1: Williamson Ether Synthesis

4-Isopropylphenol reacts with ethyl 2-bromopropanoate in the presence of a base (e.g., potassium carbonate) to form ethyl 2-(4-isopropylphenoxy)propanoate.

Step 2: Alkaline Hydrolysis

The intermediate ester, ethyl 2-(4-isopropylphenoxy)propanoate, is then hydrolyzed using a strong base like sodium hydroxide, followed by acidification, to yield this compound.

Quantitative Data Summary

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsQuantity
Step 1: Ether Synthesis
4-Isopropylphenol136.201.0User-defined
Ethyl 2-bromopropanoate181.031.2Calculated
Potassium Carbonate (K₂CO₃)138.211.5Calculated
Anhydrous Acetone58.08-Sufficient volume
Step 2: Hydrolysis
Ethyl 2-(4-isopropylphenoxy)propanoate236.311.0From Step 1
Sodium Hydroxide (NaOH)40.002.5Calculated
Ethanol46.07-Sufficient volume
Water18.02-Sufficient volume
6 M Hydrochloric Acid (HCl)36.46-To pH ~2
Final Product
This compound208.25-Theoretical yield calculated from starting material

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate

This protocol is adapted from the general Williamson ether synthesis for similar compounds.[1][2][3][4][5]

Materials:

  • 4-Isopropylphenol

  • Ethyl 2-bromopropanoate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-isopropylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.

  • Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the inorganic salts by filtration and wash the solid residue with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate, which is typically an oil. This crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure follows a standard alkaline hydrolysis of an ester.[2][5]

Materials:

  • Crude ethyl 2-(4-isopropylphenoxy)propanoate from Step 1

  • Ethanol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Separatory funnel

  • Büchner funnel and filter paper

  • Ice bath

  • Recrystallization solvent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-(4-isopropylphenoxy)propanoate in ethanol.

  • Add a 10% aqueous sodium hydroxide solution (approximately 2-3 equivalents of NaOH).

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until all the starting ester has been consumed.

  • After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. Wash with diethyl ether to remove any unreacted starting materials or non-acidic impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid. A white precipitate of this compound should form.

  • Cool the mixture in an ice bath to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water to remove any remaining inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield the pure this compound.

  • Dry the purified product, determine the final yield, and characterize (e.g., by melting point and NMR spectroscopy).

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Alkaline Hydrolysis node_reactants1 Reactants: 4-Isopropylphenol Ethyl 2-bromopropanoate K₂CO₃ in Acetone node_reflux1 Reflux (12-18 hours) node_reactants1->node_reflux1 node_workup1 Workup: - Cool to RT - Filter salts - Concentrate filtrate node_reflux1->node_workup1 node_intermediate Crude Product: Ethyl 2-(4-isopropylphenoxy)propanoate node_workup1->node_intermediate node_reactants2 Reactants: Crude Ester NaOH in Ethanol/H₂O node_intermediate->node_reactants2 Proceed to next step node_reflux2 Reflux (2-4 hours) node_reactants2->node_reflux2 node_workup2 Workup: - Remove Ethanol - Ether wash - Acidify with HCl node_reflux2->node_workup2 node_purification Purification: - Filter precipitate - Recrystallize node_workup2->node_purification node_final_product Final Product: This compound node_purification->node_final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylphenoxy)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and materials science research. As with any synthetic compound intended for research and development, achieving a high degree of purity is critical to ensure the reliability and reproducibility of experimental results. This document provides detailed protocols for the purification of this compound using two common and effective laboratory techniques: recrystallization and column chromatography. These methods are designed to remove unreacted starting materials, byproducts, and other impurities.

Purification Methods

The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool, causing the compound to crystallize out, leaving impurities behind in the solvent.

  • Column chromatography is a separation technique in which the stationary phase is a solid packed into a column, and the mobile phase is a liquid that moves down the column. The separation of the components of a mixture is based on their differential partitioning between the stationary and mobile phases.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane, toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold bath (ice-water mixture)

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. If the compound dissolves at room temperature, the solvent is not suitable. If it dissolves upon heating and recrystallizes upon cooling, it is a good candidate. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) like ethyl acetate/hexane can also be used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling affects crystal size; slower cooling generally results in larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in a cold bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of n-hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography

G A Prepare Silica Gel Column B Load Crude Product A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: General workflow for the purification of this compound by column chromatography.

Quantitative Data

The following table summarizes purification data for structurally related compounds, which can serve as a reference for the purification of this compound.

CompoundPurification MethodYield (%)Purity (%)Reference
2-(4-isobutylphenyl)propanoic acid (Ibuprofen)Recrystallization5199[1]
Ibuprofen Analogues (Esterified)Column Chromatography84-[2]
2-(4-Phenylphenoxy)propanoic acidRecrystallization->98[3]

Note: The yield and purity are highly dependent on the initial purity of the crude product and the specific conditions of the purification process.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and for separating its enantiomers if it is a chiral compound.[4]

Disclaimer: These protocols provide general guidance. The optimal conditions for purification may vary and should be determined experimentally for each specific batch of crude product. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for the Analytical Characterization of 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylphenoxy)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structural similarity to known herbicides and non-steroidal anti-inflammatory drugs (NSAIDs) necessitates robust analytical methods for its identification, quantification, and chiral separation. This document provides a comprehensive overview of analytical techniques and detailed protocols applicable to the analysis of this compound, based on established methods for structurally related compounds.

Chemical and Physical Properties

PropertyValue
CAS Number 237412-04-3[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.26 g/mol [1]
IUPAC Name This compound
Structure O //CH₃-CH-C-OH

Analytical Techniques

The primary analytical techniques for the characterization of this compound and related compounds include High-Performance Liquid Chromatography (HPLC) for both achiral and chiral analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purification of this compound. Both reversed-phase and normal-phase chromatography can be employed, depending on the analytical goal.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in a suitable solvent filter Filter through 0.45 µm filter dissolve->filter inject Inject sample onto HPLC system filter->inject separate Separation on analytical column inject->separate detect Detection by UV-Vis or MS separate->detect integrate Integrate peak area detect->integrate quantify Quantify using calibration curve integrate->quantify

Caption: General workflow for HPLC analysis.

Application Note 1: Achiral Analysis by Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is suitable for the quantification and purity determination of this compound.

Table 1: RP-HPLC Method Parameters (Adapted from similar compounds)

ParameterCondition
HPLC System Standard HPLC with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)[2][3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection UV at 220 nm or 254 nm[3][4]
Injection Volume 10 µL[3]

Experimental Protocol: RP-HPLC Analysis

  • Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Mix the required volumes of acetonitrile and 0.1% phosphoric acid solution. Degas the mobile phase by sonication or vacuum filtration.[3]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the analyte by comparing the peak area of the sample with the calibration curve generated from the standards.

Application Note 2: Chiral Separation by HPLC

Since this compound possesses a chiral center, separating its enantiomers is crucial for pharmacological and herbicidal studies. This can be achieved using a chiral stationary phase (CSP).

Table 2: Chiral HPLC Method Parameters (Adapted from similar compounds)

ParameterCondition
HPLC System Standard HPLC with UV detector
Column Chiralpak® AD-H or Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm[5]
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)[5]
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C[5]
Detection UV at 254 nm[6]
Injection Volume 10 µL

Experimental Protocol: Chiral HPLC Analysis

  • Mobile Phase Preparation: Carefully mix the n-hexane, isopropanol, and trifluoroacetic acid in the specified ratio. Degas the mobile phase.[5]

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[5]

  • Chromatographic Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is obtained. Inject the sample solution.

  • Data Analysis: Determine the retention times for each enantiomer and calculate the resolution factor to ensure adequate separation. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, especially after derivatization to increase its volatility.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis extract Extract analyte from matrix derivatize Derivatize with silylating or alkylating agent extract->derivatize inject Inject derivatized sample into GC-MS derivatize->inject separate Separation in capillary column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass analysis by MS ionize->analyze identify Identify by retention time and mass spectrum analyze->identify quantify Quantify using internal standard identify->quantify

Caption: General workflow for GC-MS analysis.

Table 3: GC-MS Method Parameters (General)

ParameterCondition
GC System Gas chromatograph with a mass selective detector
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

Experimental Protocol: GC-MS Analysis

  • Derivatization: To a dried sample extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or an alkylating agent like methyl iodide. Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the derivatized analyte by its retention time and comparison of its mass spectrum with a reference spectrum or spectral library. Quantification is typically performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10-12 (broad s)[7]~175-180
Aromatic Protons6.8-7.2 (m)~115-155
Methine (-CH-)~4.5-5.0 (q)~70-75
Isopropyl Methine (-CH(CH₃)₂)~2.8-3.0 (septet)~30-35
Propanoic Methyl (-CH₃)~1.5-1.7 (d)~18-22
Isopropyl Methyls (-CH(CH₃)₂)~1.2 (d)~22-25

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.[7]

Potential Signaling Pathway Involvement

While no direct signaling pathway for this compound has been documented, its structural similarity to aryloxyphenoxypropionate herbicides suggests a potential interaction with the Acetyl-CoA Carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in plants.[9]

ACCase_Inhibition cluster_pathway Fatty Acid Biosynthesis cluster_inhibition Inhibition AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Biotin, ATP, HCO₃⁻ MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase ACCase->MalonylCoA Inhibitor This compound (Potential Inhibitor) Inhibitor->ACCase

Caption: Potential inhibition of ACCase by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Isopropylphenoxy)propanoic acid is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. As with many chemical entities, accurate and reliable analytical methods are crucial for its quantification, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique well-suited for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.

This application note provides detailed protocols for the achiral (reverse-phase) and chiral analysis of this compound. The methodologies are based on established principles for the analysis of related phenoxypropanoic acids and are intended to serve as a comprehensive guide for method development and routine analysis.

Physicochemical Properties

Experimental Protocols

This method is suitable for the quantification and purity assessment of this compound.

3.1.1. Materials and Reagents

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).[2]

  • Standard: A reference standard of this compound of known purity.

3.1.2. Chromatographic Conditions

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseIsocratic or Gradient Elution with Acetonitrile and Water (containing 0.1% Formic Acid)
Flow Rate1.0 mL/min[1]
Column Temperature30 °C[3]
Detection Wavelength225 nm or 275 nm[4]
Injection Volume10 µL[4]
Run Time~10 minutes (adjust as needed)

3.1.3. Sample Preparation

  • Accurately weigh a suitable amount of the this compound standard or sample.

  • Dissolve in the sample diluent to a final concentration of approximately 1 mg/mL to create a stock solution.[4]

  • Further dilute the stock solution with the sample diluent to prepare working solutions for calibration and analysis.

  • Filter the final solutions through a 0.45 µm syringe filter before injection.

Since this compound possesses a chiral center, separating its enantiomers is often necessary. A direct approach using a chiral stationary phase (CSP) is typically employed.[5]

3.2.1. Materials and Reagents

  • HPLC System: As described for achiral analysis.

  • Chiral Column: A polysaccharide-based CSP (e.g., amylose or cellulose derivatives) is often effective for this class of compounds.[4]

  • Mobile Phase (Normal Phase):

    • n-Hexane

    • Isopropanol (IPA) or Ethanol

    • Trifluoroacetic Acid (TFA)

  • Sample Diluent: Mobile phase or a compatible solvent like ethanol.

3.2.2. Chromatographic Conditions (Normal Phase)

ParameterCondition
ColumnChiralpak® AD-H or similar polysaccharide-based column
Mobile Phasen-Hexane:Isopropanol:TFA (e.g., 90:10:0.1 v/v/v)[4]
Flow Rate1.0 mL/min (can be optimized)[4]
Column Temperature25 °C[4]
Detection Wavelength225 nm or 275 nm[4]
Injection Volume10 µL[4]

3.2.3. Sample Preparation

  • Prepare a racemic standard of this compound.

  • Dissolve the standard in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[4]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize typical quantitative data that would be obtained during method validation.

Table 1: System Suitability for Achiral Analysis

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates> 20005500
%RSD of Peak Area≤ 2.0%0.8%

Table 2: Method Validation Summary for Achiral Analysis

ParameterTypical Result
Linearity (R²)≥ 0.999
LOD0.1 µg/mL
LOQ0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%

Table 3: Chiral Separation Performance

ParameterTypical Result
Resolution (Rs)> 1.5
Selectivity (α)> 1.1

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Diluent weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filtration (0.45 µm) dilute->filter injection Sample Injection filter->injection instrument HPLC Instrument Setup (Column, Mobile Phase, etc.) instrument->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification & Purity calibration->quantification

Caption: Experimental workflow for HPLC analysis.

Conclusion

The described reverse-phase and chiral HPLC methods provide a solid foundation for the analysis of this compound. The reverse-phase method is suitable for routine quantification and purity checks, while the chiral method allows for the separation and analysis of its enantiomers. Method parameters can be further optimized to meet specific analytical requirements. As with any analytical method, proper validation is essential to ensure accurate and reliable results.

References

Application Note: NMR Spectroscopic Characterization of 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the characterization of 2-(4-Isopropylphenoxy)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols, and graphical representations of the molecular structure and analytical workflow.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Accurate structural elucidation and purity assessment are critical for its development and use. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small organic molecules in solution.[1][2] This application note outlines the expected NMR spectral features and provides a standardized protocol for the NMR analysis of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally related compounds.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Number of ProtonsAssignment
~11.5 - 12.5Singlet, broad-1HCarboxylic Acid (-COOH)
~6.8 - 7.2Multiplet-4HAromatic (C₆H₄)
~4.7Quartet~7.01HMethine (-CH-)
~2.9Septet~7.01HIsopropyl Methine (-CH(CH₃)₂)
~1.6Doublet~7.03HMethyl (-CH₃)
~1.2Doublet~7.06HIsopropyl Methyls (-CH(CH₃)₂)

Note: The chemical shift of the carboxylic acid proton is concentration-dependent and may appear as a very broad signal.[3][4][5][6]

Predicted ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) [ppm]Carbon TypeAssignment
~175QuaternaryCarboxylic Acid (-COOH)
~155QuaternaryAromatic C-O
~142QuaternaryAromatic C-Isopropyl
~128TertiaryAromatic CH
~116TertiaryAromatic CH
~72TertiaryMethine (-CH-)
~33TertiaryIsopropyl Methine (-CH(CH₃)₂)
~24PrimaryIsopropyl Methyls (-CH(CH₃)₂)
~18PrimaryMethyl (-CH₃)

Experimental Protocols

This section provides a detailed methodology for the preparation of a sample of this compound and its analysis by NMR spectroscopy.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a reference for chemical shifts (0 ppm).

  • D₂O Exchange (Optional): To confirm the assignment of the carboxylic acid proton, a drop of deuterium oxide (D₂O) can be added to the NMR tube. After shaking, the acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[3][5]

NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ relaxation time should be used for accurate integration (typically 1-5 seconds for small molecules).[7]

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is appropriate.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

    • Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected.

    • Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard (TMS).

    • Integration: The peak areas in the ¹H NMR spectrum should be integrated to determine the relative number of protons for each signal.

Visualizations

Molecular Structure

Figure 1: Molecular Structure of this compound cluster_isopropyl Isopropyl Group cluster_phenyl Phenoxy Group cluster_propanoic Propanoic Acid Moiety C1 C C2 C C1->C2 C3 C C1->C3 C4 C C4->C1 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 O1 O C7->O1 C9 C C8->C9 C9->C4 C10 C O1->C10 C11 C C10->C11 C12 C C11->C12 O2 O C12->O2 O3 O C12->O3 H1 H O3->H1

Caption: Molecular structure highlighting the key functional groups.

Experimental Workflow

Figure 2: NMR Characterization Workflow start Start: Sample of this compound prep Sample Preparation (Dissolve in CDCl₃) start->prep nmr NMR Data Acquisition (¹H and ¹³C Spectra) prep->nmr processing Data Processing (FT, Phasing, Baseline Correction) nmr->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis structure Structure Verification analysis->structure report Final Report structure->report

Caption: Workflow for NMR data acquisition and analysis.

References

Application Note: High-Throughput Analysis of 2-(4-Isopropylphenoxy)propanoic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-(4-Isopropylphenoxy)propanoic acid in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM). This method is suitable for various applications, including pharmaceutical development, metabolism studies, and environmental analysis.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Accurate and reliable quantification of this compound is essential for understanding its pharmacokinetic properties, efficacy, and potential environmental fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for analyzing complex samples. This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC-MS/MS conditions, and data analysis. The methodologies are based on established principles for the analysis of similar acidic and phenoxy compounds.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from biological matrices such as plasma or serum.

  • Aliquoting the Sample: Transfer 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte at 1 µg/mL) to the sample and vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Vortexing and Filtration: Vortex the reconstituted sample for 30 seconds and filter through a 0.22 µm syringe filter into an LC-MS vial.

Liquid Chromatography (LC) Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Method
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is generally preferred for acidic compounds like this compound, as the carboxylic acid group is readily deprotonated.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize desolvation and cone gas flow rates according to the instrument manufacturer's recommendations.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Predicted MRM Transitions

The molecular weight of this compound is 208.26 g/mol . In negative ESI mode, the deprotonated molecule [M-H]⁻ will have a mass-to-charge ratio (m/z) of 207.2. The fragmentation of this precursor ion can be predicted based on the structure. The most likely fragmentation would involve the loss of the carboxylic acid group as CO₂ (44 Da), resulting in a product ion with m/z 163.2. Another possible fragmentation is the cleavage of the ether bond.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Predicted
This compound207.2163.2135.115
Internal Standard (e.g., Deuterated Analog)VariesVariesVariesTo be optimized

Note: The collision energies are starting points and should be optimized for the specific instrument being used.

Representative Quantitative Performance

The following table summarizes the expected performance of the method based on the analysis of structurally similar compounds. Actual performance may vary depending on the instrumentation and matrix.

ParameterExpected Value
Linear Range (ng/mL)1 - 1000
> 0.99
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantitation (LOQ)1 ng/mL
Accuracy (%)85 - 115
Precision (%RSD)< 15
Recovery (%)> 80

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter into LC-MS Vial reconstitute->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis.

fragmentation_pathway precursor Precursor Ion [M-H]⁻ m/z 207.2 product1 Product Ion 1 (Loss of CO₂) m/z 163.2 precursor->product1 Collision-Induced Dissociation product2 Product Ion 2 (Ether Cleavage) m/z 135.1 precursor->product2 Collision-Induced Dissociation

Caption: Predicted fragmentation of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of this compound. The combination of a simple and effective sample preparation protocol with the sensitivity and selectivity of tandem mass spectrometry makes this method well-suited for a wide range of applications in pharmaceutical development and other scientific disciplines. The provided protocols and parameters serve as a strong foundation for method development and validation in your laboratory.

Application Notes and Protocols for Utilizing 2-(4-Isopropylphenoxy)propanoic Acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylphenoxy)propanoic acid is a synthetic compound structurally related to the fibrate class of drugs. Its close structural resemblance to fenofibric acid, the active metabolite of the widely used hypolipidemic drug fenofibrate, strongly suggests that it may act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, inflammation, and energy homeostasis. Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake and oxidation, making it a key target for the development of therapies for dyslipidemia and related metabolic disorders.

These application notes provide a comprehensive guide for researchers to investigate the biological activity of this compound in various cell culture models. The protocols detailed below are designed to assess its effects on cell viability, its potential as a PPARα agonist, and its influence on downstream cellular processes such as lipid metabolism and inflammation.

Data Presentation

The following tables present hypothetical quantitative data for this compound in key cell-based assays. These values are representative of what might be expected for a PPARα agonist of this structural class and should be used as a reference for experimental design and data interpretation.

Table 1: Cytotoxicity of this compound in HepG2 Cells

Assay TypeEndpointIncubation TimeIC50 (µM)
MTT AssayCell Viability48 hours> 100
LDH Release AssayCytotoxicity48 hours> 100

Table 2: PPARα Agonist Activity of this compound

Assay TypeCell LineEndpointEC50 (µM)
PPARα Reporter Gene AssayHEK293TLuciferase Activity5 - 20

Table 3: Effect of this compound on PPARα Target Gene Expression in Primary Human Hepatocytes

GeneFunctionFold Induction (at 25 µM)
CPT1AFatty Acid Oxidation3 - 5
ACOX1Peroxisomal Fatty Acid Oxidation2 - 4
PDK4Glucose Metabolism Regulation4 - 6
FGF21Energy Homeostasis5 - 8

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • HepG2 cells (or other relevant cell line)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Protocol:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

b. LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

  • Materials:

    • Cell culture reagents as in the MTT assay.

    • Commercially available LDH cytotoxicity assay kit.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the 48-hour incubation, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Calculate cytotoxicity as a percentage of the positive control (lysis buffer).

PPARα Reporter Gene Assay

This assay determines the ability of the compound to activate the PPARα receptor.

  • Materials:

    • HEK293T cells

    • DMEM with 10% FBS

    • PPARα expression plasmid

    • PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter plasmid

    • Transfection reagent

    • Luciferase assay system

    • 24-well plates

  • Protocol:

    • Co-transfect HEK293T cells in a 24-well plate with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a known PPARα agonist as a positive control (e.g., fenofibrate).

    • Incubate for another 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

    • Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase).

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures changes in the expression of PPARα target genes.

  • Materials:

    • Primary human hepatocytes or HepG2 cells

    • Appropriate cell culture medium

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Primers for target genes (e.g., CPT1A, ACOX1, PDK4, FGF21) and a housekeeping gene (e.g., GAPDH).

  • Protocol:

    • Treat hepatocytes with this compound at the desired concentration for 24 hours.

    • Extract total RNA from the cells using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

    • Perform qRT-PCR using SYBR Green master mix and specific primers for the target and housekeeping genes.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Visualization of Pathways and Workflows

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound PPARa PPARα Compound->PPARa Binds and activates Heat_Shock_Proteins Heat Shock Proteins PPARa->Heat_Shock_Proteins Dissociation PPARa_RXR_Heterodimer PPARα-RXR Heterodimer PPARa->PPARa_RXR_Heterodimer Heterodimerizes with RXR RXR RXR->PPARa_RXR_Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Heterodimer->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, ACOX1, PDK4) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins involved in Lipid Metabolism & Inflammation mRNA->Proteins Translation

Caption: PPARα Signaling Pathway.

Experimental_Workflow Start Start: Hypothesis Compound is a PPARα agonist Cell_Culture Cell Line Selection (e.g., HepG2, HEK293T) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity/Viability Assays (MTT, LDH) Cell_Culture->Cytotoxicity_Assay Reporter_Assay PPARα Reporter Gene Assay Cytotoxicity_Assay->Reporter_Assay If not cytotoxic Gene_Expression qRT-PCR for Target Gene Expression Reporter_Assay->Gene_Expression If active Data_Analysis Data Analysis (IC50, EC50, Fold Change) Gene_Expression->Data_Analysis Conclusion Conclusion: Confirmation of PPARα Agonism and Cellular Effects Data_Analysis->Conclusion

Caption: Experimental Workflow.

Application Notes and Protocols for 2-(4-Isopropylphenoxy)propanoic Acid as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Isopropylphenoxy)propanoic acid is a member of the phenoxypropanoic acid class of compounds, a scaffold known to exhibit a range of biological activities. While specific data for this particular molecule is limited, its structural similarity to known bioactive compounds suggests its potential as a chemical probe for investigating various biological pathways. This document provides an overview of its chemical properties and outlines detailed protocols for its synthesis and evaluation in several key research applications, including cyclooxygenase (COX) inhibition, peroxisome proliferator-activated receptor (PPAR) modulation, and antimicrobial activity. The provided information is intended to serve as a foundational guide for researchers interested in exploring the therapeutic and biological potential of this and related molecules.

Chemical Information

PropertyValueSource
IUPAC Name This compound-
CAS Number 237412-04-3[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.26 g/mol [1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol; sparingly soluble in water.-

Synthesis Protocol: Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of 4-isopropylphenol with an ester of 2-bromopropanoic acid, followed by hydrolysis.[2][3][4]

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate

Materials:

  • 4-Isopropylphenol

  • Ethyl 2-bromopropionate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4-isopropylphenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add finely ground potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-(4-isopropylphenoxy)propanoate (from Step 1)

  • Ethanol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ester from Step 1 in ethanol in a round-bottom flask.

  • Add an excess of 10% aqueous NaOH solution (2-3 eq of NaOH).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the ester is consumed, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of ~2 with 6 M HCl. A precipitate of this compound should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

4-Isopropylphenol 4-Isopropylphenol Step1 Williamson Ether Synthesis 4-Isopropylphenol->Step1 Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-bromopropionate->Step1 K2CO3, Acetone K2CO3, Acetone K2CO3, Acetone->Step1 Ethyl 2-(4-isopropylphenoxy)propanoate Ethyl 2-(4-isopropylphenoxy)propanoate Step1->Ethyl 2-(4-isopropylphenoxy)propanoate Step2 Hydrolysis Ethyl 2-(4-isopropylphenoxy)propanoate->Step2 NaOH, Ethanol/H2O NaOH, Ethanol/H2O NaOH, Ethanol/H2O->Step2 This compound This compound Step2->this compound

Synthetic workflow for this compound.

Application Note 1: Investigation as a Cyclooxygenase (COX) Inhibitor

Background: The arylpropionic acid scaffold is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[5] The structurally related drug, Fenoprofen (2-(4-phenylphenoxy)propanoic acid), is a non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2.[2] Given this precedent, this compound is a strong candidate for evaluation as a COX inhibitor.

Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Probe 2-(4-Isopropylphenoxy) propanoic acid Probe->COX1 Probe->COX2

Inhibition of the Cyclooxygenase (COX) signaling pathway.
Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)

This protocol is adapted from methods used to evaluate selective COX-2 inhibitors and can be used to determine the IC₅₀ values of the test compound for both COX-1 and COX-2.[6]

Materials:

  • Heparinized human whole blood

  • Lipopolysaccharide (LPS)

  • This compound

  • Reference inhibitors (e.g., Indomethacin for non-selective, Rofecoxib for COX-2 selective)

  • DMSO (vehicle control)

  • Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂) EIA kits

Procedure:

  • COX-2 Assay (PGE₂ Measurement): a. To heparinized whole blood samples, add LPS (final concentration 10 µg/mL) to induce COX-2 expression. b. Immediately add various concentrations of this compound or a reference inhibitor. Include a vehicle control (DMSO). c. Incubate the samples at 37°C for 24 hours. d. Centrifuge the samples to separate the plasma. e. Measure the concentration of PGE₂ in the plasma using a specific EIA kit. PGE₂ levels are indicative of COX-2 activity.

  • COX-1 Assay (TXB₂ Measurement): a. To whole blood samples (without LPS), add various concentrations of this compound or a reference inhibitor. b. Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane A₂ (TXA₂) production, which is rapidly metabolized to the stable Thromboxane B₂ (TXB₂). c. Centrifuge the samples to separate the serum. d. Measure the concentration of TXB₂ in the serum using a specific EIA kit. TXB₂ levels are indicative of COX-1 activity.

Data Analysis:

  • Calculate the percentage inhibition of PGE₂ and TXB₂ production at each concentration of the test compound relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ values for COX-1 and COX-2 using non-linear regression analysis.

  • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Hypothetical Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
This compoundTBDTBDTBD
Indomethacin (non-selective control)~0.1~0.5~0.2
Rofecoxib (selective control)~18.8~0.53~35
TBD: To be determined experimentally.

Application Note 2: Evaluation as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Background: Phenoxypropanoic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[7][8] Fibrates, a class of drugs used to treat dyslipidemia, are PPARα agonists. The structural features of this compound make it a candidate for investigation as a PPAR agonist.

Probe 2-(4-Isopropylphenoxy) propanoic acid PPAR PPARα / PPARγ Probe->PPAR Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Regulation Lipid & Glucose Metabolism Regulation Gene_Transcription->Metabolic_Regulation

PPAR signaling pathway activation.
Protocol: PPAR Luciferase Reporter Assay

This cell-based assay is used to determine if a compound can activate PPAR subtypes by measuring the expression of a reporter gene (luciferase) under the control of a PPAR response element (PPRE).

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmids for human PPARα, PPARγ, and RXRα

  • A luciferase reporter plasmid containing a PPRE

  • Transfection reagent

  • This compound

  • Reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: a. Seed cells in a multi-well plate. b. Co-transfect the cells with the PPAR and RXR expression plasmids and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. c. A control plasmid (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or reference agonists. Include a vehicle control (DMSO).

  • Luciferase Assay: a. After 18-24 hours of incubation with the compounds, lyse the cells. b. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. c. If a control plasmid was used, measure its activity (e.g., β-galactosidase activity).

Data Analysis:

  • Normalize the luciferase activity to the control reporter activity (if applicable) or to the total protein concentration of the cell lysate.

  • Calculate the fold activation of luciferase expression relative to the vehicle control for each compound concentration.

  • Plot the fold activation against the logarithm of the compound concentration.

  • Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using non-linear regression analysis.

Hypothetical Data Presentation:

CompoundPPARα EC₅₀ (µM)PPARγ EC₅₀ (µM)
This compoundTBDTBD
GW7647 (PPARα agonist)~0.002>10
Rosiglitazone (PPARγ agonist)>10~0.04
TBD: To be determined experimentally.

Application Note 3: Assessment of Antimicrobial Activity

Background: Derivatives of phenylpropanoic acid have demonstrated potential as antimicrobial agents.[9][10] The mechanism of action for phenolic compounds is often attributed to the disruption of the bacterial cell membrane. Therefore, this compound warrants investigation for its potential antibacterial and antifungal properties.

Synthesis Synthesis of 2-(4-Isopropylphenoxy) propanoic acid Screening Antimicrobial Screening (MIC Determination) Synthesis->Screening Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Screening->Data_Analysis Mechanism_Study Mechanism of Action Studies (optional) Data_Analysis->Mechanism_Study

Experimental workflow for antimicrobial evaluation.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][11]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • This compound

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • DMSO (vehicle control)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound and control antibiotics in DMSO.

  • Dispense 100 µL of sterile broth/medium into all wells of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it in the appropriate broth/medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted inoculum to each well (except for the sterility control wells).

  • Include a growth control well (inoculum without compound) and a sterility control well (broth/medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Hypothetical Data Presentation:

MicroorganismMIC of this compound (µg/mL)MIC of Ciprofloxacin (µg/mL)MIC of Amphotericin B (µg/mL)
Staphylococcus aureus (ATCC 29213)TBD~0.5-
Escherichia coli (ATCC 25922)TBD~0.015-
Candida albicans (ATCC 90028)TBD-~0.5
TBD: To be determined experimentally.

Conclusion

This compound represents an intriguing molecule for chemical biology and drug discovery. While direct biological data is currently lacking, its structural relationship to known inhibitors of COX enzymes, modulators of PPARs, and antimicrobial agents provides a strong rationale for its investigation as a chemical probe in these areas. The protocols detailed in this document offer a starting point for researchers to synthesize and characterize the biological activities of this compound, potentially uncovering novel therapeutic leads and tools for dissecting complex biological pathways. It is imperative that the proposed activities are experimentally validated to establish the profile of this compound as a chemical probe.

References

Application Notes and Protocols for the Experimental Design of 2-(4-Isopropylphenoxy)propanoic Acid Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylphenoxy)propanoic acid is a member of the arylpropionic acid class of molecules. This class is noteworthy for its diverse biological activities, which include anti-inflammatory, analgesic, and potential metabolic regulatory effects.[1] Structurally similar compounds have been identified as non-steroidal anti-inflammatory drugs (NSAIDs) that function through the inhibition of cyclooxygenase (COX) enzymes. Additionally, related molecules have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[2][3][4]

These application notes provide a comprehensive experimental design to investigate the potential dual activities of this compound as both a COX inhibitor and a PPAR agonist. The following protocols and workflows are intended to guide researchers in the systematic evaluation of this compound, from initial in vitro screening to more complex cell-based assays.

Experimental Design Overview

The proposed experimental workflow is designed to first screen for primary biological activities and then to elucidate the underlying mechanisms of action.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: Mechanistic & In Vivo Studies A Compound Synthesis & QC B COX-1/COX-2 Inhibition Assay A->B Test Compound C PPARα/γ/δ Binding/Activation Assays A->C Test Compound D Cell Viability/Toxicity Assay B->D Determine non-toxic concentrations E Prostaglandin E2 (PGE2) Quantification B->E Informs C->D Determine non-toxic concentrations F PPAR Target Gene Expression Analysis (qPCR) C->F Informs G Signaling Pathway Analysis (Western Blot) E->G H Animal Models of Inflammation/Metabolic Disease E->H Candidate for in vivo testing F->G F->H Candidate for in vivo testing G->H Candidate for in vivo testing

Caption: Overall experimental workflow for the characterization of this compound.

Phase 1: In Vitro Screening Protocols

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound: this compound

  • Positive controls: Ibuprofen (non-selective), Celecoxib (COX-2 selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add serial dilutions of the test compound and positive controls to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction and add a colorimetric substrate to detect the prostaglandin product.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundValueValueValue
Ibuprofen (Control)ValueValueValue
Celecoxib (Control)ValueValueValue
Protocol 2: PPARα and PPARγ Ligand Binding/Activation Assays

Objective: To assess the ability of the test compound to bind to and activate PPARα and PPARγ.

Materials:

  • PPARα and PPARγ ligand binding domains (LBDs)

  • Fluorescently labeled PPAR agonist (for binding assay)

  • Cell line transfected with a PPAR-responsive reporter gene (e.g., PPRE-luciferase)

  • Test compound: this compound

  • Positive controls: Fenofibrate (PPARα agonist), Rosiglitazone (PPARγ agonist)

  • Cell culture reagents

  • Luciferase assay system

  • Luminometer

Procedure (Transactivation Assay):

  • Seed the PPRE-luciferase reporter cell line in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and positive controls. Include a vehicle control.

  • Incubate for 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 values.

Data Presentation:

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)Max Fold Activation (PPARα)Max Fold Activation (PPARγ)
This compoundValueValueValueValue
Fenofibrate (Control)ValueN/AValueN/A
Rosiglitazone (Control)N/AValueN/AValue

Phase 2: Cell-Based Assay Protocols

Protocol 3: Cell Viability Assay

Objective: To determine the cytotoxic potential of the test compound on relevant cell lines.

Materials:

  • Cell lines (e.g., RAW 264.7 macrophages for inflammation, HepG2 hepatocytes for metabolic studies)

  • MTT or similar cell viability reagent

  • Test compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the test compound for 24-48 hours.

  • Add the MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Protocol 4: Prostaglandin E2 (PGE2) Quantification in LPS-stimulated Macrophages

Objective: To measure the effect of the test compound on the production of the pro-inflammatory mediator PGE2.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compound

  • PGE2 ELISA kit

Procedure:

  • Pre-treat RAW 264.7 cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Data Presentation:

TreatmentPGE2 Concentration (pg/mL)% Inhibition
Vehicle ControlValueN/A
LPS (1 µg/mL)Value0%
LPS + Test Compound (Concentration 1)ValueValue
LPS + Test Compound (Concentration 2)ValueValue
LPS + Ibuprofen (Control)ValueValue
Protocol 5: PPAR Target Gene Expression Analysis

Objective: To determine if the test compound regulates the expression of known PPAR target genes.

Materials:

  • HepG2 or other metabolically active cell line

  • Test compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR system

Procedure:

  • Treat cells with the test compound or positive controls for 24 hours.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using primers for target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways that may be affected by this compound.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation Pain Fever PGs->Inflammation Compound 2-(4-Isopropylphenoxy) propanoic acid Compound->COX Inhibition PPAR_Pathway Compound 2-(4-Isopropylphenoxy) propanoic acid PPAR PPARα / PPARγ Compound->PPAR Activation Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (in gene promoter) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Metabolism Lipid Metabolism Glucose Homeostasis Inflammation Control Transcription->Metabolism

References

Application Notes and Protocols for 2-(4-Isopropylphenoxy)propanoic Acid in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylphenoxy)propanoic acid is a member of the aryloxyphenoxypropionate (APP) class of chemical compounds. While specific research on this particular molecule is limited, its structural similarity to a well-established group of herbicides and plant growth regulators allows for strong inferences regarding its potential applications in agricultural research. This document provides detailed application notes and experimental protocols based on the known activities of closely related phenoxypropanoic acid derivatives. The primary anticipated application is as a selective herbicide, with a likely mechanism of action involving the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in susceptible plant species.

Predicted Agricultural Applications

Based on the known bioactivity of analogous compounds, this compound is predicted to have the following applications in agricultural research:

  • Selective Herbicide: Primarily for the post-emergence control of grass weeds in broadleaf crops.[1][2][3] The selectivity arises from structural differences in the ACCase enzyme between grasses and broadleaf plants.[1][2]

  • Plant Growth Regulator: Like other phenoxy herbicides, it may exhibit auxin-like activity at certain concentrations, leading to uncontrolled growth and eventual death in targeted broadleaf weeds.[4]

  • Research Tool: To study the mechanisms of herbicide resistance and to investigate the structure-activity relationships of ACCase inhibitors.

Mechanism of Action: ACCase Inhibition

The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of acetyl-CoA carboxylase (ACCase).[1][3][5] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[1][3][6] By inhibiting this enzyme, the herbicide blocks the production of lipids, which are essential for building and maintaining cell membranes. This disruption of membrane synthesis ultimately leads to the death of the plant, particularly in rapidly growing meristematic tissues.[1][3] The herbicidal activity of these compounds is often stereospecific, with the (R)-enantiomer typically being the more biologically active form.[1][7][8]

Signaling Pathway Diagram

ACCase_Inhibition_Pathway cluster_plant_cell Plant Cell 2-(4-Isopropylphenoxy)propanoic_acid This compound ACCase Acetyl-CoA Carboxylase (ACCase) 2-(4-Isopropylphenoxy)propanoic_acid->ACCase Inhibits Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synthesis Blocked Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Malonyl_CoA->Fatty_Acid_Synthesis Membrane_Integrity Cell Membrane Formation & Maintenance Fatty_Acid_Synthesis->Membrane_Integrity Plant_Growth Plant Growth Membrane_Integrity->Plant_Growth Weed_Death Weed Death Plant_Growth->Weed_Death Leads to

Caption: ACCase Inhibition Pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on typical values for other aryloxyphenoxypropionate herbicides. This data should be experimentally verified.

ParameterTarget OrganismValueReference Compound(s)
IC₅₀ (ACCase Inhibition) Avena fatua (Wild Oat)50 - 200 nMFenoxaprop, Diclofop
GR₅₀ (Whole Plant Assay) Setaria viridis (Green Foxtail)10 - 50 g a.i./haQuizalofop, Haloxyfop
Crop Tolerance (GR₈₀) Glycine max (Soybean)> 400 g a.i./haFluazifop
LogP (Octanol-Water) -3.5 - 4.5General APP Herbicides

IC₅₀: Half-maximal inhibitory concentration; GR₅₀: Dose causing 50% growth reduction; GR₈₀: Dose causing 80% growth reduction; a.i.: active ingredient.

Experimental Protocols

The following are detailed protocols for evaluating the herbicidal efficacy and mechanism of action of this compound.

Protocol 1: Whole-Plant Herbicide Efficacy Assay

Objective: To determine the dose-response of various grass and broadleaf weed species to post-emergence application of this compound.

Materials:

  • Technical grade this compound

  • Acetone (reagent grade)

  • Tween 20 or other suitable surfactant

  • Distilled water

  • Pots (10 cm diameter) with standard potting mix

  • Seeds of test plant species (e.g., Avena fatua, Setaria viridis, Glycine max, Brassica napus)

  • Growth chamber with controlled light, temperature, and humidity

  • Spray chamber calibrated to deliver a known volume of spray solution

  • Balance, volumetric flasks, pipettes

Procedure:

  • Plant Culture: Sow seeds of test species in pots and grow in a growth chamber under optimal conditions (e.g., 25°C/20°C day/night, 16h photoperiod, 60% relative humidity) until they reach the 2-3 leaf stage.

  • Preparation of Spray Solution:

    • Prepare a stock solution of this compound in acetone.

    • Prepare a series of dilutions from the stock solution to achieve the desired application rates (e.g., 0, 10, 25, 50, 100, 200 g a.i./ha).

    • The final spray solution should contain a constant concentration of surfactant (e.g., 0.1% v/v Tween 20) and a low percentage of acetone to ensure solubility without causing phytotoxicity.

  • Herbicide Application:

    • Transfer the plants to a calibrated spray chamber.

    • Apply the different rates of the herbicide solution evenly to the foliage. Include a control group sprayed only with the carrier solution (water, acetone, surfactant).

    • Use at least four replicate pots for each treatment.

  • Post-Treatment Care and Evaluation:

    • Return the plants to the growth chamber.

    • Visually assess phytotoxicity symptoms (chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT).

    • At 14 DAT, harvest the above-ground biomass for each pot, dry in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction relative to the untreated control.

    • Perform a dose-response analysis using a suitable statistical software to determine the GR₅₀ value for each species.

Herbicidal_Efficacy_Workflow Start Start Plant_Culture 1. Plant Culture (2-3 leaf stage) Start->Plant_Culture Prepare_Solutions 2. Prepare Herbicide Solutions (Serial Dilutions) Plant_Culture->Prepare_Solutions Herbicide_Application 3. Herbicide Application (Spray Chamber) Prepare_Solutions->Herbicide_Application Post_Treatment 4. Post-Treatment Incubation (Growth Chamber) Herbicide_Application->Post_Treatment Data_Collection 5. Data Collection (Visual Assessment, Dry Weight) Post_Treatment->Data_Collection Data_Analysis 6. Data Analysis (Calculate GR50) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Herbicidal Efficacy Assay.

Protocol 2: In Vitro ACCase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on ACCase activity extracted from susceptible and tolerant plant species.

Materials:

  • Young leaf tissue from a susceptible grass species (e.g., Zea mays seedlings)

  • ACCase extraction buffer (e.g., containing MOPS, glycerol, DTT)

  • Technical grade this compound dissolved in DMSO

  • Assay buffer (containing buffer, ATP, MgCl₂, acetyl-CoA)

  • [¹⁴C]-labeled sodium bicarbonate

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Protein quantification assay kit (e.g., Bradford assay)

  • Centrifuge, spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract.

  • Inhibition Assay:

    • Prepare a reaction mixture in microcentrifuge tubes containing assay buffer and a range of concentrations of this compound (or DMSO for control).

    • Add the enzyme extract to each tube and pre-incubate for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding [¹⁴C]-labeled sodium bicarbonate.

    • Incubate the reaction at 32°C for 20 minutes.

    • Stop the reaction by adding an acid (e.g., HCl), which also removes unreacted [¹⁴C]-bicarbonate.

    • Dry the samples to remove all liquid.

  • Measurement of Activity:

    • Resuspend the dried residue in a small amount of water.

    • Transfer the suspension to a scintillation vial containing scintillation cocktail.

    • Measure the amount of ¹⁴C incorporated into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of ACCase (nmol CO₂ fixed/mg protein/min).

    • Determine the percent inhibition for each herbicide concentration relative to the control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

ACCase_Assay_Workflow Start Start Enzyme_Extraction 1. Enzyme Extraction from Leaf Tissue Start->Enzyme_Extraction Protein_Quantification 2. Protein Quantification Enzyme_Extraction->Protein_Quantification Reaction_Setup 3. Set up Reaction Mixtures (Buffer, Herbicide, Enzyme) Protein_Quantification->Reaction_Setup Reaction_Initiation 4. Initiate Reaction with [14C]-Bicarbonate Reaction_Setup->Reaction_Initiation Incubation 5. Incubation at 32°C Reaction_Initiation->Incubation Reaction_Termination 6. Terminate Reaction with Acid Incubation->Reaction_Termination Quantification 7. Scintillation Counting of 14C Incorporation Reaction_Termination->Quantification Data_Analysis 8. Data Analysis (Calculate IC50) Quantification->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Investigating Herbicidal Properties of 2-(4-Isopropylphenoxy)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of the herbicidal properties of 2-(4-Isopropylphenoxy)propanoic acid and its derivatives. This class of compounds belongs to the aryloxyphenoxypropionate (APP) group of herbicides, which are known for their high efficacy and selectivity in controlling grass weeds in broadleaf crops. The primary mode of action for these herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.

Mechanism of Action: ACCase Inhibition

Aryloxyphenoxypropionate herbicides are potent and selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme. ACCase catalyzes the first committed step in fatty acid biosynthesis, which is the carboxylation of acetyl-CoA to form malonyl-CoA. By inhibiting this crucial enzyme, APP herbicides block the production of the necessary building blocks for lipid synthesis. This disruption of lipid synthesis prevents the formation of new cell membranes, which is vital for plant growth and development, ultimately leading to weed death. The selectivity of these herbicides is attributed to differences in the structure of the ACCase enzyme between susceptible grass species and tolerant broadleaf crops. The herbicidal activity is stereospecific, with the (R)-enantiomer typically exhibiting significantly higher biological activity than the (S)-enantiomer.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound derivatives and a general workflow for their investigation.

ACCase_Inhibition_Pathway cluster_plant_cell Plant Cell Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Biosynthesis Fatty Acid Biosynthesis Malonyl-CoA->Fatty Acid Biosynthesis Cell Membranes Cell Membranes Fatty Acid Biosynthesis->Cell Membranes ACCase->Malonyl-CoA Catalysis Herbicide 2-(4-Isopropylphenoxy)propanoic Acid Derivative (R-isomer) Herbicide->ACCase Inhibition

Figure 1: Mechanism of ACCase Inhibition.

Experimental_Workflow Synthesis Synthesis of 2-(4-Isopropylphenoxy)propanoic Acid Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro ACCase Inhibition Assay Purification->InVitro WholePlant Whole-Plant Bioassays (Pre- and Post-emergence) Purification->WholePlant DataAnalysis Data Analysis (IC50, GR50) InVitro->DataAnalysis WholePlant->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

Figure 2: Experimental workflow for herbicide investigation.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the herbicidal activity of various phenoxypropanoic acid derivatives. While specific data for this compound is not extensively published, these tables provide a framework for presenting experimental results.

Table 1: In Vitro ACCase Inhibition Data for Representative Phenoxypropanoic Acid Derivatives

Compound IDR Group on Phenoxy RingIC₅₀ (µM) vs. Avena fatua ACCaseReference
1 H1.2 ± 0.2Fictional
2 4-Cl0.5 ± 0.1Fictional
3 4-CH₃0.8 ± 0.15Fictional
4 4-CF₃0.3 ± 0.05Fictional
5 4-IsopropylTo be determined-

Table 2: Whole-Plant Herbicidal Activity (GR₅₀ Values) of Representative Phenoxypropanoic Acid Esters

Compound IDEster GroupGR₅₀ (g a.i./ha) vs. Avena fatua (Post-emergence)GR₅₀ (g a.i./ha) vs. Echinochloa crus-galli (Pre-emergence)Reference
1a Methyl85> 500Fictional
2a Ethyl70> 500Fictional
3a Propyl75> 500Fictional
4a Butyl65> 500Fictional
5a Ethyl 2-(4-isopropylphenoxy)propanoateTo be determinedTo be determined-

Note: The data in these tables are illustrative and intended to serve as a template for recording experimental findings.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific investigation of this compound derivatives.

Synthesis of Ethyl 2-(4-Isopropylphenoxy)propanoate (A Representative Derivative)

This protocol describes a general method for the synthesis of an ester derivative of this compound.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-isopropylphenoxy)propanoate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro ACCase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized compounds on ACCase.

Materials:

  • Partially purified ACCase enzyme from a susceptible grass species (e.g., Avena fatua)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M glycerol, 2 mM DTT)

  • Substrates: Acetyl-CoA, ATP, MgCl₂, KHCO₃

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions.

  • In a 96-well microplate, add the assay buffer, ACCase enzyme, and the test compound at various concentrations. Include a positive control (a known ACCase inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the substrate mixture (Acetyl-CoA, ATP, MgCl₂, and KHCO₃).

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced from ATP hydrolysis, resulting in a color change.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Plant Pre-emergence Bioassay

This protocol is for evaluating the herbicidal effect of the compounds when applied to the soil before weed emergence.

Materials:

  • Seeds of a susceptible grass weed (e.g., Echinochloa crus-galli)

  • Pots or trays filled with a suitable soil mix

  • Test compounds formulated for spraying (e.g., as an emulsifiable concentrate)

  • Laboratory sprayer with a boom

  • Greenhouse or growth chamber with controlled environmental conditions

Procedure:

  • Fill pots or trays with soil and sow the weed seeds at a uniform depth.

  • Prepare different concentrations of the test compound formulation in water.

  • Apply the herbicide solutions evenly to the soil surface using a laboratory sprayer. Ensure uniform coverage.

  • Include an untreated control and a positive control (a commercial herbicide with a similar mode of action).

  • Place the pots in a greenhouse or growth chamber with optimal conditions for weed growth (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.

  • After a set period (e.g., 14-21 days), assess the herbicidal efficacy by counting the number of emerged and surviving seedlings and by measuring the fresh or dry weight of the above-ground biomass.

  • Calculate the percentage of growth reduction compared to the untreated control.

  • Determine the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) by plotting the percentage of growth reduction against the logarithm of the herbicide rate and fitting the data to a dose-response curve.

Whole-Plant Post-emergence Bioassay

This protocol is for evaluating the herbicidal effect of the compounds when applied to emerged weeds.

Materials:

  • Seedlings of a susceptible grass weed (e.g., Avena fatua) at a specific growth stage (e.g., 2-3 leaf stage)

  • Pots filled with a suitable soil mix

  • Test compounds formulated for spraying

  • Laboratory sprayer with a boom

  • Greenhouse or growth chamber with controlled environmental conditions

Procedure:

  • Sow weed seeds in pots and grow them in a greenhouse or growth chamber until they reach the desired growth stage (e.g., 2-3 leaf stage).

  • Prepare different concentrations of the test compound formulation in water.

  • Apply the herbicide solutions evenly to the foliage of the seedlings using a laboratory sprayer.

  • Include an untreated control and a positive control.

  • Return the pots to the greenhouse or growth chamber.

  • After a set period (e.g., 14-21 days), assess the herbicidal efficacy by visually rating the plant injury (e.g., on a scale of 0 to 100%, where 0 is no effect and 100 is complete kill) and by measuring the fresh or dry weight of the above-ground biomass.

  • Calculate the percentage of growth reduction compared to the untreated control.

  • Determine the GR₅₀ value by plotting the percentage of growth reduction against the logarithm of the herbicide rate and fitting the data to a dose-response curve.

Application Notes and Protocols for Antimicrobial Research on 2-(Phenoxy)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypropanoic acid derivatives represent a class of compounds with significant potential in antimicrobial research. Their structural similarity to phenolic compounds suggests possible mechanisms of action related to cell membrane disruption and other vital cellular processes.[1] The increasing challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds like 2-(phenoxy)propanoic acids for the development of new therapeutic agents.[1] These notes provide a comprehensive guide to the experimental evaluation of these compounds, from initial synthesis to detailed antimicrobial characterization.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of 2-(phenoxy)propanoic acid derivatives is primarily quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[1] Below are tables summarizing hypothetical, yet representative, MIC data for a series of 2-(4-phenylphenoxy)propanoic acid derivatives against common bacterial and fungal pathogens. This data is presented to illustrate the expected outcomes of antimicrobial screening.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of 2-(4-Phenylphenoxy)propanoic Acid Derivatives against Bacterial Strains (in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Derivative 1163264
Derivative 281632
Derivative 33264>64
Ciprofloxacin (Control)0.50.251

Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) of 2-(4-Phenylphenoxy)propanoic Acid Derivatives against Fungal Strains (in µg/mL)

CompoundCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)
Derivative 13264
Derivative 21632
Derivative 364>64
Amphotericin B (Control)12

Experimental Protocols

Synthesis of 2-(4-Phenoxy)propanoic Acid Derivatives

A general method for synthesizing these compounds is the Williamson ether synthesis, followed by hydrolysis.[2]

Protocol: Williamson Ether Synthesis and Hydrolysis

  • Esterification (Optional Start): If starting from a hydroxyphenylpropanoic acid, react 2-(4-hydroxyphenyl)propanoic acid with an appropriate alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.[1]

  • Williamson Ether Synthesis:

    • In a round-bottom flask, dissolve the appropriate phenol (e.g., 4-phenylphenol for the representative compound) (1 equivalent) in a suitable solvent such as ethanol.[2]

    • Add a base, for instance, sodium hydroxide (1.1 equivalents), and stir until a clear solution of the sodium phenoxide is formed.[2]

    • Add an alkyl halide, such as ethyl 2-bromopropionate (1.2 equivalents), dropwise to the solution.[2]

    • Heat the reaction mixture to reflux (typically 70-100°C) for 2-4 hours.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Hydrolysis:

    • Upon completion of the ether synthesis, add a solution of sodium hydroxide to the reaction mixture.[1]

    • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.[2]

    • After cooling, acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.[1]

  • Purification:

    • Collect the solid precipitate by vacuum filtration.[2]

    • Wash the solid with cold water to remove inorganic salts.[2]

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(4-phenoxy)propanoic acid derivative.[1]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

G cluster_synthesis Synthesis Workflow Start Starting Materials (Phenol & Alkyl Halide) Ether_Synthesis Williamson Ether Synthesis Start->Ether_Synthesis Base, Solvent Hydrolysis Ester Hydrolysis Ether_Synthesis->Hydrolysis Base (e.g., NaOH) Purification Purification (Recrystallization) Hydrolysis->Purification Acidification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure Compound Characterization->End

Caption: General workflow for the synthesis of 2-(phenoxy)propanoic acid derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.[1]

  • Sterile 96-well microtiter plates.[1]

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO).[1]

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).[1]

  • Negative control (media with solvent).

Protocol:

  • Prepare a stock solution of each test compound and control antibiotic.

  • Dispense 100 µL of sterile broth/medium into all wells of a 96-well plate.[1]

  • Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.[1]

  • Prepare a standardized inoculum of the test microorganism and dilute it in the broth/medium to a final concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Add 100 µL of the diluted inoculum to each well, excluding the sterility control wells.

  • Include a growth control (inoculum without compound) and a sterility control (broth/medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.[1]

  • Determine the MIC by visual inspection as the lowest concentration that shows no visible growth.[1]

G cluster_mic MIC Determination Workflow Prep_Plates Prepare 96-well plates with broth Serial_Dilution Perform 2-fold serial dilution of compound Prep_Plates->Serial_Dilution Inoculation Inoculate plates with microbial suspension Serial_Dilution->Inoculation Incubation Incubate plates Inoculation->Incubation Bacteria: 18-24h Fungi: 24-48h Read_Results Determine MIC Incubation->Read_Results Visual inspection

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Postulated Mechanism of Action

While the exact signaling pathways for 2-(phenoxy)propanoic acid derivatives are yet to be fully elucidated, a plausible mechanism of action for phenolic compounds involves the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[1] Phenolic acids can also interfere with cellular energy generation and inhibit protein and nucleic acid synthesis.[3][4]

G cluster_moa Postulated Mechanism of Action Compound 2-(Phenoxy)propanoic Acid Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated mechanism of bacterial cell membrane disruption.

References

Application Notes and Protocols: Preparation of a 2-(4-Isopropylphenoxy)propanoic Acid Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of 2-(4-Isopropylphenoxy)propanoic acid. The following procedures outline the necessary calculations, materials, safety precautions, and step-by-step instructions to ensure accurate and safe preparation of this solution for various research and drug development applications.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃Matrix Scientific[1]
Molecular Weight 208.26 g/mol Matrix Scientific[1]
CAS Number 237412-04-3Matrix Scientific[1]
Physical Appearance Solid (presumed)General chemical knowledge
Solubility Soluble in organic solvents such as DMSO and ethanol. Poorly soluble in water.Inferred from similar compounds[2]
Hazard IrritantMatrix Scientific[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

2.1. Materials and Equipment

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

2.2. Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area or under a chemical fume hood.[3]

  • Wear appropriate PPE, including safety goggles, a lab coat, and gloves, to avoid skin and eye contact.[4]

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

  • In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical advice.[5]

2.3. Calculations

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (g) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

For a 1 mL (0.001 L) stock solution:

Mass (g) = 0.010 mol/L x 0.001 L x 208.26 g/mol = 0.0020826 g = 2.08 mg

2.4. Step-by-Step Procedure

  • Tare the Balance: Place a clean, empty microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh the Compound: Carefully weigh approximately 2.08 mg of this compound directly into the tared microcentrifuge tube. Record the exact mass.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the compound. To ensure the final concentration is exactly 10 mM based on the actual mass weighed, the volume of DMSO can be adjusted using the following formula: Volume (L) = Mass (g) / (Desired Concentration (M) x Molecular Weight ( g/mol ))

  • Dissolve the Compound: Close the tube tightly and vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but stability should be considered.

  • Label and Store: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials. Store the stock solution at -20°C for long-term storage. For short-term use, 4°C is acceptable.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

StockSolutionPreparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Final Steps start Start weigh Weigh 2.08 mg of Compound start->weigh add_solvent Add Appropriate Volume of DMSO weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex check_dissolution Visually Confirm Complete Dissolution vortex->check_dissolution check_dissolution->vortex No label_tube Label Tube check_dissolution->label_tube Yes store Store at -20°C label_tube->store end_point End store->end_point

Caption: Workflow for preparing a stock solution.

This detailed protocol provides a standardized method for the preparation of a this compound stock solution, ensuring accuracy and reproducibility in experimental setups. Researchers should always adhere to good laboratory practices and safety guidelines when handling chemical reagents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Isopropylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for the synthesis of 2-(4-Isopropylphenoxy)propanoic acid.

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and direct method is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 4-isopropylphenol with a 2-halopropanoic acid derivative (like ethyl 2-bromopropionate) in the presence of a base.[1] If an ester is used as the starting material, a subsequent hydrolysis step is required to yield the final carboxylic acid.[1]

Q2: What are the typical starting materials and reagents for this synthesis? A2: The key starting materials are 4-isopropylphenol and a 2-halopropanoic acid or its ester (e.g., 2-chloropropionic acid or ethyl 2-bromopropionate).[1] A base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃), is necessary to deprotonate the phenol.[1] Common solvents used for this reaction include ethanol, acetone, acetonitrile, or toluene.[1]

Q3: What are the main competing side reactions that can lower the yield? A3: The primary side reaction is the base-catalyzed E2 elimination of the alkylating agent, which is more likely with secondary alkyl halides like 2-halopropanoates.[1][2] Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom, as phenoxides are ambident nucleophiles.[1]

Q4: How can the progress of the reaction be monitored? A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] By comparing the reaction mixture spot with the starting material spots, one can observe the formation of the product and the consumption of reactants.[1] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[1][3]

Q5: What is a general procedure for purifying the final product? A5: After the reaction and subsequent hydrolysis (if applicable), the mixture is typically cooled and the solvent is removed.[4] The aqueous solution is then washed to remove non-acidic impurities and acidified with an acid like hydrochloric acid (HCl) to precipitate the crude product.[3][4] The solid is collected by vacuum filtration and can be further purified by recrystallization from a suitable solvent like hot water or a mixture such as ethyl acetate/hexane.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I resolve them? A: Low yield is a common issue in Williamson ether synthesis. The following table outlines potential causes and their solutions.

Potential CauseSuggested Solution(s)
Incomplete Deprotonation The base may be too weak or used in insufficient quantity to fully deprotonate the 4-isopropylphenol. Use a strong base like NaOH or KOH and ensure at least one molar equivalent is used.[1]
Poor Nucleophilic Attack The SN2 reaction is sensitive to steric hindrance. Since a secondary alkyl halide is used, this can be a factor. Ensure reaction conditions favor SN2 over E2.[1][6]
Inactive Alkylating Agent The reactivity of the halide is critical. 2-bromopropionate or 2-iodopropionate are significantly more reactive than 2-chloropropionate.[1] Consider using a more reactive halide.
Low Reaction Temperature The reaction rate might be too slow at the temperature used. Gently heating the reaction mixture, often in the range of 70-100°C, can be effective.[1]
E2 Elimination Competition The use of a secondary alkyl halide with a strong base (the phenoxide) can lead to a competing E2 elimination reaction, forming an alkene instead of the desired ether.[2] Use of a polar aprotic solvent can favor the SN2 reaction.

Problem: Product is Impure or Oily

Q: My final product contains significant impurities, or I obtained an oil instead of a solid. How can I identify the issue and improve the purity? A: Impurities often arise from side reactions or incomplete reactions.

  • Identify the Impurity : The most common impurity is the alkene resulting from the E2 elimination of the 2-halopropanoate. This can be identified using ¹H NMR spectroscopy by looking for characteristic vinyl proton signals. Unreacted 4-isopropylphenol may also be present.

  • Improve Purification :

    • Ensure the pH is sufficiently acidic (around pH 2) during workup to fully precipitate the carboxylic acid.[3]

    • Wash the crude product thoroughly with cold water to remove any inorganic salts.[3]

    • If the product is oily or fails to crystallize, it may be due to impurities. Attempt recrystallization using a different solvent system (e.g., toluene-hexane).[7]

    • If recrystallization is unsuccessful, purify the crude product using column chromatography on silica gel.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters for Williamson ether synthesis of analogous phenoxypropanoic acids, which can serve as a starting point for optimization.

Phenol DerivativeAlkylating AgentBaseSolventTemperatureYieldReference
4-PhenylphenolEthyl 2-bromopropionateK₂CO₃AcetoneRefluxGood[3]
Hydroquinone(S)-2-chloropropionic acidNaOHWaterNot specifiedGood[8]
4-PhenylphenolEthyl 2-bromopropionateNaOHEthanolRefluxGood[1]
2-(4-acetoxyphenoxy)propanoic acid(Hydrolysis step)HCl (cat.)EthanolReflux93%[9]

Experimental Protocols

This section provides a detailed two-step methodology for the synthesis of this compound, adapted from established protocols for similar compounds.[3][4]

Step 1: Synthesis of Ethyl 2-(4-Isopropylphenoxy)propanoate

  • Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-isopropylphenol (1 equivalent) in anhydrous acetone.

  • Base Addition : Add finely ground anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the suspension vigorously at room temperature for 30 minutes.[3]

  • Alkylation : Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the stirring suspension.[3]

  • Reaction : Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress using TLC.[3]

  • Work-up : After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[4]

  • Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate, which can often be used in the next step without further purification.[4]

Step 2: Hydrolysis to this compound

  • Setup : Dissolve the crude ethyl 2-(4-isopropylphenoxy)propanoate from the previous step in ethanol in a round-bottom flask.[4]

  • Hydrolysis : Add a 10% aqueous sodium hydroxide solution (2-3 equivalents of NaOH). Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.[4]

  • Solvent Removal : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[4]

  • Extraction : Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities or unreacted starting material.[4]

  • Precipitation : Carefully acidify the aqueous layer to approximately pH 2 with 6 M hydrochloric acid, which will cause the precipitation of the product. Cool the mixture in an ice bath to maximize precipitation.[4]

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.[3][4]

Visualizations

G start Start: Reactant Preparation A Reaction Setup & Williamson Ether Synthesis start->A 4-Isopropylphenol, Alkylating Agent, Base, Solvent proc proc decision decision output output end_node End B Reaction Work-up (Quench, Extract) A->B Monitor with TLC/HPLC C Purification (Acidification & Recrystallization) B->C Crude Product D Pure this compound C->D D->end_node

Caption: Experimental workflow for the synthesis of this compound.

G decision decision issue issue solution solution ok ok start Synthesis Outcome yield_check Low Yield? start->yield_check yield_yes Incomplete Reaction or Side Reactions yield_check->yield_yes Yes purity_check Product Impure? yield_check->purity_check No sol1 Check Base Strength Increase Temperature Use More Reactive Halide (e.g., Bromo > Chloro) yield_yes->sol1 purity_yes Side Products or Unreacted Starting Material purity_check->purity_yes Yes ok_node Synthesis Successful purity_check->ok_node No sol2 Optimize Work-up pH Improve Recrystallization Consider Chromatography purity_yes->sol2

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis of 2-(4-Isopropylphenoxy)propanoic acid. Our goal is to help you improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-isopropylphenol with a 2-halopropanoic acid derivative, such as ethyl 2-bromopropionate, in the presence of a strong base. The subsequent hydrolysis of the resulting ester yields the final carboxylic acid product.

Q2: What are the essential starting materials and reagents for this synthesis?

A2: The primary starting materials are 4-isopropylphenol and a derivative of 2-halopropanoic acid, with ethyl 2-bromopropionate being a common choice. A strong base is crucial for the deprotonation of the phenol; sodium hydroxide (NaOH) or potassium hydroxide (KOH) are frequently used. Common solvents for this reaction include ethanol, acetone, and acetonitrile.[1][2]

Q3: What are the primary side reactions that can negatively impact the yield?

A3: The main competing side reactions that can lower the overall yield include:

  • C-alkylation: The alkylating agent may react with the aromatic ring of the phenoxide instead of the oxygen atom, as aryloxides are ambident nucleophiles.[1]

  • Elimination Reaction: The base can induce the elimination of the alkylating agent, particularly if the reaction conditions are not optimized.[1]

  • Over-alkylation: In cases where a dihydric phenol is used as a starting material, there is a risk of the second hydroxyl group also reacting. While not directly applicable to 4-isopropylphenol, it is a crucial consideration for similar syntheses.[3]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of the reactants and the formation of the product. For a more quantitative analysis, Gas Chromatography (GC) can also be employed.[1]

Q5: What is a reliable method for purifying the final product?

A5: A standard purification protocol involves several steps. Once the reaction is complete, the reaction mixture is typically acidified with an acid like hydrochloric acid (HCl) to precipitate the crude product.[1][2] The solid is then collected via vacuum filtration and washed with cold water to remove inorganic salts. For higher purity, recrystallization from a suitable solvent is recommended.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The base used may be too weak or used in an insufficient amount to fully deprotonate the 4-isopropylphenol.[1] 2. Inactive Alkylating Agent: The halide used (e.g., 2-chloropropionate) may be less reactive than its bromide or iodide counterparts.[1] 3. Low Reaction Temperature: The reaction may be proceeding too slowly at the current temperature.[1]1. Base Selection: Utilize a strong base such as NaOH or KOH and ensure at least one molar equivalent is used. 2. Alkyl Halide Choice: Consider using ethyl 2-bromopropionate or ethyl 2-iodopropionate for enhanced reactivity.[1] 3. Temperature Optimization: Gently heat the reaction mixture, often in the range of 70-100°C, while monitoring for potential side reactions.[1]
Presence of Impurities 1. C-Alkylation Side Product: The formation of an isomer where the propyl group is attached to the aromatic ring.[1] 2. Unreacted Starting Materials: The reaction may not have gone to completion.1. Solvent and Temperature Control: The choice of solvent and maintaining optimal reaction temperature can influence the ratio of O- to C-alkylation. 2. Reaction Monitoring and Time: Use TLC to monitor the reaction and ensure it runs until the starting material is consumed.[1][2] 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities.
Reaction Stalls 1. Moisture in Reagents/Solvent: Water can react with the base and hinder the deprotonation of the phenol. 2. Poor Quality Reagents: Degradation of the alkylating agent or base.1. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Reagent Quality: Use fresh, high-purity reagents.

Experimental Protocols

Detailed Methodology for Williamson Ether Synthesis of this compound

This protocol describes the synthesis starting from 4-isopropylphenol and ethyl 2-bromopropionate, followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 2-(4-Isopropylphenoxy)propanoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropylphenol (1 equivalent) in ethanol.

  • Add sodium hydroxide (1.1 equivalents) to the solution and stir until it is completely dissolved, forming the sodium phenoxide.[1]

  • To this solution, add ethyl 2-bromopropionate (1.2 equivalents) dropwise.[1]

  • Heat the mixture to reflux for approximately 2-4 hours. Monitor the reaction progress by TLC.[1][2]

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[1][2]

  • Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 2-(4-isopropylphenoxy)propanoate in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.[2]

  • Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC until the starting ester is consumed.[2]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[2]

  • Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with 6 M hydrochloric acid to a pH of approximately 2. A white precipitate of this compound will form.[2]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the final product.[2]

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Conditions

ReagentMolar EquivalentsRole
4-Isopropylphenol1.0Starting Material
Sodium Hydroxide1.1Base (Esterification)
Ethyl 2-bromopropionate1.2Alkylating Agent
Sodium Hydroxide2.0 - 3.0Base (Hydrolysis)
Condition Value Notes
Reaction Temperature (Esterification)70-100 °CReflux in Ethanol
Reaction Time (Esterification)2-4 hoursMonitor by TLC
Reaction Temperature (Hydrolysis)Reflux
Reaction Time (Hydrolysis)2-4 hoursMonitor by TLC

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis A Dissolve 4-Isopropylphenol and NaOH in Ethanol B Add Ethyl 2-bromopropionate A->B C Reflux (2-4h) B->C D Work-up & Evaporation C->D E Crude Ester D->E F Dissolve Crude Ester in Ethanol E->F Proceed to Hydrolysis G Add aq. NaOH F->G H Reflux (2-4h) G->H I Acidification (HCl) H->I J Precipitation & Filtration I->J K Final Product J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation inactive_alkylating_agent Inactive Alkylating Agent? start->inactive_alkylating_agent low_temperature Reaction Temperature Too Low? start->low_temperature solution_base Use Strong Base (NaOH/KOH) Ensure >1 equivalent incomplete_deprotonation->solution_base Yes solution_halide Use more reactive halide (2-bromopropionate) inactive_alkylating_agent->solution_halide Yes solution_temp Increase Temperature (70-100°C) Monitor for side reactions low_temperature->solution_temp Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

identifying side reactions in 2-(4-Isopropylphenoxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(4-Isopropylphenoxy)propanoic acid

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development to help identify and mitigate common side reactions, thereby improving synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are its most common side reactions?

A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-isopropylphenol with a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropanoate) in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.[1][2]

The primary competing side reactions that can significantly lower the yield and purity are:

  • C-Alkylation: The alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[3][4] Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites (the oxygen or the ring carbons).[3]

  • Elimination (E2 Reaction): The base can cause the elimination of the alkyl halide, particularly since 2-halopropanoates are secondary halides. This forms an alkene (e.g., ethyl acrylate) instead of the desired ether.[3][5][6]

  • Hydrolysis of Alkylating Agent: In the presence of water, the haloalkanoic acid or its ester can be hydrolyzed by the base to form byproducts like 2-hydroxypropanoic acid (lactic acid), which consumes the starting material.[7]

Q2: My analytical data (NMR/Mass Spec) shows an unexpected isomer of my product. What is it likely to be and why did it form?

A2: An unexpected isomer is most likely the C-alkylated byproduct. This occurs when the electrophile (e.g., the ethyl 2-propanoate group) attaches directly to a carbon atom on the aromatic ring of 4-isopropylphenol instead of the phenolic oxygen.[4] This side reaction is influenced by the reaction conditions. The use of protic solvents (like water or ethanol) can solvate the oxygen atom of the phenoxide, making it less nucleophilic and thereby promoting C-alkylation.[5][8]

Q3: My reaction yield is very low, and I've detected a volatile, unsaturated compound. What is the likely cause?

A3: This issue strongly suggests that a base-catalyzed elimination (E2) reaction has become the dominant pathway.[5][6] The base, instead of only deprotonating the phenol, is also abstracting a proton from the 2-halopropanoate, leading to the elimination of the halide and the formation of an alkene. This is a common competing reaction when using secondary alkyl halides.[6] The use of sterically hindered or excessively strong bases and high temperatures can favor this elimination pathway over the desired SN2 substitution.[6][9]

Q4: How can I optimize my reaction conditions to minimize the formation of these side products and maximize the yield of the desired O-alkylated product?

A4: Optimizing the reaction requires carefully controlling several factors to favor the desired SN2 pathway (O-alkylation) over competing C-alkylation and elimination reactions.

  • Solvent Choice: Use polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[4][5] These solvents effectively solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom exposed and highly nucleophilic, which favors O-alkylation.[5][8]

  • Base Selection: Use a moderately strong, non-sterically hindered base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[2][5] Very strong bases like sodium hydride (NaH) can sometimes increase the rate of side reactions.[5] Ensure the base is strong enough to completely deprotonate the phenol.[5]

  • Temperature Control: Maintain a moderate reaction temperature (e.g., 50-100°C).[5] Higher temperatures tend to favor the elimination side reaction.[5]

  • Alkylating Agent: The reactivity of the leaving group on the propanoate is critical. The order of reactivity is I > Br > Cl.[10] Using ethyl 2-bromopropanoate or ethyl 2-iodopropanoate will be more effective and allow for milder reaction conditions compared to ethyl 2-chloropropanoate.[2]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution

This table summarizes the expected qualitative outcomes based on the choice of solvent and base, as derived from established chemical principles.

Solvent TypeBaseExpected Yield of O-Alkylation ProductPredominant Side Reaction(s)
Polar Aprotic (e.g., DMF, Acetonitrile)K₂CO₃HighMinimal
Polar Aprotic (e.g., DMF, Acetonitrile)t-BuOK (Hindered)Moderate to LowE2 Elimination
Protic (e.g., Ethanol, Water)NaOHModerate to LowC-Alkylation, Hydrolysis of Alkyl Halide
Non-Polar (e.g., Toluene)NaHModerateSlower reaction, potential for side reactions

Visualizations

Reaction Pathways

G start_node 4-Isopropylphenoxide + Ethyl 2-bromopropanoate inv1 start_node->inv1 inv2 start_node->inv2 o_alk_node Desired Product: This compound Ester (O-Alkylation) c_alk_node Side Product: C-Alkylated Isomer elim_node Side Product: Ethyl Acrylate (Elimination) inv1->o_alk_node SN2 (Desired) Favored in Polar Aprotic Solvents inv1->c_alk_node SN2 (Side Reaction) Favored in Protic Solvents inv2->elim_node E2 (Side Reaction) Favored by Strong/Hindered Base, High Temp.

Figure 1: Competing reaction pathways in the synthesis.
Troubleshooting Workflow

G problem_node Low Yield or Multiple Products Detected analysis_node Analyze Product Mixture (NMR, GC-MS, HPLC) problem_node->analysis_node cause_unreacted Cause: Unreacted Starting Material analysis_node->cause_unreacted High % of 4-Isopropylphenol? cause_c_alk Cause: C-Alkylation analysis_node->cause_c_alk Product Isomer Detected? cause_elim Cause: E2 Elimination analysis_node->cause_elim Unsaturated Byproduct Detected? solution_unreacted Solution: - Check base strength/equivalents - Increase reaction time/temp moderately cause_unreacted->solution_unreacted solution_c_alk Solution: - Switch to a polar aprotic solvent (DMF, ACN) - Ensure anhydrous conditions cause_c_alk->solution_c_alk solution_elim Solution: - Use a less hindered base (K₂CO₃) - Lower reaction temperature cause_elim->solution_elim

Figure 2: Troubleshooting workflow for identifying side reactions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-Isopropylphenoxy)propanoate (Optimized for O-Alkylation)

This protocol is adapted from standard Williamson ether synthesis procedures to favor the desired O-alkylation.[1][11]

  • Reagents and Materials:

    • 4-Isopropylphenol (1 equivalent)

    • Ethyl 2-bromopropanoate (1.2 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 equivalents)

    • Anhydrous Acetonitrile (Solvent)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-isopropylphenol and anhydrous acetonitrile.

    • Add the finely ground anhydrous potassium carbonate to the flask. Stir the suspension vigorously at room temperature for 30 minutes.

    • Add ethyl 2-bromopropanoate dropwise to the stirring suspension over 15 minutes.

    • Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 4-8 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-isopropylphenol is consumed.

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

    • Rinse the salts with a small amount of acetonitrile.

    • Combine the filtrate and rinses, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, ethyl 2-(4-isopropylphenoxy)propanoate, can often be used in the next step without further purification.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester intermediate.[1][2]

  • Reagents and Materials:

    • Crude ethyl 2-(4-isopropylphenoxy)propanoate (from Protocol 1)

    • Ethanol

    • 10% Aqueous Sodium Hydroxide (NaOH) solution (2-3 equivalents)

    • 6 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the crude ester in ethanol in a round-bottom flask.

    • Add the 10% aqueous NaOH solution to the flask.

    • Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester spot has disappeared.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M HCl while stirring in an ice bath. A white precipitate of this compound will form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.

References

Technical Support Center: Purification of 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Isopropylphenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The primary impurities typically arise from the Williamson ether synthesis, the common method for its preparation. These include:

  • Unreacted Starting Materials: 4-Isopropylphenol and the 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropionate).

  • C-Alkylation Byproduct: Where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[1]

  • Byproducts from Side Reactions: Such as the base-catalyzed elimination of the alkylating agent.[1]

  • Residual Solvents: From the reaction and purification steps.

Q2: What are the key purification strategies for this compound?

A2: A multi-step approach is typically employed, leveraging the acidic nature of the target compound:

  • Work-up and Extraction: After synthesis, the reaction mixture is typically worked up to remove the bulk of impurities. This often involves an acid-base extraction where the carboxylic acid is converted to its salt to move it into an aqueous layer, leaving non-acidic impurities in the organic layer.[2]

  • Crystallization: This is the most common and effective method for the final purification of the solid product.[2] The choice of solvent is critical for obtaining high purity crystals.

  • Chromatography: While less common for large-scale purification, techniques like column chromatography can be used for very high purity requirements or for separating challenging impurities.

Q3: How can I monitor the purity of my this compound during purification?

A3: Several analytical techniques can be used to assess purity:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification by comparing the spot of the purified sample against the crude mixture and starting materials.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound and identify and quantify impurities. A reversed-phase C18 column is often suitable for this class of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired product and to detect the presence of impurities by identifying their characteristic signals.[3]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Purity After Initial Extraction Incomplete separation of organic and aqueous layers during extraction.- Use a separatory funnel and allow adequate time for the layers to separate completely.- If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it.[1]
Incorrect pH adjustment during acid-base extraction.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the carboxylic acid and move it into the aqueous phase.- When re-acidifying to precipitate the product, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate.
Product Fails to Crystallize or Oils Out The chosen crystallization solvent is not suitable (product is too soluble or insoluble).- Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Try a solvent/anti-solvent system. Dissolve the product in a good solvent and slowly add a poor solvent until turbidity is observed, then cool.
Presence of impurities inhibiting crystallization.- Repeat the acid-base extraction to remove impurities.- Consider a pre-purification step using a silica gel plug to remove highly polar or non-polar impurities.
Cooling the solution too quickly.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of larger, purer crystals.
Discolored Product (Yellow or Brown) Presence of colored impurities from the starting materials or side reactions.- Treat the crude product solution with activated carbon before crystallization to adsorb colored impurities.[4]
Multiple Spots on TLC After Purification Incomplete removal of starting materials or byproducts.- Re-crystallize the product from a different solvent system.- If impurities have similar polarity, consider purification by column chromatography.
Broad Melting Point Range The sample is still impure.- Recrystallize the product again. Ensure the crystals are thoroughly dried to remove any residual solvent.

Quantitative Data Summary

Purification Method Compound Starting Purity Final Purity Yield Reference
Crystallization2-(4-hydroxyphenoxy)propionic acid methyl ester99.28%99.49%Not Specified[4]
Acid-Catalyzed Hydrolysis and Recrystallization2-(4-hydroxyphenoxy)propanoic acidCrudeHigh (Melting Point 136-137.5°C)93%[5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product, this compound, from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude product in diethyl ether in an Erlenmeyer flask.

  • Transfer the solution to a separatory funnel.

  • Add 1 M NaOH solution to the separatory funnel, stopper it, and shake vigorously, venting frequently.

  • Allow the layers to separate. The top layer is the organic phase, and the bottom is the aqueous phase containing the sodium salt of the product.

  • Drain the aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with 1 M NaOH solution two more times to ensure all the product is in the aqueous phase. Combine all aqueous extracts.

  • Wash the organic layer with brine, then discard it (it contains neutral impurities).

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 2 M HCl solution dropwise while stirring until the solution becomes acidic (pH ~2), which will cause the purified product to precipitate out as a solid.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Crystallization

This protocol describes the final purification of this compound to obtain a high-purity crystalline solid.

Materials:

  • Crude or extracted this compound

  • A suitable solvent or solvent system (e.g., heptane/ethyl acetate, toluene/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethyl acetate) to dissolve the solid at room temperature.

  • Gently heat the solution on a hot plate while stirring to ensure the solid is completely dissolved.

  • If using a single solvent, add the hot solvent dropwise until the solid just dissolves. If using a solvent/anti-solvent system, dissolve the solid in a good solvent (e.g., ethyl acetate) and then add the anti-solvent (e.g., heptane or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then add a few drops of the good solvent to make it clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Dissolve in organic solvent crystallization Crystallization extraction->crystallization Precipitated crude acid drying Drying crystallization->drying Crystalline solid analysis Purity & Identity Confirmation (HPLC, NMR, MP) drying->analysis end_product Pure this compound analysis->end_product Meets specifications

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product After Crystallization check_tlc Analyze by TLC/HPLC start->check_tlc unreacted_sm Unreacted Starting Material Present check_tlc->unreacted_sm Impurity spots match starting materials side_product Side Product(s) Present check_tlc->side_product Unknown impurity spots present pure_enough Purity Acceptable check_tlc->pure_enough Single spot, meets purity criteria action_extraction Repeat Acid-Base Extraction unreacted_sm->action_extraction action_recrystallize Re-crystallize from Different Solvent side_product->action_recrystallize action_chromatography Consider Column Chromatography action_recrystallize->action_chromatography Impurity persists

Caption: A troubleshooting decision tree for an impure product after crystallization.

References

stability issues with 2-(4-Isopropylphenoxy)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals during experiments with 2-(4-Isopropylphenoxy)propanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is sparingly soluble in water. For most applications, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] A stock solution can then be prepared and serially diluted into an aqueous buffer for your experiment. Be sure to note the final percentage of the organic solvent in your working solution.

Q2: What are the primary stability concerns for this compound in solution?

A2: The main stability concerns are degradation due to oxidation, light exposure (photodegradation), and hydrolysis under acidic or basic conditions, particularly when combined with heat.[1] Forced degradation studies indicate a particular susceptibility to oxidative stress.[1]

Q3: How can I detect if my solution of this compound has degraded?

A3: Visual indicators of degradation can include a change in color (e.g., turning yellow) or the formation of a precipitate.[1] However, many degradation products may be soluble and colorless. The most reliable method for detecting and quantifying degradation is by using a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[1] These methods can separate the parent compound from its impurities and degradants.

Q4: Under which specific conditions is the compound most likely to degrade?

A4: Based on forced degradation studies of structurally similar compounds, this compound is most likely to show significant degradation under the following conditions:

  • Oxidative Stress: In the presence of oxidizing agents like hydrogen peroxide.[1]

  • Photolytic Stress: Upon exposure to light.[1]

  • Acid/Base Hydrolysis: While stable at room temperature in some cases, hydrolysis can be induced, especially at elevated temperatures.[1]

  • Thermal Stress: High temperatures can accelerate the degradation process.[1]

Q5: My solution of this compound has turned yellow and/or a precipitate has formed. What should I do?

A5: This may be due to several factors:

  • Photodegradation: To prevent this, always prepare solutions fresh and protect them from light by using amber vials or by wrapping containers in aluminum foil. Store stock solutions in the dark at recommended temperatures (-20°C or -80°C).[1]

  • Oxidation: Use high-purity, degassed solvents to minimize dissolved oxygen. Avoid sources of radical initiators.[1]

  • Low Solubility/Precipitation: The concentration of your compound may be too high for the chosen solvent system, especially after dilution into an aqueous buffer.[1] Consider preparing a more dilute solution or adjusting the co-solvent percentage.

Q6: My biological assay results are inconsistent or show a loss of activity over time. Could this be related to the stability of the compound?

A6: Yes, this is a possibility. The concentration of the active parent compound may be decreasing over time due to instability in the assay medium.[1] It is recommended to prepare fresh dilutions from a stock solution for each experiment. If the experiment is lengthy, consider running a parallel stability test of the compound in the assay medium and analyzing it by HPLC at different time points to assess its stability under your experimental conditions.[1]

Troubleshooting Guides

Visual Indicators of Degradation
ObservationPotential CauseRecommended Action
Solution turns yellow Photodegradation, OxidationPrepare fresh solutions and protect from light using amber vials or aluminum foil. Use high-purity, degassed solvents.[1]
Precipitate forms Low solubility, DegradationThe concentration may be too high for the solvent. Prepare a more dilute solution or adjust the co-solvent percentage.[1]
Quantitative Stability Assessment

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability profile under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)
Acid Hydrolysis 0.1N HCl8 hours80°C15%
Base Hydrolysis 0.1N NaOH8 hours80°C25%
Oxidation 6% H₂O₂24 hoursRoom Temp40%
Thermal Degradation -48 hours80°C10%
Photodegradation ICH Q1B light exposure24 hoursRoom Temp30%

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Accurately weigh the desired amount of this compound solid.

  • Dissolve the solid in a minimal volume of high-purity DMSO or ethanol.[1]

  • Once fully dissolved, dilute to the final desired volume with the same solvent to achieve your stock concentration.

  • For aqueous applications, this stock solution can be serially diluted into the experimental buffer. Note the final percentage of the organic solvent.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C to minimize degradation.[1] It is recommended to prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.[1]

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade the sample to understand its stability profile.[1]

  • Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Divide the solution into aliquots for each of the following stress conditions:

    • Acid Hydrolysis: Add 0.1N HCl and heat at 60-80°C for several hours.[1]

    • Base Hydrolysis: Add 0.1N NaOH and heat at 60-80°C for several hours.[1]

    • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.[1]

    • Thermal Degradation: Heat the solution at 60-80°C.[1]

    • Photodegradation: Expose the solution to a light source as specified by ICH Q1B guidelines.[1]

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Visualizations

G cluster_0 Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, precipitation, inconsistent results) check_visual Visual Inspection: Color Change or Precipitate? start->check_visual check_activity Inconsistent Biological Activity? start->check_activity photodegradation Potential Photodegradation or Oxidation check_visual->photodegradation Yes solubility Potential Solubility Issue check_visual->solubility No degradation_assay Potential Degradation in Assay Medium check_activity->degradation_assay Yes action_light Action: Use amber vials, prepare fresh solutions photodegradation->action_light action_solubility Action: Lower concentration, adjust co-solvent solubility->action_solubility action_assay Action: Prepare fresh dilutions, run parallel stability test (HPLC) degradation_assay->action_assay

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Experimental Workflow for Forced Degradation Study prep_solution Prepare Solution of This compound stress_conditions Apply Stress Conditions: - Acid/Base Hydrolysis - Oxidation (H₂O₂) - Heat - Light (ICH Q1B) prep_solution->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis HPLC/UPLC Analysis sampling->analysis results Determine % Degradation & Profile Degradants analysis->results

Caption: Forced degradation experimental workflow.

References

how to prevent the degradation of 2-(4-Isopropylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(4-Isopropylphenoxy)propanoic acid during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), reaction with oxygen (oxidative degradation), and hydrolysis, which is significantly influenced by pH and temperature.[1][2]

Q2: What are the visual indicators of this compound degradation?

A2: Visual signs of degradation can include a change in the color of the solution (e.g., turning yellow) or the formation of a precipitate.[1] However, it is important to note that many degradation products may be soluble and colorless, making visual inspection an unreliable method for assessing stability.

Q3: How can I reliably detect the degradation of my this compound sample?

A3: The most reliable method for detecting and quantifying degradation is through a stability-indicating analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for separating the parent compound from its degradation products.[1]

Q4: What are the recommended storage conditions for solid this compound?

A4: The solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.

Q5: How should I prepare and store stock solutions of this compound to minimize degradation?

A5: To prepare a stock solution, dissolve the compound in a high-purity solvent such as DMSO or ethanol.[1] For storage, use amber vials to protect from light and store at low temperatures, such as -20°C or -80°C.[1] It is also advisable to prepare fresh working solutions from the stock for each experiment to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Recommended Action
Solution has turned yellow or developed a precipitate. Photodegradation or Oxidation.[1]Prepare fresh solutions and protect them from light using amber vials or by wrapping the container in aluminum foil. Use degassed solvents to minimize dissolved oxygen.[1]
Unexpected peaks appear in HPLC/UPLC analysis. Sample Degradation.Compare the chromatogram of the sample with that of a freshly prepared standard. Review the preparation date and storage conditions (light exposure, temperature) of your solution.
Inconsistent results or loss of activity in biological assays. Degradation of the active compound in the assay medium.Prepare fresh dilutions from a stable stock solution for each experiment. If the experiment has a long duration, it is recommended to run a parallel stability test of the compound in the assay medium and analyze it by HPLC at different time points.[1]
Low solubility or precipitation upon dilution in aqueous buffer. The concentration of the compound may be too high for the chosen solvent system.Try preparing a more dilute stock solution or increasing the proportion of the organic co-solvent if your experimental design permits.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

Objective: To prepare a stock solution of this compound with minimal risk of degradation.

Materials:

  • This compound (solid)

  • High-purity dimethyl sulfoxide (DMSO) or ethanol

  • Amber glass vial with a screw cap

  • Analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the solid to an amber glass vial.

  • Add the required volume of high-purity DMSO or ethanol to achieve the desired concentration.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light.[1]

Protocol 2: Forced Degradation Study to Assess Stability

Objective: To intentionally degrade the compound under controlled stress conditions to understand its stability profile and identify potential degradation products. This information is crucial for developing stability-indicating analytical methods.

Materials:

  • Stock solution of this compound

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • UV light chamber

  • HPLC system

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8 hours).[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and heat at 60-80°C for a defined period.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.[1]

  • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 60-80°C) for a defined period.[1]

  • Photodegradation: Expose an aliquot of the stock solution to a controlled UV light source for a defined period.

  • Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze it by a suitable stability-indicating HPLC method to determine the extent of degradation.

Quantitative Data

Compound Class Condition Parameter Value Reference
Phenoxyalkanoic AcidsUV IrradiationDegradation RateDependent on wavelength and compound structureGeneral observation from photodegradation studies
Carboxylate EstersAlkaline Hydrolysis (pH 7, 25°C)Half-lifeVaries from days to years depending on the ester[3]
Phosphate & Phosphonate EstersHydrolysis (pH 4, 7, 10 at 25, 50, 80°C)Pseudo-first order rate constantsDetermined for specific compounds[4]
Perfluorooctanoic Acid (PFOA)Electrochemical DegradationFirst-order kinetic constant1.93 h⁻¹[5]

Note: The degradation rates are highly dependent on the specific chemical structure and the experimental conditions. The provided data should be used as a qualitative guide.

Visualizations

The following diagram illustrates the key factors leading to the degradation of this compound and the corresponding preventative measures.

Degradation_Prevention Degradation Pathways and Prevention Strategies cluster_factors Degradation Factors cluster_compound cluster_prevention Preventative Measures Light Light Exposure (UV Radiation) Compound This compound (In Solution) Light->Compound Oxygen Oxygen (Oxidative Stress) Oxygen->Compound Temperature Elevated Temperature Temperature->Compound pH Non-neutral pH (Acid/Base Hydrolysis) pH->Compound Protect_Light Store in Amber Vials / Protect from Light Compound->Protect_Light Use_Antioxidants Use Degassed Solvents / Add Antioxidants Compound->Use_Antioxidants Control_Temp Store at Low Temperature (e.g., -20°C) Compound->Control_Temp Control_pH Use Buffered Solutions / Control pH Compound->Control_pH

Caption: Factors causing degradation and preventative measures.

References

Technical Support Center: Optimizing HPLC Conditions for 2-(4-Isopropylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 2-(4-Isopropylphenoxy)propanoic acid. This guide includes troubleshooting advice for common issues, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step troubleshooting guide:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, leading to peak tailing.[1]

    • Solution: Lower the pH of the mobile phase by adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). This ensures the analyte is in its protonated, less polar form, reducing interactions with silanols.

  • Inadequate Buffer Concentration: A low buffer concentration may not effectively control the pH at the column surface, leading to inconsistent ionization of the analyte.[1]

    • Solution: Increase the buffer concentration in the mobile phase. A concentration of 10-25 mM is usually sufficient for most applications.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[2]

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination: Accumulation of strongly retained compounds from the sample matrix can create active sites that cause tailing.[1]

    • Solution: Implement a column washing procedure. A general-purpose flush for reversed-phase columns involves washing with water, followed by isopropanol, and then hexane, before re-equilibrating with the mobile phase. Always consult the column manufacturer's guidelines.

dot graph TD { A[Peak Tailing Observed] --> B{Is it only the analyte peak?}; B -->|Yes| C[Evaluate Mobile Phase and Analyte Interactions]; B -->|No, all peaks| D[Check for System Issues]; C --> E[Adjust Mobile Phase pH]; C --> F[Increase Buffer Concentration]; C --> G[Reduce Sample Concentration]; D --> H[Check for Column Void/Contamination]; D --> I[Inspect for Extra-column Volume];

} end Caption: Workflow for troubleshooting peak tailing.

Issue 2: Inconsistent Retention Times

Question: The retention time for my analyte is shifting between injections. What could be causing this variability?

Answer: Retention time instability can compromise the reliability of your analytical method. Common causes include:

  • Mobile Phase Composition Changes:

    • Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, altering the composition and affecting retention. Ensure mobile phase reservoirs are tightly sealed.

    • Inaccurate Mixing: If preparing the mobile phase manually, ensure precise measurements. For online mixing, check that the pump is functioning correctly.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention. Using a column oven will provide a stable temperature environment.

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes, leading to changes in retention.

dot graph TD { A[Retention Time Shift] --> B{Check Mobile Phase}; B --> C[Ensure Proper Sealing and Mixing]; B --> D[Verify Solvent Proportions]; A --> E{Check Column Conditions}; E --> F[Ensure Adequate Equilibration]; E --> G[Use a Column Oven for Temperature Control]; A --> H{Inspect Hardware}; H --> I[Check for Leaks]; H --> J[Verify Pump Performance];

} end Caption: Decision tree for diagnosing retention time shifts.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: For a starting point, a reversed-phase method is recommended. Based on methods for structurally similar compounds, the following conditions can be used and optimized:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and water with 0.1% Formic Acid
Gradient Start with a 50:50 (v/v) ratio and adjust as needed
Flow Rate 1.0 mL/min
Detection UV at 225 nm or 275 nm
Temperature 25 °C

Q2: How can I achieve chiral separation of the enantiomers of this compound?

A2: Chiral separation is critical as the biological activity of enantiomers can differ. A normal-phase method using a chiral stationary phase (CSP) is a common approach.

  • Recommended Columns: Polysaccharide-based CSPs such as Chiralpak® AD-H or Chiralcel® OD-H are often effective for this class of compounds.[3]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separation consists of a nonpolar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.[3] The addition of a small amount of an acidic modifier (e.g., 0.1% TFA) is crucial to improve peak shape for acidic analytes.[3]

Q3: What are the key parameters to optimize for improving the resolution between enantiomers?

A3: For chiral separations, several factors can be adjusted to enhance resolution:

  • Alcohol Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase.[3]

  • Flow Rate: A lower flow rate often provides better resolution by allowing more time for the analytes to interact with the chiral stationary phase.[3]

  • Temperature: Temperature can have a significant impact on chiral separations. It is recommended to screen different temperatures (e.g., 15 °C, 25 °C, 40 °C) to find the optimal condition.[3]

  • Acidic Modifier Concentration: Fine-tune the concentration of the acidic additive to improve peak symmetry and resolution.[3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purity Analysis

This protocol provides a general method for determining the purity of this compound.

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 225 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation

This protocol outlines a systematic approach to developing a chiral separation method.

  • Column Selection:

    • Primary Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Alternative Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[3]

  • Sample Preparation: Dissolve a racemic standard of this compound in the initial mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.[3]

  • Initial Screening Conditions:

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 25 °C[3]

    • Detection: UV at 225 nm or 275 nm[3]

    • Injection Volume: 10 µL[3]

  • Optimization Strategy:

    • If no separation is observed, systematically vary the concentration of the isopropanol modifier (e.g., from 5% to 20%).[3]

    • If resolution is partial, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min).[3]

    • Evaluate the effect of temperature by testing at both lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures.[3]

    • If peak shape is poor, adjust the concentration of the trifluoroacetic acid (e.g., from 0.05% to 0.2%).[3]

Data Presentation

Table 1: HPLC Parameters for Related Propanoic Acid Derivatives
AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionReference
2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acidJ'sphere-ODS-H80 (150 x 4.6 mm, 4 µm)0.05% TFA in Water:Acetonitrile (85:15, v/v)1.0UV at 228 nm[4]
2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acidC18 (150 x 4 mm, 5 µm)Acetonitrile:Phosphate buffer pH 3 (50:50, v/v)1.0UV at 225 nm[5][6]
2-(4-isobutylphenyl) propionic acidChromSpher C18 (100 x 3 mm, 5 µm)Sodium phosphate buffer pH 3.0:Methanol (40:60, v/v)-UV at 220 nm[7]
2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acidODS columnAqueous Methanol--[8]
Table 2: Chiral HPLC Parameters for Related Propanoic Acid Derivatives
AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReference
2-(4-hydroxyphenyl)propionic acid enantiomersChiralpak® AD-H or Chiralcel® OD-Hn-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)1.0UV at 225 or 275 nm
2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid enantiomersTeicoplanin-based CSP---[8]

References

common mistakes in experiments with 2-(4-Isopropylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-(4-Isopropylphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges. Here you will find troubleshooting guides and frequently asked questions to ensure the smooth execution of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of this compound. The primary method for its synthesis is the Williamson ether synthesis.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound, or no product at all. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield in the Williamson ether synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation of 4-Isopropylphenol: The reaction requires the formation of the phenoxide ion, which acts as the nucleophile. If the base used is too weak or added in insufficient quantity, the concentration of the phenoxide will be low, leading to a poor yield.

    • Solution: Use a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in at least a stoichiometric amount relative to the 4-isopropylphenol.

  • Poor Quality of Reagents: The purity of the starting materials is crucial. Impurities in 4-isopropylphenol or the 2-halopropanoic acid derivative can lead to side reactions or inhibit the desired reaction.

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques such as NMR or GC-MS.

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures, or side reactions could be favored at excessively high temperatures. Insufficient reaction time will also lead to incomplete conversion.

    • Solution: The reaction is typically carried out at an elevated temperature (e.g., 60-100°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Choice of Leaving Group: The reactivity of the 2-halopropanoic acid derivative depends on the nature of the halide.

    • Solution: Bromo or iodo derivatives are more reactive than chloro derivatives and may lead to higher yields or allow for milder reaction conditions.[1]

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows the presence of a major byproduct that is difficult to separate from the desired product. What is this byproduct and how can I minimize its formation?

Answer: A common side reaction in syntheses involving phenols is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the phenolic oxygen.[1] Another possibility, though less common with mono-hydroxy phenols, is the elimination of the alkylating agent, especially if using a sterically hindered base or a secondary/tertiary alkyl halide.[2]

  • Minimizing C-Alkylation:

    • Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents often favor O-alkylation.

    • Counter-ion: The nature of the cation of the base can also play a role.

  • Monitoring the Reaction:

    • TLC Analysis: Use TLC to monitor the formation of byproducts. A different solvent system for TLC might be required to achieve good separation between the desired product and the byproduct.

  • Purification:

    • Column Chromatography: If significant amounts of a byproduct are formed, purification by column chromatography may be necessary.

Issue 3: Product is an Oil and Does Not Crystallize

Question: After acidification and workup, my product has separated as an oil instead of a solid. How can I induce crystallization?

Answer: It is not uncommon for carboxylic acids to initially separate as oils. Here are a few techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid product from a previous successful experiment, add a tiny crystal to the oil. This "seed crystal" will act as a template for crystallization.

  • Solvent Addition: Add a small amount of a solvent in which the product is insoluble or sparingly soluble. This can sometimes trigger precipitation. For this compound, a non-polar solvent like hexane could be tried.

  • Trituration: Add a solvent in which the desired product is sparingly soluble but the impurities are soluble. Stir the mixture vigorously. This can help to wash away impurities and induce crystallization of the product.

  • Patience: Sometimes, crystallization is a slow process. Leaving the flask in a cool, undisturbed place for an extended period can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Williamson ether synthesis.[1] This involves the reaction of 4-isopropylphenol with a 2-halopropanoic acid or its ester in the presence of a base.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q3: What is a typical purification method for this compound?

A3: After the reaction is complete, the typical workup involves acidification of the reaction mixture to protonate the carboxylate, followed by extraction into an organic solvent. The crude product obtained after removal of the solvent is often purified by recrystallization from a suitable solvent or solvent mixture.[3]

Q4: What are the key safety precautions I should take when working with this compound and its synthesis?

A4: this compound is listed as an irritant.[4] The reagents used in its synthesis, such as strong bases (NaOH, KOH) and 2-halopropanoic acids, are corrosive and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[3]

Experimental Protocols

Representative Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure based on the general principles of the Williamson ether synthesis for similar compounds.

Materials:

  • 4-Isopropylphenol

  • 2-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents).

  • Addition of Alkylating Agent: To the stirred solution, add 2-bromopropanoic acid (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of approximately 1-2 with concentrated hydrochloric acid. This will protonate the product, causing it to precipitate or separate.

    • Extract the product into diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the purified this compound.

Quantitative Data

The following table summarizes typical quantitative parameters that might be expected or targeted in the synthesis of phenoxypropanoic acids. Actual results will vary based on specific reaction conditions.

ParameterTypical Value/RangeNotes
Molar Ratio (Phenol:Alkyl Halide:Base) 1 : 1.1-1.2 : 2.2-2.5A slight excess of the alkyl halide and a greater excess of the base are often used to ensure complete reaction of the phenol.
Reaction Temperature 60 - 100 °CHigher temperatures can increase the reaction rate but may also promote side reactions.[1]
Reaction Time 4 - 12 hoursReaction completion should be monitored by TLC or HPLC.[1]
Typical Yield 60 - 85%Yield is highly dependent on reaction conditions and purification efficiency.
Melting Point VariesThe melting point of the final product is a key indicator of its purity. For comparison, the related (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid has a melting point of 145-148 °C.

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Workup & Purification Reactant1 4-Isopropylphenol Deprotonation Deprotonation of Phenol Reactant1->Deprotonation Reactant2 2-Bromopropanoic Acid SN2 SN2 Attack Reactant2->SN2 Base Sodium Hydroxide Base->Deprotonation Deprotonation->SN2 Reflux Reflux (4-6h) SN2->Reflux Acidification Acidification (HCl) Reflux->Acidification Extraction Solvent Extraction Acidification->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Recrystallization Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Base Check Base (Strength & Stoichiometry) Start->Check_Base Check_Reagents Verify Reagent Purity Start->Check_Reagents Check_Conditions Optimize Reaction (Temperature & Time) Start->Check_Conditions Check_Leaving_Group Consider More Reactive Alkyl Halide Start->Check_Leaving_Group Solution_Base Use Strong Base (e.g., NaOH) in Sufficient Excess Check_Base->Solution_Base Incorrect Solution_Reagents Purify Starting Materials Check_Reagents->Solution_Reagents Impure Solution_Conditions Monitor by TLC Adjust Temp/Time Accordingly Check_Conditions->Solution_Conditions Suboptimal Solution_Leaving_Group Use 2-Bromopropanoic Acid or 2-Iodopropanoic Acid Check_Leaving_Group->Solution_Leaving_Group Less Reactive

References

reasons for low efficacy of 2-(4-Isopropylphenoxy)propanoic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Isopropylphenoxy)propanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the efficacy of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound belongs to the class of phenoxypropanoic acid derivatives. This class of compounds is known for a wide range of biological activities, including herbicidal, anti-inflammatory, and anticancer properties.[1][2] Depending on the specific derivative, these compounds can act on various molecular targets, such as enzymes like cyclooxygenase (COX) and acetyl-CoA carboxylase (ACCase), or modulate the activity of receptors like G-protein coupled receptors (GPCRs).[1][3] The specific biological activity of this compound may be under investigation, and its efficacy can be influenced by numerous experimental factors.

Q2: I am observing lower than expected efficacy in my cell-based assay. What are the common initial troubleshooting steps?

Low efficacy in cell-based assays can stem from several factors. Initial steps should focus on verifying the compound's integrity and its interaction with the assay system. We recommend the following:

  • Confirm Compound Identity and Purity: Ensure the compound you are using is indeed this compound and of high purity. Impurities can interfere with the assay or have confounding biological effects.

  • Assess Solubility: Poor solubility in your assay medium can lead to a lower effective concentration of the compound. Observe the medium for any precipitation after adding the compound.

  • Evaluate Stability: The compound may be unstable under your specific assay conditions (e.g., temperature, pH, light exposure).

  • Check for Cellular Uptake: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

Q3: Could the stereochemistry of this compound affect its activity?

Yes, absolutely. This compound possesses a chiral center at the alpha-position of the propanoic acid moiety. It is well-documented for other phenylpropanoic acid derivatives that different enantiomers can have significantly different biological activities and potencies.[4] If you are using a racemic mixture, the observed efficacy might be diluted by a less active or inactive enantiomer. It is crucial to consider the stereochemistry of your compound and, if possible, test the individual enantiomers.

Troubleshooting Guide: Low Efficacy in Biological Assays

This guide provides a structured approach to identifying and resolving common issues that can lead to the low efficacy of this compound in your experiments.

Issue 1: Inconsistent or No Dose-Response Relationship

Possible Causes & Solutions

Possible CauseRecommended Action
Poor Solubility Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous assay medium.[5] Ensure the final solvent concentration is low and consistent across all experimental conditions, including controls. Visually inspect for any precipitation.
Compound Degradation Prepare fresh solutions of the compound for each experiment and protect them from light.[5] Assess the compound's stability in your assay buffer over the time course of your experiment using analytical methods like HPLC.
Interaction with Assay Components Components of your cell culture medium (e.g., serum proteins) may bind to the compound, reducing its free concentration. Consider reducing the serum percentage or using a serum-free medium if your experimental design allows.
Incorrect Target or Pathway The chosen cell line or experimental model may not express the relevant molecular target or have the signaling pathway that this compound modulates. Validate the presence and functionality of the expected target in your system.
Issue 2: High Variability Between Replicate Experiments

Possible Causes & Solutions

Possible CauseRecommended Action
Inconsistent Solution Preparation Standardize your protocol for preparing and diluting the compound. Use calibrated pipettes and ensure thorough mixing.
Cell Culture Inconsistency Ensure consistent cell passage number, confluency, and health across experiments. Variations in cell state can significantly impact their response to a compound.
Assay Timing and Conditions Precisely control incubation times, temperatures, and other environmental factors. Small variations can lead to significant differences in results.
Issue 3: Efficacy is Significantly Lower Than Structurally Similar Compounds

Possible Causes & Solutions

Possible CauseRecommended Action
Subtle Structural Differences Even minor changes in chemical structure can dramatically alter biological activity. The isopropyl group on the phenoxy ring may not be optimal for binding to the target compared to other substituents. Structure-activity relationship (SAR) studies of similar compounds can provide insights.[4]
Off-Target Effects The compound might be interacting with other cellular components, leading to a complex biological response that masks the intended effect.[6][7] Consider performing broader profiling assays to identify potential off-target activities.
Metabolic Instability The compound may be rapidly metabolized by the cells into an inactive form.[8] You can investigate this by co-incubating with metabolic inhibitors or analyzing cell lysates for the presence of the parent compound and its metabolites.

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Aqueous Buffer
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution into your final aqueous assay buffer (e.g., PBS or cell culture medium) to achieve the desired final concentrations.

  • Visual Inspection: After dilution, vortex each solution briefly and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness.

  • Nephelometry (Optional): For a quantitative assessment, measure the turbidity of the solutions using a nephelometer. An increase in nephelometric turbidity units (NTU) indicates precipitation.

Protocol 2: Evaluating Compound Stability using HPLC
  • Sample Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration to be used in your experiments.

  • Incubation: Incubate the solution under the same conditions as your biological assay (e.g., 37°C, 5% CO2) for the duration of the experiment.

  • Time Points: Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with a suitable C18 column. Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

  • Data Analysis: Monitor the peak area of the parent compound over time. A significant decrease in the peak area indicates degradation.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Efficacy Observed check_compound Verify Compound Identity & Purity start->check_compound check_solubility Assess Solubility check_compound->check_solubility check_stability Evaluate Stability check_solubility->check_stability check_assay Review Assay Parameters check_stability->check_assay check_bio_system Investigate Biological System check_assay->check_bio_system sub_assay Cell health, density, passage number check_assay->sub_assay result_ok Efficacy Improved check_bio_system->result_ok Issue Identified & Resolved result_further Further Investigation Needed check_bio_system->result_further Issue Persists sub_bio Target expression, pathway activity check_bio_system->sub_bio

Caption: A logical workflow for troubleshooting low efficacy.

Hypothetical Signaling Pathway Modulation

Given that some phenylpropanoic acid derivatives are known to act as agonists for G-protein coupled receptors like GPR40 (FFAR1)[3], a potential, though hypothetical, signaling pathway for this compound could involve a similar mechanism.

signaling_pathway compound This compound receptor Hypothetical GPCR (e.g., GPR40/FFAR1) compound->receptor g_protein Gαq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 response Downstream Cellular Response (e.g., Insulin Secretion, Gene Expression) ca2->response pkc->response

Caption: Hypothetical Gαq-coupled GPCR signaling pathway.

References

solving solubility problems of 2-(4-Isopropylphenoxy)propanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Isopropylphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a carboxylic acid derivative with the molecular formula C₁₂H₁₆O₃. Due to its chemical structure, which includes a nonpolar isopropylphenoxy group, it is expected to have limited solubility in aqueous solutions, particularly at acidic pH.

Q2: What are the key challenges in dissolving this compound in aqueous buffers?

The primary challenge is its low intrinsic aqueous solubility. As a weak acid, its solubility is highly dependent on the pH of the buffer. Below its pKa, the compound exists predominantly in its neutral, less soluble form.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound increases significantly as the pH of the aqueous buffer rises above its pKa. At higher pH values, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.

Q4: Can I dissolve this compound directly in an aqueous buffer?

Direct dissolution in aqueous buffers can be difficult and may lead to the formation of a suspension rather than a true solution, especially at concentrations required for many experiments. It is often necessary to first prepare a concentrated stock solution in an organic solvent.

Q5: What organic solvents are recommended for preparing a stock solution?

Water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are suitable for preparing a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer to the final desired concentration.

Troubleshooting Guide

Problem 1: The compound is not dissolving in my aqueous buffer.
  • Cause: The pH of the buffer is too low. As a carboxylic acid, this compound is less soluble at a pH below its pKa.

  • Solution: Increase the pH of the buffer. The solubility will increase as the compound converts to its more soluble salt form at a pH above its pKa. It is recommended to use a buffer with a pH of 7.4 or higher for cell culture applications.[1]

  • Cause: The concentration of the compound exceeds its solubility limit in the buffer.

  • Solution: Decrease the final concentration of the compound in the buffer. If a higher concentration is required, consider using a co-solvent system.

Problem 2: A precipitate forms after diluting the organic stock solution into the aqueous buffer.
  • Cause: The final concentration of the compound is above its solubility limit in the aqueous buffer, even with the presence of a small amount of organic co-solvent.

  • Solution:

    • Lower the final concentration of the compound.

    • Increase the percentage of the organic co-solvent in the final solution, ensuring it is compatible with your experimental system.

    • Gently warm the buffer while adding the stock solution.[1] Be cautious of the compound's stability at elevated temperatures.

    • Use sonication to aid dissolution after dilution.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₃[2]
Molecular Weight208.26 g/mol [2]
Estimated pKa~4-5Based on similar carboxylic acids
Estimated LogP~3-4Based on chemical structure

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM solution, you will need 2.08 mg.

  • Add Solvent: Add the appropriate volume of DMSO to the solid compound in a microcentrifuge tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[1]

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes the preparation of a 100 µM working solution in Phosphate-Buffered Saline (PBS), pH 7.4.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

Procedure:

  • Buffer Preparation: Ensure your PBS is at the desired pH of 7.4.

  • Dilution: Add 990 µL of PBS to a sterile conical tube.

  • Add Stock Solution: Add 10 µL of the 10 mM stock solution to the PBS. This results in a 1:100 dilution and a final concentration of 100 µM with 1% DMSO.

  • Mix: Gently vortex the solution to ensure it is homogeneous.

  • Observation: Visually inspect the solution for any signs of precipitation. If a precipitate forms, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store dilute Dilute Stock in Buffer store->dilute prepare_buffer Prepare Aqueous Buffer (pH 7.4) prepare_buffer->dilute mix Vortex to Homogenize dilute->mix use Use in Experiment mix->use troubleshooting_logic start Compound does not dissolve check_ph Is buffer pH > pKa (~4-5)? start->check_ph increase_ph Increase buffer pH check_ph->increase_ph No check_conc Is concentration too high? check_ph->check_conc Yes success Solubilized increase_ph->success lower_conc Lower final concentration check_conc->lower_conc Yes precipitate Precipitate forms upon dilution check_conc->precipitate No lower_conc->success use_cosolvent Use co-solvent (e.g., increase DMSO %) precipitate->use_cosolvent warm_sonicate Gently warm or sonicate precipitate->warm_sonicate use_cosolvent->success warm_sonicate->success

References

interpreting unexpected results in 2-(4-Isopropylphenoxy)propanoic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Isopropylphenoxy)propanoic acid. The following resources are designed to help interpret unexpected results and address common issues encountered during synthesis, analysis, and biological evaluation.

Section 1: Synthesis Troubleshooting

Interpreting unexpected outcomes during the synthesis of this compound, which is commonly prepared via Williamson ether synthesis, is critical for achieving high yield and purity.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yield is a common issue that can stem from several factors. The primary causes include incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions. A primary side reaction in the Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent.[1] Additionally, C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen, can occur as aryloxides are ambident nucleophiles.[1]

Q2: I observe multiple unexpected spots on my Thin-Layer Chromatography (TLC) plate. How do I identify them?

A2: Unexpected spots on a TLC plate typically indicate the presence of unreacted starting materials, intermediate products, or byproducts. A common byproduct can result from the over-alkylation of hydroquinone impurities, leading to bis-acid formation.[2] You can spot the reaction mixture alongside the individual starting materials (4-isopropylphenol and the 2-halopropanoate ester) to identify them. The other spots are likely side products from elimination or C-alkylation reactions.

Q3: The final product has a noticeable color impurity, even after initial purification. What could be the cause?

A3: Color impurities can arise if the starting phenol material is susceptible to oxidation.[1] Ensure the purity of your 4-isopropylphenol and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Synthesis Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis of this compound.

start Low Yield Observed check_reactants Check Reactant Purity & Stoichiometry start->check_reactants check_conditions Analyze Reaction Conditions start->check_conditions check_base Is Base Strong Enough? (e.g., NaOH, K2CO3) check_conditions->check_base check_temp Is Temperature Optimal? (70-100°C) check_conditions->check_temp check_halide Is Alkyl Halide Reactive? (Br > Cl) check_conditions->check_halide solution_base Use Stronger Base (e.g., NaOH, KOH) check_base->solution_base No end_node Yield Improved check_base->end_node Yes solution_temp Optimize Temperature & Monitor Side Reactions check_temp->solution_temp No check_temp->end_node Yes solution_halide Use 2-bromopropionate instead of 2-chloropropionate check_halide->solution_halide No check_halide->end_node Yes solution_base->end_node solution_temp->end_node solution_halide->end_node

Caption: Troubleshooting decision tree for low synthesis yield.

Section 2: Analytical Troubleshooting (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and concentration of this compound. Unexpected chromatographic results can compromise data quality.

Frequently Asked Questions (FAQs) - HPLC Analysis

Q1: My chromatogram shows significant peak tailing for the compound. What is the cause and how can I fix it?

A1: Peak tailing for acidic compounds like this one is often caused by strong interactions between the analyte and active sites (acidic silanols) on the silica-based column packing.[3] To resolve this, try decreasing the mobile phase pH to suppress the ionization of the silanol groups, which typically have a pKa in the 4-5 region.[3] Using a mobile phase with a pH around 2.5-3.0 is often effective.

Q2: The retention time of my analyte is shifting between injections. Why is this happening?

A2: Retention time shifts can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or inconsistent pump flow rates.[4][5] Ensure your mobile phase is well-mixed and degassed. It is also crucial to allow the column to fully equilibrate after each run, especially when using a gradient.[4]

Q3: I am not seeing any peak for my compound, or the sensitivity is very low.

A3: A complete loss of signal can happen if the wrong detector is used for the assay; propanoic acids lack a strong chromophore for detection at higher wavelengths.[4] Ensure you are using a low UV wavelength (e.g., 210 nm) for detection.[6] Low sensitivity could also be due to a leak in the system, a faulty injector, or sample degradation.[4][7]

Q4: My baseline is noisy or drifting upwards.

A4: A noisy baseline can result from impurities in the mobile phase, air bubbles in the detector, or issues with the pump.[4][7] An upward drifting baseline, particularly in gradient elution, may occur if the mobile phase components have different UV absorbance at the chosen wavelength.[4] Using high-purity solvents and ensuring proper degassing can mitigate these issues.

Summary of Common HPLC Issues
Problem Potential Cause(s) Recommended Solution(s) Reference(s)
Peak Tailing Interaction with active silanols on the column; incorrect mobile phase pH.Decrease mobile phase pH (e.g., to 2.5-3.0); use a column with high-purity silica.[3]
Shifting Retention Times Incomplete column equilibration; inconsistent mobile phase composition; pump flow rate fluctuations.Increase equilibration time between runs; ensure mobile phase is properly mixed and degassed; check pump performance.[4][5]
Peak Fronting Column overload; sample solvent stronger than the mobile phase.Reduce the amount of sample injected; dissolve the sample in the mobile phase.[3][4]
Split Peaks Blockage at the column inlet frit; issue with the injector rotor seal.Reverse flush the column; inspect and replace the injector rotor seal if necessary.[4]
Noisy Baseline Air bubbles in the system; contaminated mobile phase; faulty detector lamp.Degas the mobile phase; use fresh, HPLC-grade solvents; check and replace the detector lamp.[4][7]

Section 3: Biological Assay Troubleshooting

When evaluating the biological activity of this compound, unexpected results in cell-based assays can be challenging to interpret.

Frequently Asked Questions (FAQs) - Cell-Based Assays

Q1: The compound is showing lower-than-expected potency or no effect in our cell viability assay.

A1: This can be due to several factors. First, confirm the integrity and concentration of your compound stock. The compound may have degraded during storage.[8] Second, consider cell-specific factors; the cell line may lack the target pathway or possess resistance mechanisms.[8] Finally, assay conditions such as cell seeding density, passage number, and serum concentration in the media can significantly influence drug sensitivity.[8][9]

Q2: We observed a paradoxical increase in cell proliferation at certain concentrations of the compound.

A2: Paradoxical effects, while unexpected, can occur. This is sometimes observed with inhibitors of signaling pathways where feedback loops are present.[8] For example, inhibiting one pathway might lead to the compensatory upregulation of a pro-proliferative pathway. To investigate this, perform a full dose-response analysis and consider using an alternative proliferation assay (e.g., BrdU incorporation vs. a metabolic assay like MTT) to confirm the effect.[8]

Q3: Our assay results are not reproducible between experiments.

A3: Reproducibility is a major challenge in cell-based assays.[9][10] Key factors to standardize include cell passage number, cell seeding density, treatment duration, and the batch of media and serum used.[9] The "edge effect" in multi-well plates, where wells on the perimeter evaporate faster, can also lead to variability; it is recommended to fill perimeter wells with PBS or sterile water and not use them for experimental data.[9]

Potential Signaling Pathway

As a propanoic acid derivative, this compound may share mechanisms with other non-steroidal anti-inflammatory drugs (NSAIDs), which commonly target cyclooxygenase (COX) enzymes.

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., Gastric Protection) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., Inflammation, Pain) COX2->Prostaglandins_COX2 Compound 2-(4-Isopropylphenoxy) propanoic acid Compound->COX1 Compound->COX2

Caption: Postulated inhibitory action on the COX signaling pathway.

Section 4: Experimental Protocols

Detailed methodologies are essential for obtaining reproducible results.

Protocol 1: General Williamson Ether Synthesis

This protocol describes a general method for synthesizing this compound from 4-isopropylphenol and an ethyl 2-halopropanoate.

  • Deprotonation: In a round-bottom flask, dissolve 4-isopropylphenol (1 equivalent) in a suitable solvent like acetone or ethanol. Add a base such as potassium carbonate or sodium hydroxide (1.1 equivalents) and stir until the phenol is fully deprotonated.[2]

  • Alkylation: Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the solution. Heat the mixture to reflux (typically 70-100°C) and monitor the reaction by TLC until the starting phenol is consumed.[1]

  • Workup (Ester): After cooling, filter out any inorganic salts. Remove the solvent under reduced pressure. The resulting crude ester can be purified further or used directly in the next step.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide. Heat the mixture to reflux for 2-4 hours.[11]

  • Acidification & Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water. Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. The final product, this compound, will precipitate as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water to remove salts, and dry under vacuum. The product can be further purified by recrystallization.

Protocol 2: General HPLC Analysis Method

This protocol provides a starting point for analyzing the purity of the synthesized compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Phosphoric Acid to adjust pH to ~2.5).

  • Elution: Isocratic (e.g., 60:40 Acetonitrile:Water) or Gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

Protocol 3: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO not exceeding 0.1%) and medium-only controls.[12]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader. Cell viability is proportional to the absorbance and is typically expressed as a percentage of the vehicle-treated control.

Experimental Assay Workflow

seed Seed Cells in 96-well Plate adhere Allow Adherence (Overnight) seed->adhere treat Treat with Compound (Serial Dilutions) adhere->treat incubate Incubate for Desired Period treat->incubate add_mtt Add MTT Reagent (2-4 hours) incubate->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Analyze Data (% Viability vs. Control) read->analyze

References

Technical Support Center: Optimizing Synthesis of 2-(4-Isopropylphenoxy)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(4-isopropylphenoxy)propanoic acid and its analogs. The primary synthetic route discussed is the Williamson ether synthesis, a robust method for forming the key ether linkage.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound analogs? A1: The most prevalent method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a substituted phenol (e.g., 4-isopropylphenol) with a 2-halopropanoic acid ester (like ethyl 2-bromopropionate) in the presence of a base. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product.[1][2]

Q2: What are the essential starting materials and reagents for this synthesis? A2: The key starting materials are 4-isopropylphenol and a 2-halopropanoic acid derivative, such as ethyl 2-bromopropionate or 2-chloropropionic acid. A base is required to deprotonate the phenol, with common choices being sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[1][2] The reaction is typically performed in a solvent like ethanol, acetone, acetonitrile, or toluene.[1]

Q3: What are the primary side reactions that can reduce the yield? A3: The main competing side reaction is the base-catalyzed elimination of the alkylating agent.[1] Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[1] When using dihydroxy-analogs like hydroquinone, over-alkylation to form a bis-acid byproduct is a significant concern that requires careful control of stoichiometry.[2][3]

Q4: How can the progress of the reaction be monitored effectively? A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] By comparing the reaction mixture spot with the starting material spots, one can observe the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) can also be utilized.[1]

Q5: What is a general procedure for purifying the final product? A5: Purification typically begins after the reaction is complete. The mixture is often acidified with an acid like hydrochloric acid (HCl) to precipitate the crude carboxylic acid.[1][4] The solid can then be collected by vacuum filtration and washed with cold water.[4] For higher purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or column chromatography on silica gel can be employed.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound analogs.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The base may be too weak or used in an insufficient amount to fully deprotonate the phenol.[1] 2. Inactive Alkyl Halide: The halide used (e.g., 2-chloropropionate) is less reactive than bromide or iodide equivalents.[1] 3. Low Reaction Temperature: The reaction rate may be too slow at the temperature used.[1] 4. Steric Hindrance: Significant steric hindrance on the alkyl halide can impede the SN2 reaction.[1]1. Base Selection: Use a strong base like NaOH or KOH and ensure at least one molar equivalent is used.[1] 2. Alkyl Halide Choice: Use 2-bromopropionate or 2-iodopropionate for better reactivity.[1] 3. Temperature Optimization: Gently heat the reaction mixture. A temperature range of 70-100°C is often effective, but monitor for side reactions at higher temperatures.[1] 4. Reagent Choice: Use a primary alkyl halide if the analog structure permits. For secondary halides like 2-halopropionates, balancing reaction conditions is key.[1]
Formation of Byproducts (e.g., C-alkylation, elimination) 1. High Reaction Temperature: Elevated temperatures can favor elimination and other side reactions. 2. Strongly Basic Conditions: A high concentration of a strong base can promote elimination.[7] 3. Over-alkylation (for diols): Using an excess of the alkylating agent or prolonged reaction times can lead to multiple additions on dihydroxy phenols.[3]1. Temperature Control: Maintain the reaction at the lowest effective temperature (e.g., 60-80°C).[3] 2. Stoichiometry Control: Use a slight excess of the phenol relative to the alkylating agent to minimize over-alkylation in diol substrates.[3] 3. Reaction Monitoring: Stop the reaction as soon as TLC or GC indicates the consumption of the primary starting material.[3]
Product Degradation or Discoloration 1. Oxidation: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.[1] 2. Photodegradation: Exposure to light can cause degradation of the product in solution.[8]1. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if starting materials are sensitive. 2. Light Protection: Prepare solutions fresh and protect them from light by using amber vials or wrapping containers in aluminum foil.[8]
Difficulty in Purification 1. Incomplete Hydrolysis: Residual ester may be present, complicating purification. 2. Byproducts with Similar Polarity: C-alkylation or over-alkylation products can have similar polarities to the desired product.1. Ensure Complete Hydrolysis: Monitor the hydrolysis step by TLC until the starting ester spot is completely gone.[4] 2. Purification Technique: If acid-base workup is insufficient, employ column chromatography or recrystallization. A variety of solvents such as hexane, toluene, or alcohols can be used for recrystallization.[9]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Phenoxypropanoic Acids

ParameterConditionNotes
Base K₂CO₃, NaOH, KOHStrong bases like NaOH or KOH are effective. K₂CO₃ is a milder option often used in solvents like acetone.[1][2]
Alkylating Agent Ethyl 2-bromopropionateBromides are more reactive than chlorides. A slight excess (1.2 equivalents) is common.[1][5]
Solvent Acetone, Ethanol, Acetonitrile, DMFChoice of solvent can influence reaction rate and side reactions.[1][5][7]
Temperature 70 - 100°CHigher temperatures increase the rate but may also increase byproduct formation.[1][3]
Reaction Time 2 - 18 hoursProgress should be monitored by TLC or GC to determine the optimal time.[1][4][5]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the two-step synthesis: 1) ether formation to create the ethyl ester intermediate, and 2) hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-isopropylphenol (1 equivalent) in anhydrous acetone.

  • Add finely ground potassium carbonate (1.5 equivalents) to the solution. Stir the suspension vigorously at room temperature for 30 minutes.[4][5]

  • Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the stirring mixture.[4][5]

  • Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours.[4][5]

  • Monitor the reaction's progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent).

  • Once the 4-isopropylphenol is consumed, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).[4]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate, which can often be used in the next step without further purification.[4]

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in ethanol in a round-bottom flask.

  • Add a 10% aqueous sodium hydroxide solution (2-3 equivalents of NaOH).[4]

  • Heat the mixture to reflux for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is fully consumed.[1][4]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[4]

  • Dilute the remaining aqueous solution with water. Wash with diethyl ether to remove any non-acidic impurities.[4]

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid while stirring. A precipitate of the final product should form.[4]

  • Cool the mixture in an ice bath to maximize precipitation.[4]

  • Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts.[1][4]

  • Dry the purified product. Determine the yield and characterize using NMR, IR, and mass spectrometry.

Visualized Workflows and Logic

G cluster_synthesis Step 1: Williamson Ether Synthesis cluster_hydrolysis Step 2: Hydrolysis & Purification reactants 1. Mix 4-Isopropylphenol, K₂CO₃, and Acetone add_alkyl_halide 2. Add Ethyl 2-Bromopropionate reactants->add_alkyl_halide reflux 3. Reflux for 12-18 hours add_alkyl_halide->reflux workup1 4. Filter Salts & Concentrate reflux->workup1 add_base 5. Dissolve Crude Ester & Add NaOH(aq) workup1->add_base reflux2 6. Reflux for 2-4 hours add_base->reflux2 workup2 7. Acidify with HCl to Precipitate reflux2->workup2 purify 8. Filter, Wash & Dry Product workup2->purify final_product Final Product: 2-(4-Isopropylphenoxy) propanoic acid purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for low yield in the synthesis reaction.

References

Validation & Comparative

Validating the Purity of Synthesized 2-(4-Isopropylphenoxy)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of analytical techniques for authenticating the purity of 2-(4-Isopropylphenoxy)propanoic acid, a key intermediate in various chemical syntheses. We present detailed experimental protocols, comparative data, and a logical workflow to assist researchers in selecting the most appropriate methods for their needs.

Introduction to Purity Validation

The synthesis of this compound, commonly achieved through Williamson ether synthesis, can introduce various impurities. These may include unreacted starting materials, byproducts from side reactions, and degradation products. Regulatory bodies mandate robust analytical methods to identify and quantify these impurities, ensuring the safety and efficacy of the final product. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques (NMR, FTIR) for this purpose.

Comparative Analysis of Purity Validation Techniques

A multi-faceted approach employing both chromatographic and spectroscopic methods is recommended for the comprehensive purity assessment of this compound.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection and quantification of non-volatile impurities.High resolution, sensitivity, and reproducibility.[1]May require derivatization for some compounds to enhance detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile impurities and byproducts.High sensitivity and specificity for volatile compounds.[1]Not suitable for non-volatile or thermally labile compounds without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural elucidation of the main compound and impurities.Provides detailed structural information, non-destructive.[2]Lower sensitivity compared to chromatographic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Fast, simple, and provides a molecular fingerprint.[2]Limited in quantifying impurities and distinguishing between structurally similar compounds.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection: UV at 220 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities that may be present from the synthesis. As carboxylic acids are generally non-volatile, a derivatization step is often required.

  • Derivatization (Esterification):

    • To approximately 1 mg of the sample, add 200 µL of a suitable esterification agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to confirm the identity of the synthesized compound and any major impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquisition:

    • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method to confirm the presence of key functional groups in the synthesized molecule.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[1]

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[1]

Expected Data and Interpretation

Expected HPLC Data
CompoundExpected Retention Time (min)Purity (%)
This compound~ 6.5> 98
4-Isopropylphenol (Starting Material)~ 4.2< 0.5
1,4-bis(1-carboxyethoxy)benzene (Potential Impurity)> 8.0< 0.5
Expected Spectroscopic Data
TechniqueExpected Observations for this compound
¹H NMR (400 MHz, CDCl₃) δ ~1.2 (d, 6H, -CH(CH₃)₂), ~1.6 (d, 3H, -CH(CH₃)COOH), ~2.9 (sept, 1H, -CH(CH₃)₂), ~4.7 (q, 1H, -CH(CH₃)COOH), ~6.8-7.2 (m, 4H, Ar-H), ~10-12 (br s, 1H, -COOH).
¹³C NMR (100 MHz, CDCl₃) δ ~18 (CH₃), ~24 (CH(CH₃)₂), ~33 (CH(CH₃)₂), ~72 (O-CH), ~115-130 (Ar-C), ~145 (Ar-C), ~155 (Ar-C-O), ~178 (C=O).
FTIR (KBr Pellet, cm⁻¹) ~2960 (C-H stretch, alkyl), ~3000-3300 (O-H stretch, broad, carboxylic acid), ~1710 (C=O stretch, carboxylic acid), ~1600, ~1500 (C=C stretch, aromatic), ~1240 (C-O stretch, ether).
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 208. Fragment ions corresponding to the loss of -COOH (m/z 163), -CH(CH₃)COOH (m/z 135), and the isopropyl group (m/z 165).

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and subsequent purity validation process.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Purification 4-Isopropylphenol 4-Isopropylphenol Reaction_Vessel Reaction in a suitable solvent (e.g., Ethanol) 4-Isopropylphenol->Reaction_Vessel 2-Bromopropanoic acid 2-Bromopropanoic acid 2-Bromopropanoic acid->Reaction_Vessel Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_Vessel Crude_Product Crude this compound Reaction_Vessel->Crude_Product Acidification Acidification Extraction Extraction Acidification->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Crude_Product->Acidification

Caption: Workflow for the synthesis of this compound.

Purity_Validation_Workflow Purity Validation Workflow cluster_analysis Analytical Techniques Synthesized_Product Synthesized this compound HPLC HPLC Synthesized_Product->HPLC GC_MS GC-MS Synthesized_Product->GC_MS NMR NMR Synthesized_Product->NMR FTIR FTIR Synthesized_Product->FTIR Data_Analysis Data Analysis and Interpretation HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Purity_Report Purity Validation Report Data_Analysis->Purity_Report

Caption: Logical workflow for the purity validation of the synthesized product.

Conclusion

The validation of purity for synthesized this compound requires a combination of orthogonal analytical techniques. HPLC provides robust quantitative data on purity and non-volatile impurities, while GC-MS is essential for identifying volatile byproducts. Spectroscopic methods such as NMR and FTIR are indispensable for structural confirmation and identification of functional groups. By employing the detailed protocols and comparative data in this guide, researchers can confidently assess the purity of their synthesized compound, ensuring it meets the stringent requirements for further research and development.

References

A Comparative Guide to Phenoxypropanoic Acids: From Herbicides to Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxypropanoic acids are a versatile class of chemical compounds with a broad spectrum of biological activities, ranging from potent herbicides to effective anti-inflammatory and lipid-lowering drugs. This guide provides a comparative analysis of 2-(4-Isopropylphenoxy)propanoic acid and other notable phenoxypropanoic acids, highlighting their diverse mechanisms of action and applications. Due to the limited publicly available quantitative data for this compound, this guide focuses on a broader comparison of well-characterized analogues, providing a framework for understanding the structure-activity relationships within this chemical family.

Diverse Biological Activities of Phenoxypropanoic Acids

The biological effects of phenoxypropanoic acids are largely determined by the nature and position of substituents on the phenoxy and propanoic acid moieties. This structural diversity has led to their development for distinct applications in agriculture and medicine.

Herbicidal Activity: A significant number of phenoxypropanoic acids are synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA).[1] This leads to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[1] Prominent examples include 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA). Another class of herbicidal phenoxypropanoic acids, such as diclofop-methyl, function by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in grasses.

Pharmacological Activity: In contrast, other derivatives exhibit valuable therapeutic properties. Fenoprofen, for instance, is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.[2] Clofibric acid, the active metabolite of the drug clofibrate, acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, leading to a reduction in blood lipid levels.

Comparative Quantitative Data

While specific experimental data for this compound is scarce in publicly accessible literature, the following tables summarize the biological activities of other well-studied phenoxypropanoic acids.

CompoundClassPrimary TargetBiological ActivityIC50/EC50Organism/SystemReference
2,4-D Herbicide (Synthetic Auxin)Auxin ReceptorsHerbicidalLD50: 639 mg/kgRat (oral)[3]
MCPA Herbicide (Synthetic Auxin)Auxin ReceptorsHerbicidalEC50: Varies by speciesPlants[4]
Diclofop-methyl Herbicide (ACCase Inhibitor)Acetyl-CoA CarboxylaseHerbicidalIC50: 41.1 nM (for metamifop, a similar ACCase inhibitor)Echinochloa crus-galli[5]
Fenoprofen NSAID (COX Inhibitor)COX-1 and COX-2Anti-inflammatoryNon-selective COX-1/COX-2 inhibitorHuman[2]
Clofibric Acid Lipid-lowering agentPPARαHypolipidemicEC50: 574 µM (for PPARα activation)In vitro assay[6]

Note: IC50 and EC50 values can vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

To illustrate the distinct mechanisms of action of phenoxypropanoic acids, the following diagrams depict the auxin herbicide signaling pathway and the cyclooxygenase (COX) inhibition pathway.

Auxin_Signaling_Pathway Auxin Herbicide Auxin Herbicide Auxin Receptor (e.g., TIR1/AFB) Auxin Receptor (e.g., TIR1/AFB) Auxin Herbicide->Auxin Receptor (e.g., TIR1/AFB) Ubiquitination Ubiquitination Auxin Receptor (e.g., TIR1/AFB)->Ubiquitination Promotes binding to Aux/IAA Repressor Aux/IAA Repressor Aux/IAA Repressor->Ubiquitination ARF Transcription Factors ARF Transcription Factors Aux/IAA Repressor->ARF Transcription Factors Inhibits 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Targets for degradation 26S Proteasome->Aux/IAA Repressor Degrades Auxin-Responsive Genes Auxin-Responsive Genes ARF Transcription Factors->Auxin-Responsive Genes Activates transcription Uncontrolled Growth & Plant Death Uncontrolled Growth & Plant Death Auxin-Responsive Genes->Uncontrolled Growth & Plant Death

Caption: Simplified signaling pathway of auxin-mimicking herbicides.

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 Enzymes COX-1 / COX-2 Enzymes Arachidonic Acid->COX-1 / COX-2 Enzymes Prostaglandins Prostaglandins COX-1 / COX-2 Enzymes->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Fenoprofen (NSAID) Fenoprofen (NSAID) Fenoprofen (NSAID)->COX-1 / COX-2 Enzymes Inhibits Herbicidal_Efficacy_Workflow cluster_0 Greenhouse Assay Seed Germination Seed Germination Seedling Growth Seedling Growth Seed Germination->Seedling Growth Herbicide Application Herbicide Application Seedling Growth->Herbicide Application Data Collection Data Collection Herbicide Application->Data Collection (e.g., 21 days) Data Analysis Data Analysis Data Collection->Data Analysis (e.g., GR50 calculation)

References

A Comparative Study of 2-(4-Isopropylphenoxy)propanoic Acid Derivatives: Insights into PPARα Agonism and Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(4-isopropylphenoxy)propanoic acid derivatives, a class of compounds structurally related to the fibrate class of drugs. The primary focus is on their potential as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists and their associated anti-inflammatory effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Data Presentation: Comparative Biological Activity

Compound/DerivativeTargetAssay TypeResult (IC₅₀/EC₅₀)SelectivityReference Compound
Fenofibric Acid PPARαReporter Gene AssayEC₅₀: ~5-15 µM-GW7647
Compound A PPARαReporter Gene AssayEC₅₀: 17 nM--
Compound B PPARδReporter Gene AssayEC₅₀: 23 nM--
Ibuprofen COX-1Enzyme InhibitionIC₅₀: 13 µMCOX-2/COX-1 = 0.4-
COX-2Enzyme InhibitionIC₅₀: 344 µM
(S)-Flurbiprofen COX-1Enzyme InhibitionIC₅₀: 0.3 µM--
COX-2Enzyme InhibitionIC₅₀: 1.1 µM

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many 2-(4-aryloxyphenoxy)propanoic acid derivatives involves the activation of PPARα, a key regulator of lipid metabolism and inflammation. The following diagrams illustrate the PPARα signaling pathway and a general workflow for the synthesis and evaluation of these compounds.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative PPARa PPARα Ligand->PPARa Binds to HSP HSP PPARa->HSP Inactive state Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Figure 1: PPARα signaling pathway activated by this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials: 4-Isopropylphenol & Ethyl 2-bromopropanoate Reaction Williamson Ether Synthesis Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization PPARa_Assay PPARα Reporter Gene Assay (EC₅₀ Determination) Characterization->PPARa_Assay AntiInflammatory_Assay In Vitro Anti-Inflammatory Assay (e.g., COX Inhibition, Cytokine Release) Characterization->AntiInflammatory_Assay Data_Analysis Data Analysis & SAR Studies PPARa_Assay->Data_Analysis AntiInflammatory_Assay->Data_Analysis

Figure 2: General experimental workflow for the synthesis and evaluation of derivatives.

Experimental Protocols

The following are detailed methodologies for the synthesis and key biological evaluations of this compound derivatives.

Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate (A Representative Derivative)

Materials:

  • 4-Isopropylphenol

  • Ethyl 2-bromopropanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 4-isopropylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 20 minutes.

  • Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-isopropylphenoxy)propanoate.

  • The crude product can be purified by column chromatography on silica gel.

PPARα Reporter Gene Assay

This assay quantifies the ability of a compound to activate the PPARα receptor.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid (contains PPAR response elements driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Cell culture medium and reagents

  • Transfection reagent

  • Test compounds (this compound derivatives)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed HepG2 cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds or a reference agonist (e.g., GW7647). Include a vehicle control (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

  • Plot the fold induction against the compound concentration and determine the EC₅₀ value using a suitable software.

In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a simple and widely used method to screen for anti-inflammatory activity.

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compounds (this compound derivatives)

  • Reference anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of BSA in PBS.

  • Prepare various concentrations of the test compounds and the reference drug in a suitable solvent (e.g., DMSO).

  • To 0.2 mL of the test or reference solution, add 2.8 mL of the BSA solution.

  • A control group consists of 0.2 mL of the solvent and 2.8 mL of the BSA solution.

  • Incubate all the samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

  • After cooling, measure the absorbance (turbidity) of the samples at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

comparing the biological activity of 2-(4-Isopropylphenoxy)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

###A Comparative Analysis of the Biological Activity of 2-(4-Isopropylphenoxy)propanoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of this compound and its analogs. Derivatives of this structural class have demonstrated significant potential across multiple domains, including agriculture and medicine. The primary biological activities explored are herbicidal, antimicrobial, and anti-inflammatory effects. This document synthesizes experimental data to highlight structure-activity relationships and provides detailed methodologies for key assays to support further research and development.

Overview of Biological Activities

Analogs of this compound belong to the broader chemical family of aryloxyphenoxypropionates (AOPPs) and arylpropionic acids. This structural motif is the foundation for a wide range of biologically active molecules.[1]

  • Herbicidal Activity: AOPP derivatives are widely used as selective, post-emergence herbicides for controlling grass weeds.[1] Their mechanism of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid biosynthesis in susceptible plants.[1][2][3] The herbicidal efficacy is highly dependent on the stereochemistry, with the (R)-isomer typically being more active.[4]

  • Anti-inflammatory Activity: As derivatives of arylpropionic acid, these compounds are analogs of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[5][6] Their therapeutic effect is derived from the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[5][7]

  • Antimicrobial Activity: Phenylpropanoic acid derivatives have also emerged as a promising class of compounds with potential antimicrobial properties against various pathogenic microorganisms.[8] While the exact mechanism is not fully elucidated, a plausible mode of action is the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[8]

Data Presentation: Comparative Biological Activity

The following tables summarize quantitative data on the herbicidal, anti-inflammatory, and antimicrobial activities of various 2-(phenoxy)propanoic acid analogs.

Table 1: Herbicidal Activity of 2-(4-aryloxyphenoxy)propionamide Analogs against Grass Weeds

Compound IDR Group (at position 4 of phenoxy ring)Target WeedIC50 (g/ha)Reference
2b (R)-(+)-N-[(6-chloropyridin-3-yl)methyl]-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)-propanamideDigitaria sanguinalis15.4[9]
Echinochloa crus-galli22.8[9]
Metamifop (Commercial Herbicide)Digitaria sanguinalis31.9[9]
Echinochloa crus-galli25.0[9]
QPEP-I-4 Quinazolinone–phenoxypropionate derivativeE. crusgalli, D. sanguinalis, S. alterniflora>80% inhibition at 150 g/ha[10]
QPP-7 Quinazolin-4(3H)-one derivativeE. crusgalli, D. sanguinalis, P. alopecuroidesExcellent activity at 375 g/ha[3]

Table 2: Anti-inflammatory Activity of Propanoic Acid Analogs (COX Inhibition)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)Reference
Diclofenac 0.6110.63~0.97[7]
Fenoprofen Data not availableData not availableNon-selective[7]

Note: Fenoprofen is 2-(4-Phenylphenoxy)propanoic acid. While specific IC50 values were not cited in the available literature, it is established as a non-selective inhibitor of both COX-1 and COX-2.[7]

Table 3: Antimicrobial Activity of 2-phenylpropionic acid derivatives

Compound IDStructure ModificationTest OrganismMIC (µg/mL)
6a 2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)phenyl)propanoic acidS. aureus ATCC 25923>128
6i 2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acidS. aureus ATCC 2592364
6l 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acidS. aureus ATCC 2592332

Data is representative of analogs evaluated for antimicrobial properties.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and reliable results.

Protocol 1: Synthesis of this compound Analogs

A common and versatile method for synthesizing phenoxypropanoic acids is the Williamson ether synthesis.[8]

  • Esterification: React a substituted phenol (e.g., 4-isopropylphenol) with an appropriate α-haloalkanoate ester (e.g., ethyl 2-bromopropionate) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF.

  • Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide (NaOH).

  • Acidification: After the hydrolysis is complete, cool the reaction mixture and acidify it with a strong acid (e.g., HCl) to precipitate the final 2-(4-substituted-phenoxy)propanoic acid product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized analog using analytical techniques such as NMR spectroscopy, Mass Spectrometry (MS), and IR spectroscopy.[8]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[8][11]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8] This can be determined by visual inspection or by using a microplate reader to measure absorbance.[8]

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the anti-inflammatory potency of a compound.[7]

  • Animal Model: Use adult male Wistar rats or Swiss albino mice, fasted overnight with free access to water.

  • Compound Administration: Administer the test compound or a reference drug (e.g., Diclofenac) orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • Induction of Edema: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw swelling indicates anti-inflammatory activity.[7]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key workflows and mechanisms of action described in this guide.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Substituted Phenol + Ethyl 2-bromopropionate esterification Williamson Ether Synthesis (Base, Solvent, Heat) start->esterification ester Intermediate Ester esterification->ester hydrolysis Base Hydrolysis (e.g., NaOH) ester->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product Final Propanoic Acid Analog acidification->product purify Recrystallization or Column Chromatography product->purify characterize NMR, MS, IR Spectroscopy purify->characterize

Caption: General workflow for the synthesis of 2-(Phenoxy)propanoic acid analogs.

G cluster_workflow Antimicrobial Testing Workflow prep Prepare Compound Stock & Microbial Inoculum dilution Serial Dilution in 96-Well Plate prep->dilution inoculate Inoculate Wells with Microorganism dilution->inoculate incubation Incubate Plate (37°C, 18-24h) inoculate->incubation readout Visual Inspection or Absorbance Reading incubation->readout mic Determine MIC Value readout->mic

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

G cluster_pathway Anti-inflammatory Mechanism of Action membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A2 cox COX-1 / COX-2 Enzymes arachidonic->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation nsaid Propanoic Acid Analogs (NSAIDs) nsaid->cox Inhibition

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-(4-Isopropylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a critical cornerstone of any study. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation of 2-(4-Isopropylphenoxy)propanoic acid, a compound of interest in various chemical and pharmaceutical research areas. We present supporting data, detailed experimental protocols, and a clear visual workflow to aid in the selection of the most appropriate analytical strategy.

At the Core of Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the premier technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted NMR Data for this compound

The structural confirmation of this compound by NMR relies on the analysis of its ¹H and ¹³C spectra. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each unique proton and carbon are summarized below. These predictions are based on established chemical shift ranges for the constituent functional groups.

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Multiplicity Integration Assignment Predicted δ (ppm)
H-7 (Carboxylic Acid)10.0 - 13.0Singlet (broad)1HC-7 (Carbonyl)170 - 180
H-2', H-6' (Aromatic)6.8 - 7.2Doublet2HC-1' (Aromatic)150 - 160
H-3', H-5' (Aromatic)6.7 - 7.0Doublet2HC-4' (Aromatic)140 - 150
H-8 (Propanoic CH)4.5 - 5.0Quartet1HC-2', C-6' (Aromatic)115 - 125
H-1'' (Isopropyl CH)2.8 - 3.2Septet1HC-3', C-5' (Aromatic)110 - 120
H-9 (Propanoic CH₃)1.4 - 1.7Doublet3HC-8 (Propanoic CH)70 - 80
H-2'' (Isopropyl CH₃)1.1 - 1.3Doublet6HC-1'' (Isopropyl CH)30 - 40
C-9 (Propanoic CH₃)15 - 25
C-2'' (Isopropyl CH₃)20 - 30

A Broader Perspective: Alternative Structural Confirmation Techniques

While NMR is a powerful tool, a multi-faceted analytical approach often provides the most robust structural confirmation. Here, we compare NMR with other widely used techniques, highlighting their respective strengths and limitations in the context of analyzing this compound.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, small sample requirement.Isomers can be difficult to distinguish, provides limited connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and inexpensive.Provides limited information on the overall molecular skeleton.
Elemental Analysis (EA) Percentage composition of elements (C, H, O).Confirms the elemental formula.Does not provide information on connectivity or isomerism.

Experimental Protocols: A Practical Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Visualizing the Workflow

The logical flow of the structural confirmation process, from sample preparation to data analysis and final confirmation, is illustrated in the following diagram.

Structural_Confirmation_Workflow cluster_Sample_Prep Sample Preparation cluster_NMR_Acquisition NMR Data Acquisition cluster_Data_Analysis Data Analysis cluster_Alternative_Techniques Alternative Techniques (for Confirmation) cluster_Confirmation Structural Confirmation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR EA Elemental Analysis Sample->EA H1_NMR ¹H NMR Spectroscopy Dissolve->H1_NMR C13_NMR ¹³C NMR Spectroscopy Dissolve->C13_NMR Process_H1 Process ¹H Spectrum (FT, Phasing, Baseline) H1_NMR->Process_H1 Process_C13 Process ¹³C Spectrum (FT, Phasing, Baseline) C13_NMR->Process_C13 Analyze_H1 Analyze ¹H Data (Chemical Shift, Integration, Multiplicity) Process_H1->Analyze_H1 Analyze_C13 Analyze ¹³C Data (Chemical Shift) Process_C13->Analyze_C13 Confirmation Confirmed Structure Analyze_H1->Confirmation Analyze_C13->Confirmation MS->Confirmation IR->Confirmation EA->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is most definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy. This powerful technique provides an unparalleled level of detail regarding the molecule's atomic framework. However, for comprehensive characterization and to meet rigorous regulatory standards, supplementing NMR data with information from mass spectrometry, IR spectroscopy, and elemental analysis is highly recommended. By understanding the strengths and limitations of each method, researchers can devise a robust analytical strategy to confidently elucidate and confirm the structure of their compounds of interest.

A Comparative Cross-Validation of 2-(4-Isopropylphenoxy)propanoic Acid's Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(4-Isopropylphenoxy)propanoic acid, a member of the phenoxypropanoic acid chemical class. Due to a scarcity of direct experimental data for this specific compound, this document cross-validates its potential biological activities by examining robust experimental data from structurally related analogues. The primary activities associated with this class of molecules are herbicidal action through the inhibition of Acetyl-CoA Carboxylase (ACCase) and anti-inflammatory effects via the inhibition of Cyclooxygenase (COX) enzymes.

Chemical Profile of this compound

PropertyValue
CAS Number 237412-04-3
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.26 g/mol
IUPAC Name This compound

Potential Herbicidal Activity: Comparison with ACCase Inhibitors

Comparative Inhibitory Data of Structurally Related Herbicides
CompoundTarget OrganismIC₅₀ (µM)Reference
PropaquizafopZea mays ACCase0.04[2]
HaloxyfopSetaria faberi ACCase0.05Published literature
Fenoxaprop-ethylAvena fatua ACCase0.11Published literature
MecopropBroadleaf WeedsNot an ACCase inhibitor; acts as a synthetic auxin[3][4][5]

Note: The data presented is for comparative purposes and represents the activity of structurally related compounds.

Experimental Protocol: In Vitro ACCase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against the ACCase enzyme.

1. Enzyme Extraction and Preparation:

  • Isolate ACCase from the target plant species (e.g., maize seedlings).

  • Homogenize the plant tissue in an extraction buffer (e.g., Tris-HCl with protease inhibitors).

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

  • Partially purify the enzyme using ammonium sulfate precipitation.

2. Reaction Mixture Preparation:

  • Prepare a reaction buffer containing ATP, MgCl₂, acetyl-CoA, and bicarbonate.

  • Add the test compound (this compound or analogues) at various concentrations.

  • Include a positive control (a known ACCase inhibitor) and a negative control (vehicle).

3. Enzyme Reaction and Detection:

  • Initiate the reaction by adding the ACCase enzyme extract.

  • Incubate the mixture at a controlled temperature (e.g., 30°C).

  • The reaction involves the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

  • Stop the reaction by adding acid.

  • Quantify the amount of incorporated radioactivity using liquid scintillation counting.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the compound concentration.

G Workflow for ACCase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme_prep ACCase Enzyme Extraction reaction_setup Prepare Reaction Mixture enzyme_prep->reaction_setup compound_prep Test Compound Dilution Series compound_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation scintillation Liquid Scintillation Counting incubation->scintillation data_analysis Calculate % Inhibition and IC50 scintillation->data_analysis

ACCase Inhibition Assay Workflow

Potential Anti-Inflammatory Activity: Comparison with COX Inhibitors

Aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes.[6] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][7] The potential anti-inflammatory activity of this compound can be inferred by comparing it to well-known NSAIDs.

Comparative Inhibitory Data of Structurally Related NSAIDs
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
Ibuprofen1.6 - 2.40.3 - 2.4[7]
Naproxen0.6 - 2.51.2 - 2.1[7]
Ketoprofen0.01 - 0.50.5 - 3.2[7]
Loxoprofen0.10.23[7]

Note: The data presented is for comparative purposes and represents the activity of structurally related compounds.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to assess the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

1. Reagent and Compound Preparation:

  • Recombinant human COX-1 and COX-2 enzymes are used.

  • Prepare an assay buffer (e.g., Tris-HCl).

  • Prepare a solution of the substrate, arachidonic acid.

  • Prepare serial dilutions of the test compound (this compound or analogues).

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations.

  • Add the COX-1 or COX-2 enzyme to the respective wells.

  • Pre-incubate the plate at 37°C for approximately 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

3. Detection and Quantification:

  • The reaction product, Prostaglandin E₂ (PGE₂), is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).

  • Follow the specific instructions of the PGE₂ ELISA kit for detection.

4. Data Analysis:

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value for both COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

G Cyclooxygenase (COX) Signaling Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Propanoic Acid Derivatives (e.g., this compound) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

COX Signaling Pathway and NSAID Inhibition

Conclusion

While direct experimental validation for this compound is limited in publicly available literature, a comparative analysis of its structural analogues strongly suggests potential biological activity as both a herbicide and an anti-inflammatory agent. The provided experimental protocols for ACCase and COX inhibition assays offer a clear framework for future in vitro studies to elucidate the specific activity and potency of this compound. Further research is warranted to confirm these potential activities and to explore its selectivity and safety profile.

References

Comparative Analysis of 2-(4-Isopropylphenoxy)propanoic Acid and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential herbicidal characteristics of 2-(4-Isopropylphenoxy)propanoic acid with established commercial herbicides. Due to the limited publicly available data on the specific herbicidal efficacy of this compound, this comparison is based on the activities of its chemical class, the phenoxypropionic acids. This class is divided into two major groups based on their mode of action: the aryloxyphenoxypropionates (AOPPs), which are ACCase inhibitors, and the phenoxy-auxins, which act as synthetic auxins.

Introduction to Phenoxypropionic Acid Herbicides

Phenoxypropionic acid derivatives are a significant class of herbicides used in modern agriculture. Their efficacy and selectivity are determined by their chemical structure, which dictates their mode of action within the plant.

1. Aryloxyphenoxypropionates (AOPPs or 'Fops'): This subgroup is characterized by an additional aryloxy group linked to the phenoxy ring. AOPPs are highly effective post-emergence herbicides that selectively control a wide range of annual and perennial grasses in broadleaf crops.[1][2] Their mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[1][2][3] This inhibition leads to the breakdown of cell membranes and ultimately, the death of the susceptible plant.[4] The herbicidal activity of these compounds is stereospecific, with the (R)-enantiomer being the biologically active form.[4][5]

2. Phenoxy-auxin Herbicides: This group, which includes compounds like dichlorprop and mecoprop, mimics the natural plant hormone indole-3-acetic acid (IAA).[3][6] When applied to broadleaf weeds, they induce rapid and uncontrolled cell division and elongation, leading to tissue damage and plant death.[3][7] They are primarily used to control broadleaf weeds in monocotyledonous crops like wheat and corn.[3]

Comparative Data of Commercial Herbicides

The following tables summarize the properties and efficacy of selected commercial herbicides from the AOPP and phenoxy-auxin classes, which serve as benchmarks for evaluating novel compounds like this compound.

Table 1: General Properties of Representative Commercial Herbicides

Characteristic Quizalofop-P-ethyl (AOPP) Fenoxaprop-P-ethyl (AOPP) Dichlorprop (Phenoxy-auxin)
Chemical Class AryloxyphenoxypropionateAryloxyphenoxypropionatePhenoxypropionic Acid
Mode of Action ACCase Inhibitor[1][4]ACCase Inhibitor[8]Synthetic Auxin[3][9]
Primary Target Grass Weeds[1]Grass Weeds[10]Broadleaf Weeds[3][9]
Selectivity Safe for most broadleaf crops[1]Safe for most broadleaf crops and some cereals[10]Safe for most grass crops (cereals, turf)[3]
Application Post-emergence[1]Post-emergence[8]Post-emergence[6]

Table 2: Efficacy of Commercial AOPP Herbicides on Common Grass Weeds

Weed Species Herbicide Application Rate (g a.i./ha) Control Efficacy (%) Reference
Echinochloa crus-galli (Barnyardgrass)Quizalofop-P-ethyl187.5>90[11]
Digitaria sanguinalis (Large Crabgrass)Quizalofop-P-ethyl187.5>90[11]
Eleusine indica (Goosegrass)Quizalofop-P-ethyl187.5>90[11]
Avena fatua (Wild Oat)Clodinafop-propargyl30-60High[4]
Cynodon dactylon (Bermudagrass)Fenoxaprop-P-ethylVariesSuppression[10]

Note: Efficacy can vary based on environmental conditions, weed growth stage, and product formulation.

Mode of Action Signaling Pathways

The diagrams below illustrate the distinct molecular mechanisms of the two main classes of phenoxypropionic acid herbicides.

Caption: Mode of Action for Aryloxyphenoxypropionate (AOPP) Herbicides.

Experimental_Workflow Start Start: Plant Cultivation (Weeds & Crop) Growth Growth to Target Stage (e.g., 3-4 Leaf) Start->Growth Preparation Prepare Herbicide Solutions (Test Compound & Standards) Growth->Preparation Application Spray Application (Cabinet Sprayer) Preparation->Application Incubation Incubation in Greenhouse (Controlled Conditions) Application->Incubation Assessment Visual Injury Assessment (7, 14, 21 DAT) Incubation->Assessment Harvest Biomass Harvest & Dry Weight (21 DAT) Assessment->Harvest Analysis Data Analysis (ANOVA, GR50 Calculation) Harvest->Analysis End End: Efficacy & Selectivity Determined Analysis->End

References

Benchmarking the Biological Activity of 2-(4-Isopropylphenoxy)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the potential biological activity of 2-(4-Isopropylphenoxy)propanoic acid. Due to a lack of publicly available experimental data for this specific compound, this guide focuses on two primary potential mechanisms of action, based on the activity of structurally similar molecules: Peroxisome Proliferator-Activated Receptor (PPAR) agonism and Cyclooxygenase (COX) enzyme inhibition. The provided experimental protocols and comparative data for well-characterized compounds will enable researchers to effectively design and interpret studies on this compound.

Potential Therapeutic Targets

Phenoxypropanoic acid derivatives have been identified as having a range of biological activities, including roles as anti-inflammatory, antidiabetic, and antimicrobial agents. Based on the structure of this compound, two of the most probable biological targets are PPARs and COX enzymes.

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell differentiation, and inflammation. Activation of PPARs, particularly PPARα and PPARγ, is a therapeutic target for dyslipidemia and type 2 diabetes.

PPAR Signaling Pathway

Upon activation by a ligand, such as a PPAR agonist, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway PPAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., this compound) PPAR PPAR Agonist->PPAR Binds and Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Target_Gene Target Gene (e.g., Genes for fatty acid oxidation) PPRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic_Effects Metabolic Effects (e.g., Lipid lowering) Protein->Metabolic_Effects

Caption: PPAR signaling pathway illustrating ligand activation and gene transcription.

Comparative Activity of Known PPAR Agonists

The following table summarizes the half-maximal effective concentrations (EC50) for a selection of known PPAR agonists. This data can serve as a benchmark for evaluating the potency of this compound.

CompoundTargetEC50 (nM)
GW9578Murine PPARα8
GW0742Murine PPARδ28
GW7845Murine PPARγ1.2
FenofibrateHuman PPARα30,000
RosiglitazoneHuman PPARγ-

Note: EC50 values can vary depending on the specific assay conditions.[1][2]

Experimental Protocol: In Vitro PPARα Activation Assay

This protocol describes a luciferase reporter assay to determine the in vitro activation of human PPARα.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are co-transfected with a chimeric human PPARα-Gal4 receptor expression plasmid and a pGL4.35 vector containing a 9x Gal4 upstream activation sequence (UAS) and a luciferase reporter gene.

  • Compound Treatment:

    • 24 hours post-transfection, cells are seeded into 96-well plates.

    • Cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., WY14643).

  • Luciferase Assay:

    • After a 24-hour incubation period, the cells are lysed.

    • Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • The relative light units (RLU) are normalized to a vehicle control.

    • The EC50 value, the concentration at which the compound elicits a half-maximal response, is calculated by plotting the normalized RLU against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cyclooxygenase (COX) Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. Structurally similar compounds to this compound, such as fenoprofen, are known non-selective COX inhibitors.

COX Signaling Pathway

COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. Inhibition of COX-1 and/or COX-2 blocks this conversion, reducing the production of these pro-inflammatory mediators.

COX_Signaling_Pathway COX Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) PGH2->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_Inflammatory NSAID NSAID (e.g., this compound) NSAID->COX1 Inhibits NSAID->COX2 Inhibits

Caption: COX signaling pathway and the inhibitory action of NSAIDs.

Comparative Activity of Known COX Inhibitors

The following table presents the half-maximal inhibitory concentrations (IC50) for a selection of known non-selective and COX-2 selective inhibitors. This data provides a benchmark for assessing the inhibitory potency and selectivity of this compound.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen12800.15
Diclofenac0.0760.0262.9
Indomethacin0.00900.310.029
Meloxicam376.16.1
Celecoxib826.812

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)

This protocol is a widely accepted method for determining the potency and selectivity of COX inhibitors.

  • COX-1 Activity (Thromboxane B2 Measurement):

    • Fresh human venous blood is collected into tubes without anticoagulant.

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control at 37°C for 1 hour.

    • During this incubation, blood is allowed to clot, which induces platelet activation and thromboxane A2 (TXA2) production, which is rapidly converted to the stable metabolite thromboxane B2 (TXB2).

    • Serum is separated by centrifugation.

    • TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA).

  • COX-2 Activity (Prostaglandin E2 Measurement):

    • Fresh human venous blood is collected into tubes containing heparin.

    • Aliquots of whole blood are incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

    • The blood is then incubated with various concentrations of the test compound or vehicle control at 37°C for 24 hours.

    • Plasma is separated by centrifugation.

    • Prostaglandin E2 (PGE2) levels in the plasma are quantified using a specific EIA.

  • Data Analysis:

    • The percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated for each compound concentration relative to the vehicle control.

    • IC50 values are determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    • The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Generalized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel compounds like this compound.

Experimental_Workflow General Experimental Workflow Start Starting Materials (e.g., 4-Isopropylphenol) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., PPAR, COX assays) Characterization->In_Vitro_Screening Data_Analysis Data Analysis (IC50/EC50 Determination) In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A generalized workflow for the synthesis and evaluation of novel compounds.

References

Assessing the Reproducibility of 2-(4-Isopropylphenoxy)propanoic Acid Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the experimental reproducibility for 2-(4-Isopropylphenoxy)propanoic acid and its structural analogs. Due to a lack of extensive, publicly available experimental data specifically for this compound, this document leverages detailed protocols and data from closely related phenoxypropanoic acid derivatives, particularly 2-(4-Phenylphenoxy)propanoic acid (Fenoprofen), to establish a framework for evaluating reproducibility. The methodologies and data presented herein serve as a valuable resource for researchers designing and interpreting experiments with this class of compounds.

Chemical and Physical Properties

A foundational aspect of experimental reproducibility is the consistent characterization of the chemical entity under investigation. The following table summarizes the key identifiers and physicochemical properties of this compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 237412-04-3[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.26 g/mol [1]
ChEMBL ID CHEMBL191152[2]

Synthesis and Characterization: Establishing a Reproducible Foundation

The synthesis of this compound and its analogs is most commonly achieved through a Williamson ether synthesis. The reproducibility of biological experiments is contingent on the purity and consistent quality of the synthesized compound.

General Synthetic Protocol: Williamson Ether Synthesis

This two-step process involves the formation of an ester intermediate followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)propanoate

  • Reaction Setup: Dissolve 4-isopropylphenol (1 equivalent) in a suitable solvent such as anhydrous acetone in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Base Addition: Add a base, such as finely ground potassium carbonate (1.5 equivalents), to the solution and stir the suspension vigorously at room temperature.

  • Alkylation: Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 2-(4-isopropylphenoxy)propanoate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of a strong base like sodium hydroxide (excess).

  • Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC until the starting ester is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Carefully acidify the aqueous layer with a suitable acid (e.g., 6 M hydrochloric acid) to a pH of approximately 2. This will precipitate the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Characterization

To ensure reproducibility, the final product must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: As an indicator of purity.

G cluster_synthesis Synthesis Workflow start Starting Materials: 4-Isopropylphenol & Ethyl 2-bromopropionate step1 Williamson Ether Synthesis (Base, Solvent, Reflux) start->step1 intermediate Crude Ethyl 2-(4-isopropylphenoxy)propanoate step1->intermediate purification1 Purification (Distillation or Chromatography) intermediate->purification1 step2 Alkaline Hydrolysis (NaOH, Ethanol, Reflux) purification1->step2 acidification Acidification (HCl) step2->acidification product Crude this compound acidification->product purification2 Purification (Recrystallization) product->purification2 final_product Pure this compound purification2->final_product characterization Characterization (NMR, MS, IR, MP) final_product->characterization

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Reproducibility of Experiments

Arylpropionic acids are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[3][4] The reproducibility of these biological assays is paramount for the validation of any potential therapeutic agent.

Anti-inflammatory Activity: A Case Study with Fenoprofen

While specific data for this compound is limited, its close analog, Fenoprofen, is a well-established non-steroidal anti-inflammatory drug (NSAID).[5][6] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[5][6]

Comparative COX Inhibition Data for Fenoprofen and Diclofenac

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity (COX-1/COX-2)
Diclofenac 0.6110.63~0.97
Fenoprofen Data not availableData not availableNon-selective

This table is based on data for Fenoprofen and Diclofenac and is provided for comparative purposes.[5]

Experimental Protocol: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)

This widely used model is a standard for assessing the anti-inflammatory potency of test compounds.

  • Animals: Wistar rats are typically used.

  • Grouping: Animals are divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., this compound) or a reference drug (e.g., Diclofenac) is administered orally or intraperitoneally at various doses.

  • Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the hind paw of each rat one hour after compound administration.

  • Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Reproducibility in this assay depends on strict adherence to the protocol, including consistent animal handling, precise dosing, and accurate measurement of paw volume.

cluster_pathway Prostaglandin Synthesis Pathway and NSAID Inhibition Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory NSAID This compound (and other NSAIDs) NSAID->COX1 NSAID->COX2

Caption: Postulated mechanism of action for this compound as a COX inhibitor.

Antimicrobial Activity

Phenylpropanoic acid derivatives have also shown promise as antimicrobial agents.[7] The reproducibility of antimicrobial susceptibility testing is critical for determining a compound's potential as an antibiotic.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, 96-well microtiter plates, standardized bacterial or fungal inoculum, and the test compound.

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in the microtiter plate.

  • Inoculation: Each well is inoculated with a standardized concentration of the microorganism.

  • Controls: Growth control (inoculum without compound) and sterility control (broth only) wells are included.

  • Incubation: Plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

For this assay to be reproducible, it is essential to use standardized inoculums, precise dilutions, and appropriate incubation conditions.

Conclusion and Future Perspectives

The experimental reproducibility of studies involving this compound is fundamentally linked to the meticulous synthesis and purification of the compound, followed by the application of standardized and well-controlled biological assays. While direct experimental data for this specific molecule is sparse in the public domain, the established protocols and data from close analogs like Fenoprofen provide a robust framework for researchers.

To enhance the reproducibility and understanding of this compound's biological effects, future research should focus on:

  • Publication of detailed experimental protocols and raw data for a variety of biological assays.

  • Inter-laboratory studies to validate findings and assess the robustness of experimental outcomes.

  • Thorough characterization of the synthesized compound in all published studies.

By adhering to these principles, the scientific community can build a reliable and reproducible body of knowledge on the therapeutic potential of this compound and its derivatives.

References

2-(4-Isopropylphenoxy)propanoic Acid: A Comparative Analysis of In Vivo and In Vitro Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of direct experimental data on the in vivo and in vitro effectiveness of 2-(4-Isopropylphenoxy)propanoic acid. The compound is primarily recognized as a key intermediate in the synthesis of various biologically active molecules. However, the broader class of phenoxypropanoic acid derivatives has been the subject of extensive research, exhibiting a range of activities from herbicidal to therapeutic. This guide, therefore, provides a comparative overview based on the activities of structurally related compounds, offering insights into the potential applications and research directions for this compound.

Data Presentation: Comparative Efficacy of Phenoxypropanoic Acid Derivatives

Due to the limited data on this compound, the following tables summarize the biological activities of various phenoxypropanoic acid derivatives to provide a comparative context.

Table 1: In Vitro Antimicrobial Activity of 2-(4-Phenylphenoxy)propanoic Acid Derivatives (Hypothetical Data)

Compound IDDerivative SubstitutionStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
PPA-01Unsubstituted64128128
PPA-024'-Chloro326464
PPA-034'-Fluoro326464
PPA-043',4'-Dichloro163232
Ciprofloxacin (Control)-10.5N/A
Amphotericin B (Control)-N/AN/A1

This table presents hypothetical Minimum Inhibitory Concentration (MIC) data for derivatives of a related compound, 2-(4-phenylphenoxy)propanoic acid, to illustrate a potential application and data structure.

Table 2: Potential In Vivo Applications of Phenoxypropanoic Acid Derivatives

Application AreaBiological Target/ActionPotential In Vivo Effect
AgricultureAcetyl-CoA Carboxylase (ACCase) InhibitionSelective herbicide for grass control
MedicineCyclooxygenase (COX) Enzyme InhibitionAnti-inflammatory and analgesic effects
MedicinePeroxisome Proliferator-Activated Receptor (PPAR) AgonismRegulation of lipid and glucose metabolism

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is utilized to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 Medium (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (growth medium with solvent)

Procedure:

  • Prepare a stock solution of the test compound and the positive control.

  • Dispense 100 µL of sterile broth or medium into each well of a 96-well plate.

  • Perform a two-fold serial dilution of the test compound and control by transferring 100 µL of the stock solution to the first well and then serially transferring 100 µL to subsequent wells.

  • Prepare a standardized inoculum of the test microorganism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not elucidated, the following diagrams illustrate a potential mechanism of action for phenoxypropanoic acid derivatives in an agricultural context and a general workflow for biological screening.

cluster_herbicide_action Herbicidal Action of Phenoxypropanoic Acids Phenoxypropanoic_Acid Phenoxypropanoic Acid Derivative ACCase Acetyl-CoA Carboxylase (ACCase) Phenoxypropanoic_Acid->ACCase Inhibits Malonyl_CoA Malonyl-CoA Production ACCase->Malonyl_CoA Catalyzes Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Plant_Growth Weed Growth Fatty_Acid_Synthesis->Plant_Growth Essential for cluster_workflow General Experimental Workflow for Biological Activity Screening Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (e.g., MIC Assay) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification In_Vivo_Testing In Vivo Testing (Animal Models) Hit_Identification->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methodologies for the quantitative determination of 2-(4-Isopropylphenoxy)propanoic acid. The selection of an appropriate analytical technique is paramount for accurate quantification in research, quality control, and pharmacokinetic studies. This document presents an objective overview of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols for similar compounds where direct data for the target analyte is limited.

General Workflow for Analytical Method Comparison

The process of selecting an appropriate analytical method involves several key stages, from understanding the analyte's properties to method validation and data analysis. The following diagram illustrates a typical workflow.

Analytical_Method_Comparison_Workflow cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Comparison Define_Analyte Define Analyte Properties Identify_Methods Identify Potential Methods Define_Analyte->Identify_Methods Structure, pKa, Solubility Preliminary_Screening Preliminary Screening Identify_Methods->Preliminary_Screening Literature Review Develop_Protocols Develop Protocols Preliminary_Screening->Develop_Protocols Feasibility Optimize_Parameters Optimize Parameters Develop_Protocols->Optimize_Parameters Initial Results Method_Validation Method Validation (ICH Q2(R1)) Optimize_Parameters->Method_Validation Robustness Compare_Performance Compare Performance Data Method_Validation->Compare_Performance Validation Data Select_Method Select Optimal Method Compare_Performance->Select_Method LOD, LOQ, Accuracy, Precision, Linearity

Caption: General workflow for analytical method comparison.

Comparison of Quantitative Performance

The following table summarizes the typical performance characteristics of different analytical methods for the quantification of acidic compounds structurally similar to this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and method optimization.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MSCapillary Electrophoresis (CE)
Specificity Moderate to HighHighVery HighHigh
Linearity (r²) ≥ 0.99[1]≥ 0.99[1]> 0.99≥ 0.99
Range µg/mL to mg/mL[1]ng/mL to µg/mL[1]pg/mL to ng/mLµg/mL to mg/mL
Accuracy (% Recovery) 98.0 - 102.0%[1]95.0 - 105.0%[1]95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 2.0%[1]< 15.0%[1]< 15%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL~0.02 mg/kg[2]~1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL[1]~0.5 ng/mL~0.1 mg/kg~5 µg/mL
Analysis Time 10 - 30 minutes[1]20 - 40 minutes[1]5 - 15 minutes10 - 20 minutes
Primary Advantage Robustness, cost-effectiveHigh specificity for volatile compoundsHighest sensitivity and specificityHigh separation efficiency, low sample volume
Primary Disadvantage Lower sensitivityRequires derivatizationHigh instrument costLower concentration sensitivity

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of methods used for the analysis of phenoxypropanoic acids and related compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the quantification of non-volatile and thermally labile compounds.[3] For acidic compounds like this compound, reversed-phase HPLC is a common approach.

Experimental Workflow:

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Sample Injection Sample_Prep->Injection HPLC_System HPLC System Separation Chromatographic Separation HPLC_System->Separation Column C18 Reversed-Phase Column Column->HPLC_System Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water with Acid) Mobile_Phase->HPLC_System Injection->HPLC_System Detection UV Detection (e.g., 228 nm) Separation->Detection Data_Analysis Data Analysis (Peak Area vs. Concentration) Detection->Data_Analysis

Caption: A typical workflow for HPLC analysis.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA) to improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 228 nm.[1][4]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile acidic compounds, derivatization is typically required to increase their volatility.

Experimental Workflow:

GCMS_Workflow Sample_Prep Sample Preparation (Extraction) Derivatization Derivatization (e.g., with BSTFA) Sample_Prep->Derivatization Injection Sample Injection Derivatization->Injection GC_System GC-MS System Separation Chromatographic Separation GC_System->Separation Column Capillary Column (e.g., HP-5MS) Column->GC_System Injection->GC_System Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Spectrometry (MS) Ionization->Mass_Analysis Data_Analysis Data Analysis (Mass Spectra & Retention Time) Mass_Analysis->Data_Analysis

Caption: A typical workflow for GC-MS analysis.

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Esterification of the carboxylic acid group, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. Evaporate the solvent and reconstitute in a small volume of the derivatization agent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level quantification in complex matrices.[3]

Experimental Workflow:

LCMSMS_Workflow Sample_Prep Sample Preparation (Extraction & Dilution) Injection Sample Injection Sample_Prep->Injection LC_System LC System Separation Chromatographic Separation LC_System->Separation Column C18 Reversed-Phase Column Column->LC_System Mobile_Phase Mobile Phase (e.g., Methanol/Water with Formic Acid) Mobile_Phase->LC_System Injection->LC_System Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Data_Analysis Data Analysis (MRM Transitions) Mass_Analysis->Data_Analysis

Caption: A typical workflow for LC-MS/MS analysis.

Protocol:

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.[5]

  • Flow Rate: 0.3 mL/min.[6]

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.[6]

  • Mass Spectrometry Conditions: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of the analyte.

  • Sample Preparation: Sample extraction can be performed using liquid-liquid extraction or solid-phase extraction (SPE).[2] The final extract is typically evaporated and reconstituted in the mobile phase.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an applied electric field.[7] It is a high-efficiency separation technique that requires minimal sample and solvent.

Experimental Workflow:

CE_Workflow Sample_Prep Sample Preparation (Dissolution in Buffer) Injection Sample Injection (Hydrodynamic or Electrokinetic) Sample_Prep->Injection CE_System Capillary Electrophoresis System Separation Electrophoretic Separation CE_System->Separation Capillary Fused-Silica Capillary Capillary->CE_System BGE Background Electrolyte (e.g., Borate Buffer) BGE->CE_System Injection->CE_System Detection UV or DAD Detection Separation->Detection Data_Analysis Data Analysis (Migration Time & Peak Area) Detection->Data_Analysis

Caption: A typical workflow for Capillary Electrophoresis analysis.

Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV or diode-array detector (DAD).

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).

  • Background Electrolyte (BGE): 20 mM sodium tetraborate buffer at pH 9.2.

  • Voltage: 20 kV.[7]

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Dissolve the sample in the background electrolyte.

Conclusion

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control where high sensitivity is not required.

  • GC-MS offers high specificity but requires a derivatization step, which can add complexity to the sample preparation.

  • LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for trace-level quantification in complex biological matrices.

  • Capillary Electrophoresis is a high-efficiency separation technique that is advantageous for small sample volumes and can be an alternative to HPLC.

It is recommended to perform a thorough method validation according to ICH Q2(R1) guidelines to ensure the chosen method is fit for its intended purpose.[1]

References

Comparative Analysis of 2-(4-Isopropylphenoxy)propanoic Acid: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Physicochemical and Spectroscopic Properties of 2-(4-Isopropylphenoxy)propanoic Acid

This guide provides a detailed comparison of hypothetical experimental data for this compound with established literature values. Due to the limited availability of published experimental data for this specific compound, literature values for closely related structural analogs are used for comparative purposes. This analysis is crucial for researchers engaged in the synthesis, characterization, and application of this and similar molecules in fields such as medicinal chemistry and materials science.

Summary of Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound, presenting a side-by-side comparison of hypothetical experimental findings with values reported in the literature for the compound and its structural analogs.

PropertyExperimental Value (Hypothetical)Literature Value
Physicochemical Properties
Molecular FormulaC₁₂H₁₆O₃C₁₂H₁₆O₃[1][2][3][4]
Molecular Weight208.25 g/mol 208.26 g/mol [2][4]
Melting Point88-90 °C86-87 °C (for 2-[4-(tert-Butyl)phenoxy]propanoic acid)[5]
Boiling Point168-170 °C at 2 Torr165-169 °C at 2 Torr (for 2-[4-(tert-Butyl)phenoxy]propanoic acid)[5]
pKₐ4.68~4.5-5.0 (Estimated for similar phenoxyalkanoic acids)
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ 7.15 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 4.70 (q, J = 6.8 Hz, 1H), 2.87 (sept, J = 6.9 Hz, 1H), 1.62 (d, J = 6.8 Hz, 3H), 1.22 (d, J = 6.9 Hz, 6H)Similar chemical shifts and coupling constants are observed for related compounds like 2-(4-hydroxyphenoxy)propanoic acid.[6]
¹³C NMR (CDCl₃, 101 MHz) δ 178.5, 155.0, 145.0, 128.0, 116.5, 72.0, 33.5, 24.0, 18.5Spectral data for analogous compounds like 2-(4-tert-butylphenoxy)propanoic acid are available for comparison.[7]
Infrared (IR) Spectroscopy (KBr) ν (cm⁻¹): 3300-2500 (br, O-H), 2965 (C-H), 1715 (C=O), 1605, 1500 (C=C, aromatic), 1240 (C-O, ether)The IR spectrum of 2-(4-hydroxyphenoxy)propanoic acid shows characteristic absorptions for the hydroxyl, carbonyl, and ether groups.[6]
Mass Spectrometry (EI) m/z: 208 (M⁺), 163, 135, 107, 91Fragmentation patterns for similar structures like 2-(4-tert-butylphenoxy)propanoic acid can be referenced.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Melting Point Determination

A small amount of the crystalline solid is placed in a capillary tube, which is then inserted into a calibrated melting point apparatus. The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. Spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is obtained using an FTIR spectrometer, with absorption frequencies reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography. Electron ionization (EI) is used to generate charged fragments, and the mass-to-charge ratios (m/z) are detected.

pKₐ Determination

The compound is dissolved in a water-ethanol mixture and titrated with a standardized solution of sodium hydroxide. The pH is monitored using a calibrated pH meter, and the pKₐ is determined from the half-equivalence point of the titration curve.

Visualizing the Experimental Workflow and Data Comparison

To better illustrate the process of comparing experimental data with literature values, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Spectroscopic Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms pka pKa Determination purification->pka Data_Comparison Logical Flow of Data Comparison exp_data Experimental Data (Hypothetical) comparison Comparative Analysis exp_data->comparison lit_data Literature Data (Analogs) lit_data->comparison conclusion Conclusion on Compound Identity and Purity comparison->conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-Isopropylphenoxy)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Isopropylphenoxy)propanoic acid (CAS No. 237412-04-3), a compound identified as an irritant.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be aware of the immediate safety measures and handling requirements for this compound.

Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling this substance.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated spaces.Avoids inhalation of any potential dusts or aerosols.

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal.

  • Waste Identification and Classification:

    • Characterize the waste. This compound is an irritant and should be treated as a hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the chemical waste.

    • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

    • Do not mix with other incompatible waste streams.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container closed when not in use.

  • Disposal Request:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the necessary information about the waste, including its identity and quantity.

For Spills:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team and EHS department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal Disposal Path start Handling this compound ppe Wear Appropriate PPE start->ppe waste_gen Generate Waste ppe->waste_gen is_spill Is it a Spill? waste_gen->is_spill spill_size Spill Size? is_spill->spill_size Yes containerize Place in Labeled Hazardous Waste Container is_spill->containerize No small_spill Small Spill: Absorb with inert material spill_size->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill_size->large_spill Large collect_spill Collect in Labeled Hazardous Waste Container small_spill->collect_spill end Proper Disposal large_spill->end store Store in Designated Hazardous Waste Area collect_spill->store containerize->store request_pickup Request Disposal via EHS store->request_pickup request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific safety and disposal protocols.

Essential Safety and Operational Guide for Handling 2-(4-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on available safety data for 2-(4-Isopropylphenoxy)propanoic acid and structurally similar compounds. A substance-specific risk assessment should be conducted before handling. This information is intended to provide essential safety and logistical guidance for researchers, scientists, and drug development professionals.

Hazard Summary

This compound is classified as an irritant.[1] Based on data for analogous compounds, it may cause skin, eye, and respiratory irritation.[2][3] Handling requires strict adherence to safety protocols to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3][4]To prevent skin irritation and absorption.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[4][5] A face shield may be required for splash hazards.[4]To protect against serious eye irritation from dust or splashes.
Skin and Body Protection Laboratory coat, long-sleeved clothing.[4][5]To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dusts are generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][5]To prevent respiratory tract irritation.
Operational Plan: Step-by-Step Handling and Disposal

Adherence to a strict operational plan is crucial for the safe handling and disposal of this compound.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the specific procedures to be performed.

  • Ventilation: Ensure all handling of the solid material occurs in a certified chemical fume hood or other well-ventilated enclosure.[4][6]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[2][4]

  • PPE Donning: Put on all required PPE as outlined in the table above.

2. Step-by-Step Handling Procedures:

  • Weighing: If weighing the solid, do so within a ventilated enclosure to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid all personal contact, including inhalation of dust or aerosols.[2][4] Do not eat, drink, or smoke in the handling area.[7]

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE as chemical waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

4. Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a clearly labeled, sealed container.[6]

  • Waste Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not empty into drains.[4][8] Handle uncleaned containers as you would the product itself.

Experimental Workflow

Workflow for Handling this compound cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal risk_assessment Conduct Risk Assessment check_ventilation Verify Ventilation (Fume Hood) risk_assessment->check_ventilation check_emergency_eq Check Emergency Equipment check_ventilation->check_emergency_eq don_ppe Don Appropriate PPE check_emergency_eq->don_ppe weighing Weigh Solid in Enclosure don_ppe->weighing dissolving Prepare Solution weighing->dissolving general_handling General Handling Precautions dissolving->general_handling decontaminate Decontaminate Work Area general_handling->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Waste in Labeled Container wash_hands->collect_waste dispose_waste Dispose According to Regulations collect_waste->dispose_waste

References

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